molecular formula C12H16ClN B13309762 [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13309762
M. Wt: 209.71 g/mol
InChI Key: VCILTACDKQHNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C12H16ClN/c1-9(14-8-10-2-3-10)11-4-6-12(13)7-5-11/h4-7,9-10,14H,2-3,8H2,1H3

InChI Key

VCILTACDKQHNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)ethylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Chlorophenyl)ethylamine, a critical chiral building block in the pharmaceutical and chemical industries.[1][2] We delve into field-proven synthetic methodologies, including reductive amination and the Hofmann rearrangement, explaining the mechanistic rationale behind these choices. Furthermore, this guide establishes a self-validating framework for the structural and chiral characterization of the target compound, employing a suite of analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, step-by-step protocols.

Introduction: The Significance of 1-(4-Chlorophenyl)ethylamine

1-(4-Chlorophenyl)ethylamine is a primary chiral amine that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a stereogenic center adjacent to a chlorophenyl ring, makes it a valuable precursor for compounds targeting neurological pathways and other therapeutic areas.[1]

The chirality of this molecule is of paramount importance. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects.[3] Consequently, the ability to synthesize and, critically, to verify the enantiomeric purity of 1-(4-Chlorophenyl)ethylamine is essential for its application in drug development. This guide will therefore address both the synthesis of the racemic mixture and the analytical methods required to resolve and quantify its individual enantiomers.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for any laboratory work.

PropertyValueReference
IUPAC Name 1-(4-chlorophenyl)ethan-1-amine[4][5]
CAS Number 6299-02-1[4]
Molecular Formula C₈H₁₀ClN[4][5]
Molecular Weight 155.62 g/mol [4]
Appearance Clear yellow liquid[5]
Density ~1.1 g/mL[6]
Refractive Index ~1.543 (at 20°C)
Boiling Point 232°C[7]
Flash Point 102.8°C

Safety Profile: 1-(4-Chlorophenyl)ethylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including faceshields, gloves, and chemical-resistant clothing, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Synthetic Strategies: From Precursor to Product

The synthesis of 1-(4-Chlorophenyl)ethylamine can be approached through several reliable routes. We will detail two of the most robust and commonly employed methods: Reductive Amination and the Hofmann Rearrangement.

Method 1: Borch Reductive Amination

This powerful one-pot reaction transforms a ketone into an amine.[8] It is often the method of choice due to its versatility and the use of mild reducing agents that are selective for the imine intermediate over the starting ketone. The process involves two key stages: the formation of an imine (or Schiff base) from 4'-chloroacetophenone and an ammonia source, followed by the in-situ reduction of this imine.

Causality and Rationale: The use of sodium cyanoborohydride (NaBH₃CN) is a critical choice. Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl group of the ketone.[8][9] This selectivity prevents the wasteful reduction of the starting material to the corresponding alcohol, thereby maximizing the yield of the desired amine.

G cluster_0 Reductive Amination Workflow start Start: 4'-Chloroacetophenone & Ammonia Source imine_formation Step 1: Imine Formation (Acid Catalyst, e.g., NH₄OAc) start->imine_formation iminium_ion Iminium Ion Intermediate imine_formation->iminium_ion Protonation reduction Step 2: Selective Reduction (NaBH₃CN) iminium_ion->reduction Hydride Attack workup Aqueous Workup & Extraction reduction->workup product Product: 1-(4-Chlorophenyl)ethylamine workup->product

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottomed flask charged with methanol, add 4'-chloroacetophenone (1.0 eq) and ammonium acetate (1.5-2.0 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.0-1.2 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled with care.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Carefully acidify the reaction mixture with aqueous HCl to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with NaOH solution until pH > 12. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-Chlorophenyl)ethylamine, which can be further purified by distillation or chromatography if necessary.

Method 2: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10][11] This method is particularly useful when starting from a carboxylic acid derivative. The reaction proceeds through a key isocyanate intermediate, which is then hydrolyzed to the final amine.

Causality and Rationale: The reaction is initiated by the deprotonation of the amide, followed by halogenation to form an N-haloamide. A second deprotonation generates an anion that undergoes a concerted 1,2-shift, where the alkyl/aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion.[10][12] This rearrangement is the core of the transformation, leading to the formation of an isocyanate. The subsequent hydrolysis and decarboxylation of the isocyanate yield the primary amine.[10][13]

G cluster_1 Hofmann Rearrangement Mechanism amide Start: Primary Amide (e.g., 2-(4-chlorophenyl)propanamide) nhaloamide N-Haloamide Formation (Br₂ / NaOH) amide->nhaloamide Deprotonation & Halogenation anion N-Haloamide Anion nhaloamide->anion Deprotonation rearrangement Rearrangement (1,2-shift) anion->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis & Decarboxylation (H₂O) isocyanate->hydrolysis product Product: Primary Amine (1 less Carbon) hydrolysis->product

Caption: Key steps of the Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement

  • Reagent Preparation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.0 eq) to a stirred solution of sodium hydroxide (NaOH) in water.

  • Amide Addition: To this cold NaOBr solution, add a solution of 2-(4-chlorophenyl)propanamide (1.0 eq) in a suitable solvent (e.g., a minimal amount of dioxane or THF) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat as required (e.g., 60-80°C) to drive the rearrangement to completion. Monitor the reaction by TLC.

  • Workup and Extraction: Once the reaction is complete, cool the mixture and extract it several times with an organic solvent like diethyl ether.

  • Purification: Combine the organic layers, dry over a suitable drying agent, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved via distillation under reduced pressure.

Comprehensive Characterization: A Self-Validating Analytical Workflow

Confirming the identity, purity, and chirality of the synthesized 1-(4-Chlorophenyl)ethylamine is a multi-step process. Each technique provides a piece of the puzzle, and together they form a self-validating system.

G cluster_2 Analytical Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir hplc Chiral HPLC sample->hplc identity Structural Confirmation nmr->identity ms->identity ir->identity purity Chiral Purity (ee%) hplc->purity

Caption: Integrated workflow for product characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity.[14]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.[14]

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (4H)7.25 - 7.38m-
Methine Proton (1H)4.41qd6.9, 4.2
Amine Protons (2H)1.5 - 2.0 (broad)s-
Methyl Protons (3H)1.56d6.9
¹³C NMR Assignment Expected Chemical Shift (δ, ppm)
Quaternary Aromatic C-Cl~134.2
Quaternary Aromatic C-CH~139.8
Aromatic CH~129.1, ~127.6
Methine CH~55.0
Methyl CH₃~22.0
Data derived from analysis of similar compounds and publicly available spectra.[14]

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 156.0576.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

Protocol:

  • Acquire the spectrum of a neat liquid sample using a capillary cell or Attenuated Total Reflectance (ATR) accessory.

  • Identify characteristic absorption bands.

Functional Group Vibration Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3200 - 3400 (broad)
C-H (aromatic)Stretch> 3000
C-H (aliphatic)Stretch< 3000
C=C (aromatic)Stretch1450 - 1600
C-ClStretch700 - 800
Reference IR data suggests a strong N-H absorption band around 3193 cm⁻¹.[14]
Chiral Purity Analysis via HPLC

For a chiral molecule, determining the enantiomeric excess (ee) is crucial. Chiral HPLC is the gold standard for this analysis.[15] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality and Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds.[16][17] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, π-π stacking, and steric hindrance) between the analyte enantiomers and the chiral selector on the stationary phase.[16] The subtle differences in the 3D fit of each enantiomer within the chiral environment of the CSP result in their separation.

Protocol: Chiral HPLC

  • Column: Use a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: An isocratic mobile phase of n-Hexane and 2-Propanol (e.g., 90:10 v/v) is a common starting point. An amine additive like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape for basic analytes.

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., 220 nm).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct peaks. The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

This guide has outlined robust and scientifically-grounded methodologies for the synthesis and comprehensive characterization of 1-(4-Chlorophenyl)ethylamine. The selection of reductive amination or the Hofmann rearrangement provides flexible and efficient synthetic access to this important intermediate. The subsequent analytical workflow, combining spectroscopic techniques for structural verification and chiral HPLC for enantiomeric purity assessment, establishes a self-validating system to ensure the quality and integrity of the final product. By understanding the causality behind experimental choices, from the selection of a specific reducing agent to the choice of a chiral stationary phase, researchers can confidently produce and characterize this key building block for advanced applications in pharmaceutical and chemical development.

References

  • 1-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 97803 - PubChem . National Center for Biotechnology Information. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - MDPI . MDPI. [Link]

  • (S)-(-)-1-(4-chlorophenyl)ethylamine | C8H10ClN | CID 1550852 - PubChem . National Center for Biotechnology Information. [Link]

  • Hofmann Rearrangement - J&K Scientific LLC . J&K Scientific. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - ResearchGate . ResearchGate. [Link]

  • Hofmann rearrangement - Wikipedia . Wikipedia. [Link]

  • HOFMANN REARRANGEMENT - PHARMD GURU . Pharm D Guru. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI . MDPI. [Link]

  • ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Enantioselective ketone reduction of 4′‐chloroacetophenone using gold‐platinum NPs with NRase as a H2‐driven NADH recycling catalyst. - ResearchGate . ResearchGate. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace . SciSpace by Typeset. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International . LCGC International. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation . VTechWorks. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI . YAKHAK HOEJI. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia . Chiralpedia. [Link]

  • Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. - ResearchGate . ResearchGate. [Link]

Sources

Physical and chemical properties of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Stereochemical Resolution

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1) serves as a critical chiral building block in the synthesis of agrochemicals and pharmaceuticals.[1] Distinguished by the electron-withdrawing chlorine substituent on the phenyl ring, this amine exhibits distinct lipophilicity and acidity profiles compared to its parent compound, 1-phenylethylamine. Its primary utility lies in its role as a resolvable chiral auxiliary and a pharmacophore precursor for central nervous system (CNS) active agents and fungicides. This guide provides a rigorous technical analysis of its properties, manufacturing routes, and a validated protocol for its enzymatic kinetic resolution.

Physicochemical Characterization

The physical constants of 1-(4-Chlorophenyl)ethylamine dictate its handling in process chemistry. The presence of the para-chloro group increases the boiling point and lipophilicity (LogP) relative to non-substituted phenylethylamines, impacting solvent selection for extraction and chromatography.

Table 1: Key Physical and Chemical Constants
PropertyValue / RangeContext for Application
Molecular Weight 155.62 g/mol Stoichiometric calculations.
Boiling Point 232 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification to avoid thermal degradation.
Density 1.115 g/mL (20 °C)denser than water; forms the bottom layer in aqueous extractions.
Refractive Index (

)
1.541 – 1.543Used for quick purity checks of distillates.
Flash Point 102 – 115 °CClass IIIB combustible liquid; requires standard safety precautions.
pKa (Predicted) 8.82 ± 0.10Slightly less basic than 1-phenylethylamine (~9.8) due to the inductive effect of the Cl-group.
LogP (Predicted) 1.8 – 2.36Moderate lipophilicity; suggests good membrane permeability for drug derivatives.
Solubility Low in water; Miscible in EtOH, DCM, EtOAcExtraction requires organic solvents; salts (HCl) are water-soluble.
Appearance Clear colorless to yellowish liquidYellowing indicates oxidation; store under inert gas (Ar/N2).
Synthetic Routes & Manufacturing

The synthesis of 1-(4-Chlorophenyl)ethylamine is typically approached via the reductive amination of 4-chloroacetophenone. While the Leuckart-Wallach reaction is the classical industrial route, modern laboratory preparations often favor borohydride reductions for milder conditions and higher yields.

3.1 Chemical Synthesis Workflow

The following diagram outlines the conversion of the ketone precursor to the racemic amine, followed by the critical resolution step required to obtain enantiopure material.

SynthesisWorkflow Ketone 4-Chloroacetophenone (Precursor) Imine Intermediate Imine (In situ) Ketone->Imine NH4OAc / MeOH Reflux Racemate Racemic 1-(4-Chlorophenyl)ethylamine Imine->Racemate NaBH3CN or Leuckart Cond. EnzRes Enzymatic Kinetic Resolution (CAL-B) Racemate->EnzRes Acyl Donor (Ethyl Methoxyacetate) RAmine (R)-Amide (Precipitate/Oil) EnzRes->RAmine Fast Reaction SAmine (S)-Amine (Unreacted) EnzRes->SAmine Slow Reaction

Figure 1: Synthetic pathway from 4-chloroacetophenone to resolved enantiomers.

3.2 Mechanistic Insight
  • Reductive Amination: The reaction proceeds via the formation of a ketimine intermediate. Using Sodium Cyanoborohydride (

    
    ) at pH 6-7 allows for the selective reduction of the imine over the ketone, minimizing the formation of the alcohol side-product, 1-(4-chlorophenyl)ethanol.
    
  • Leuckart Reaction: Utilizes ammonium formate/formamide at high temperatures (~180°C). While cost-effective for bulk manufacturing, it requires harsh hydrolysis of the intermediate formamide and often yields colored impurities.

Stereochemical Resolution: The Core Protocol

For pharmaceutical applications, obtaining the enantiopure amine is non-negotiable. Enzymatic Kinetic Resolution (EKR) is superior to classical diastereomeric salt crystallization for this substrate due to higher atom economy and ease of separation.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (S)-1-(4-Chlorophenyl)ethylamine with >99% ee. Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted.

Materials:

  • Racemic 1-(4-Chlorophenyl)ethylamine (10 mmol)

  • Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)

  • Acyl Donor: Ethyl methoxyacetate (0.6 equiv) or Isopropyl acetate.

  • Solvent: Dry Toluene or MTBE.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.55 g (10 mmol) of racemic amine in 20 mL of dry toluene.

  • Acyl Donor Addition: Add 6 mmol of ethyl methoxyacetate. Note: Methoxyacetate esters accelerate the reaction rate significantly compared to simple acetates due to the inductive effect of the methoxy group.

  • Enzyme Initiation: Add 200 mg of Novozym 435.

  • Incubation: Stir the suspension at 25-30 °C. Monitor the reaction via chiral HPLC or GC.

    • Stop Condition: The reaction typically reaches 50% conversion in 4-12 hours. Do not exceed 50% conversion to avoid eroding the enantiomeric excess (ee) of the product.

  • Work-up: Filter off the immobilized enzyme (can be washed and reused).

  • Separation:

    • Acidify the filtrate with 1M HCl. The unreacted (S)-amine will enter the aqueous phase as the hydrochloride salt.

    • The (R)-amide remains in the organic layer.

    • Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-amine.

Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10), Flow 0.5 mL/min.

  • Expected Optical Rotation:

    
     (c=2, MeOH) for the (S)-isomer.
    
Reactivity & Derivatization

The amino group attached to the benzylic carbon is highly reactive, serving as a nucleophile in various transformations. The electron-withdrawing chlorine atom makes the benzylic C-H bond slightly more acidic but generally robust against oxidative cleavage under standard conditions.

Reactivity Root 1-(4-Chlorophenyl)ethylamine Node1 Chiral Isocyanates (Reagent: Phosgene/Triphosgene) Root->Node1 Carbonylation Node2 Schiff Bases (Imines) (Reagent: Aryl Aldehydes) Root->Node2 Condensation Node3 Chiral Amides (Reagent: Acid Chlorides) Root->Node3 Acylation Node4 Ureas (Reagent: Isocyanates) Root->Node4 Addition

Figure 2: Primary chemical transformations and derivatives.

  • Schiff Bases: Reaction with salicylaldehydes yields chiral ligands used in asymmetric catalysis (e.g., enantioselective diethylzinc addition).

  • Ureas/Thioureas: Reaction with isocyanates generates urea derivatives often screened for kinase inhibition activity.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Skin Corr.[2] 1B).

    • H302: Harmful if swallowed.

    • H411: Toxic to aquatic life with long lasting effects.

  • Handling Protocols:

    • Always handle in a fume hood.

    • Wear chemical-resistant gloves (Nitrile > 0.11 mm) and chemical safety goggles.

    • In case of contact: Immediately wash skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Air sensitive (absorbs

    
     to form carbamates); store under nitrogen.
    
References
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: 1-(4-Chlorophenyl)ethylamine.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

1-(4-Chlorophenyl)ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)ethylamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)ethylamine, a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, structural analysis, reactivity, and critical applications, with an emphasis on the scientific rationale behind established protocols.

Core Compound Identity and Physicochemical Properties

1-(4-Chlorophenyl)ethylamine, also known by its IUPAC name 1-(4-chlorophenyl)ethan-1-amine, is a primary amine featuring a chiral center, making it a valuable building block for asymmetric synthesis. Its identity is established by the CAS Number 6299-02-1.[1] The presence of the chlorophenyl group significantly influences its chemical reactivity and utility in various synthetic pathways.[2]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN[3][4]
Molecular Weight 155.62 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[5]
Density 1.080 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.543[1]
Boiling Point 232 °C[5]
Flash Point 102.8 °C (217.0 °F) - closed cup

Synthesis and Purification Protocol: Reductive Amination

The most common and efficient method for synthesizing 1-(4-Chlorophenyl)ethylamine is through the reductive amination of its corresponding ketone, 4'-chloroacetophenone. This two-step, one-pot process is favored in both laboratory and industrial settings due to its high yield and operational simplicity.

Causality and Experimental Rationale

Reductive amination involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[6] For a primary amine like 1-(4-Chlorophenyl)ethylamine, an ammonia source is used. The choice of the reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reducing agents like sodium borohydride (NaBH₄).[6][7] This preference is rooted in their chemoselectivity; they are mild enough to reduce the protonated imine intermediate C=N bond significantly faster than the starting ketone C=O bond, thus preventing the formation of the corresponding alcohol byproduct, 1-(4-chlorophenyl)ethanol.[6]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Reactant Charging 4'-Chloroacetophenone, Ammonia Source (e.g., NH4OAc), and Solvent (e.g., Methanol) B 2. Imine Formation Stir at room temperature to form the intermediate imine. A->B C 3. Reduction Add NaBH3CN portion-wise. Monitor reaction via TLC/LC-MS. B->C D 4. Quenching Carefully add aq. HCl to decompose excess reducing agent. C->D E 5. Basification & Extraction Add aq. NaOH to pH > 10. Extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Washing & Drying Wash organic layer with brine. Dry over anhydrous Na2SO4. E->F G 7. Solvent Removal Concentrate under reduced pressure. F->G H 8. Final Purification Vacuum distillation of the crude oil. G->H I 9. Characterization Obtain pure 1-(4-Chlorophenyl)ethylamine. Confirm structure via NMR, IR, MS. H->I

Synthesis and Purification Workflow Diagram.
Step-by-Step Experimental Protocol
  • Imine Formation: To a solution of 4'-chloroacetophenone (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) in small portions. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Basify the mixture to a pH > 10 with aqueous NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain 1-(4-Chlorophenyl)ethylamine as a colorless to pale yellow liquid.

Structural Elucidation by Spectroscopic Analysis

Confirming the identity and purity of the synthesized 1-(4-Chlorophenyl)ethylamine is a self-validating step in the protocol. This is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Characteristics
¹H NMR ~7.3 ppm (m, 4H): Aromatic protons (AA'BB' system).~4.1 ppm (q, 1H): Methine proton (CH) coupled to the methyl and amine protons.~1.5 ppm (s, 2H): Broad singlet for the amine (NH₂) protons.~1.3 ppm (d, 3H): Doublet for the methyl (CH₃) protons.
¹³C NMR ~145 ppm: Quaternary aromatic carbon attached to the ethylamine group.~132 ppm: Quaternary aromatic carbon attached to the chlorine atom.~128 ppm: Aromatic CH carbons.~127 ppm: Aromatic CH carbons.~50 ppm: Methine carbon (CH).~25 ppm: Methyl carbon (CH₃).
IR Spectroscopy 3300-3400 cm⁻¹: Two characteristic N-H stretching bands for a primary amine.2850-3000 cm⁻¹: Aliphatic and aromatic C-H stretching.~1600, ~1490 cm⁻¹: Aromatic C=C stretching.~1090 cm⁻¹: C-N stretching.~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.~750 cm⁻¹: C-Cl stretching.

Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary slightly based on the solvent and concentration. The provided data is based on typical values for structurally similar compounds.[8]

Chemical Reactivity and Applications in Drug Development

1-(4-Chlorophenyl)ethylamine serves as a versatile precursor in multi-step syntheses due to its two primary reactive sites: the nucleophilic primary amine and the substituted aromatic ring.

Reactivity Profile
  • Amine Group: The primary amine is a potent nucleophile and a weak base. It readily undergoes N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form imines. Its reactivity is central to its function as a building block, allowing for the extension of molecular scaffolds. For instance, it can undergo electrophilic cyanation to form derivatives like N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, showcasing the amine's nucleophilicity.[8]

  • Aromatic Ring: The chlorophenyl group is relatively stable but can participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions. The chlorine atom is an ortho-, para-directing deactivator for further electrophilic aromatic substitution.

Role as a Chiral Intermediate in Pharmaceuticals

The true value of 1-(4-Chlorophenyl)ethylamine in drug development lies in its chirality. The separate enantiomers, (R)- and (S)-1-(4-Chlorophenyl)ethylamine, are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[9][10] This is critical because different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.

This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological pathways and is also used in the development of psychoactive agents.[2] While not a direct precursor in the most common synthesis, its structural motif is found in important drugs. For example, the related compound 1-(4-chlorophenyl)ethanol is a key intermediate for the antihistamine Cetirizine.[9] Chiral amines like 1-(4-Chlorophenyl)ethylamine are essential for creating the specific stereochemistry required for potent and selective drug action.

Role as a Key Intermediate in Drug Synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 1-(4-Chlorophenyl)ethylamine.

GHS Hazard Classification
PictogramGHS CodeHazard Statement

GHS05H314: Causes severe skin burns and eye damage.

Source: Aggregated GHS information.

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood.[11]

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or mist. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

References

  • 1-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 97803. PubChem. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Characterization and Analytical Profiling of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1-(4-Chlorophenyl)ethylamine (also known as 4-chloro-


-methylbenzylamine). It is designed for analytical chemists and process scientists requiring rigorous validation data for structural elucidation and quality control.

Executive Summary & Molecular Architecture

Compound: 1-(4-Chlorophenyl)ethylamine CAS: 6299-02-1 (Racemic) | MW: 155.62 g/mol Formula:


[1]

This primary amine serves as a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., resolving agents, ligands for asymmetric catalysis). Its structural integrity is defined by three distinct moieties: the electron-withdrawing chlorophenyl ring, the chiral methine center, and the nucleophilic amino group.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, moving from bulk property verification to specific structural fingerprinting.

AnalyticalWorkflow Sample Raw Sample (1-(4-Chlorophenyl)ethylamine) Purity Purity Check (GC-MS / HPLC) Sample->Purity MS Mass Spectrometry (Isotope Pattern & Frag) Purity->MS Identity NMR NMR (1H, 13C) (Connectivity) MS->NMR Confirm MW IR FT-IR (Functional Groups) NMR->IR Confirm FG Validation Validated Structure IR->Validation

Figure 1: Analytical validation workflow ensuring structural confirmation through orthogonal spectroscopic methods.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry offers the most immediate confirmation of the halogenated nature of the molecule. The presence of chlorine provides a distinct isotopic signature that serves as a primary diagnostic tool.

Fragmentation Logic (EI, 70 eV)

The fragmentation is driven by


-cleavage , a dominant pathway for primary amines. The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen, ejecting the methyl radical to form a resonance-stabilized iminium ion.
  • Molecular Ion (

    
    ):  Observed at m/z 155.
    
  • Chlorine Isotope Pattern: The natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) creates a characteristic 3:1 ratio between the
    
    
    (155) and
    
    
    (157) peaks.
  • Base Peak (

    
    -Cleavage):  Loss of the methyl group (
    
    
    
    , 15 Da) is less favorable than the loss of the hydrogen atom or the formation of the substituted benzyl cation, but in
    
    
    -methylbenzylamines, the dominant fragment is often the iminium ion formed by losing the methyl group or the cleavage of the ring. However, for 1-phenylethylamine derivatives, the base peak is typically formed by the loss of the methyl group to generate the stable
    
    
    cation (m/z 140 for the
    
    
    isotopolog).
MS Data Table[3][4][5]
Fragment Ion (m/z)Relative IntensityAssignmentMechanism
155 ~15-20%

(

)
Molecular Ion
157 ~5-7%

(

)
Isotope Peak (3:1 ratio diagnostic)
140 100% (Base)


-Cleavage (Formation of

)
142 ~32%


Isotope of Base Peak
125 ~10-15%

Chlorobenzyl cation (Tropylium analog)
89 Variable

Tropylium ion (loss of HCl from 125)
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 155 / 157 (Radical Cation) Base_Peak Base Peak (Iminium Ion) m/z 140 / 142 (Ar-CH=NH2+) M_Ion->Base_Peak α-Cleavage (-CH3) Tropylium Chlorobenzyl Cation m/z 125 / 127 Base_Peak->Tropylium Loss of NH3/HCN (Secondary decay) Methyl Methyl Radical (-CH3)

Figure 2: Primary fragmentation pathway showing the dominance of


-cleavage and the retention of the chlorine atom.

Nuclear Magnetic Resonance (NMR)

NMR provides the map of the carbon-hydrogen framework. The spectra described below are for the free base in


.
H NMR (400 MHz, )

The proton spectrum is characterized by a classic AA'BB' aromatic system and a clean aliphatic region.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
1.38 Doublet (d)3H6.6 Hz

Methyl group coupled to methine.
1.60 Broad Singlet2H-

Amine protons. Shift is concentration/solvent dependent.
4.10 Quartet (q)1H6.6 Hz

Benzylic methine coupled to methyl.
7.28 Multiplet (m)4H-Ar-HOverlapping AA'BB' system of the p-substituted ring.

Technical Insight:

  • The Methine Quartet: This signal is the most diagnostic for enantiomeric purity. In the presence of a chiral shift reagent (e.g., Eu(hfc)

    
    ), this quartet will split into two distinct signals if the sample is racemic.
    
  • Aromatic Region: While often appearing as a singlet or tight multiplet in lower field instruments, at 400+ MHz, the AA'BB' "roofing effect" is distinct, indicating para-substitution.

C NMR (100 MHz, )

The carbon spectrum confirms the number of unique environments (6 signals for 8 carbons due to symmetry).

Shift (

ppm)
TypeAssignmentNotes
25.8

Methyl CarbonHigh field aliphatic.
50.8

Methine CarbonDeshielded by Nitrogen and Ring.
127.2

Ar-C (meta to Cl)Symmetric carbons (2C).
128.6

Ar-C (ortho to Cl)Symmetric carbons (2C).
132.8

Ar-C-ClQuaternary carbon attached to Chlorine.[2]
145.5

Ar-C-CHQuaternary ipso carbon.[2]

Infrared Spectroscopy (FT-IR)

IR serves as a rapid "gatekeeper" method to verify the functional groups (Amine, Chloro-arene) before more expensive MS/NMR analysis.

Method: Neat liquid film (ATR) or KBr pellet.

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
3360, 3290 N-H StretchMediumDoublet indicates a primary amine (

).
2960-2850 C-H StretchMediumAliphatic C-H (Methyl/Methine).
1595, 1490 C=C Ring StretchStrongDiagnostic of the aromatic ring.
1090-1010 Ar-Cl StretchStrongCritical: Confirms the aryl chloride.
825 C-H Out-of-planeStrongDiagnostic for para-substitution (1,4-disubstituted benzene).

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, follow these preparation standards.

For NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> H, C)[3][6][7][8][9][10]
  • Solvent: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10-15 mg of the amine in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended hydrochloride salts if the sample was derived from a salt neutralization.

  • Note: If the sample is the hydrochloride salt, use

    
     or 
    
    
    
    . In
    
    
    , the
    
    
    protons will appear as a broad singlet around 8.5 ppm.
For GC-MS
  • Dilution: Dilute 1

    
    L of sample in 1.5 mL of Methanol or Ethyl Acetate.
    
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Inlet Temp: 250°C.

  • Mode: Split (20:1) to prevent detector saturation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(4-Chlorophenyl)ethanamine.[3][4] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard reference for AA'BB' systems and amine fragmentation).

Sources

InChI key for 1-(4-Chlorophenyl)ethylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive reference for 1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1), a critical chiral building block in the synthesis of antihistamines (e.g., Cetirizine intermediates) and agrochemicals. The document prioritizes the disambiguation of its stereoisomers through InChI Key architecture , details a robust Leuckart-Wallach synthesis , and outlines a self-validating optical resolution protocol .

Chemical Identity & InChI Architecture

The International Chemical Identifier (InChI) Key is the primary tool for database deduplication and collision-resistant indexing. For 1-(4-Chlorophenyl)ethylamine, the key is split into three blocks. The second block is the critical discriminator for stereochemistry.

Validated Identifier Table
IsomerCAS NumberInChI Key (Hashed)Stereochemical Flag
Racemic 6299-02-1PINPOEWMCLFRRB-UHFFFAOYSA-N UHFFFAOY (Undefined)
(S)-(-) 4187-56-8PINPOEWMCLFRRB-LURJTMIESA-N LURJTMIE (S-defined)
(R)-(+) 27298-99-3PINPOEWMCLFRRB-ZCFIWIBFSA-N ZCFIWIBFSA (R-defined)
Decoding the Hash

The InChI Key PINPOEWMCLFRRB-LURJTMIESA-N is derived via the SHA-256 algorithm from the standard InChI string.

  • Block 1 (Connectivity - 14 chars): PINPOEWMCLFRRB encodes the molecular skeleton (C8H10ClN) and bond connectivity. This remains constant across all enantiomers.

  • Block 2 (Stereochemistry - 10 chars): LURJTMIE encodes the specific arrangement of atoms in 3D space (the chiral center at the benzylic carbon).

  • Block 3 (Protonation - 1 char): N indicates the neutral species.

Synthetic Protocol: Leuckart-Wallach Reductive Amination

Context: Direct reductive amination of 4-chloroacetophenone is thermodynamically challenging due to the stability of the ketone. The Leuckart-Wallach reaction utilizes ammonium formate as both the nitrogen source and the reducing agent, proceeding through a high-temperature transition state.[1]

Reaction Scheme
  • Condensation: 4-Chloroacetophenone + Ammonium Formate

    
     Imine intermediate.
    
  • Reduction: Imine

    
    N-Formyl-1-(4-chlorophenyl)ethylamine (via hydride transfer from formate).
    
  • Hydrolysis: N-Formyl derivative

    
     Free Amine (Acidic hydrolysis).
    
Step-by-Step Methodology

Reagents: 4-Chloroacetophenone (1.0 eq), Ammonium Formate (4.0 eq), HCl (conc.), NaOH (pellets).

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, a distillation condenser (set for downward distillation), and a heating mantle.

  • Fusion: Charge the flask with 4-chloroacetophenone and ammonium formate. Heat the mixture to 150–160°C .

    • Checkpoint: Water and CO₂ will evolve.[2] Distill off the water to drive the equilibrium forward.

  • Formylation: Maintain temperature for 3–5 hours until ketone consumption is complete (monitor via TLC, solvent: Hexane/EtOAc 8:2).

  • Hydrolysis: Cool the reaction mass to 100°C. Add concentrated HCl (2.0 eq relative to start material) cautiously. Reflux for 2 hours to cleave the N-formyl group.

  • Isolation:

    • Cool to room temperature.

    • Wash the acidic solution with Dichloromethane (DCM) to remove unreacted ketone (organic layer discarded).

    • Basify the aqueous layer to pH >12 using NaOH pellets (exothermic; use ice bath).

    • Extract the liberated oil into DCM (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~105°C at 2 mmHg) yields the racemic amine as a clear liquid.

Optical Resolution Protocol

Context: To isolate the pharmacologically active (S)-enantiomer, a classical resolution using L-(+)-Tartaric acid is employed. The principle relies on the differential solubility of the diastereomeric salts in methanol/water.

Workflow
  • Salt Formation: Dissolve Racemic 1-(4-Chlorophenyl)ethylamine (1.0 mol) in warm Methanol. Add L-(+)-Tartaric acid (1.0 mol) dissolved in warm water.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The (S)-Amine[9] • L-(+)-Tartrate salt is typically less soluble and will precipitate.[10]

    • The Mother Liquor: Enriched with the (R)-Amine[11] • L-(+)-Tartrate salt.[12]

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold methanol.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Liberation: Suspend the purified salt in water and treat with 20% NaOH. Extract the free (S)-amine into ether/DCM.

Visualization & Signaling Pathways

Figure 1: InChI Generation Logic

This diagram illustrates the algorithmic flow from molecular structure to the unique hashed key, highlighting where stereochemistry is encoded.

InChI_Flow cluster_0 Stereo-Specific Block Struct 1-(4-Chlorophenyl)ethylamine (Structure) Layer1 Formula Layer (C8H10ClN) Struct->Layer1 Layer2 Connectivity Layer (Atoms & Bonds) Struct->Layer2 Layer3 Stereo Layer (Tetrahedral Chiral Center) Struct->Layer3 Hash SHA-256 Hashing Layer1->Hash Layer2->Hash Layer3->Hash Key InChI Key PINPOEWMCLFRRB-LURJTMIESA-N Hash->Key Encoding

Caption: The stereochemical layer (green) dictates the second block of the InChI Key, ensuring (R) and (S) enantiomers generate unique hashes.

Figure 2: Synthesis & Resolution Workflow

This diagram maps the chemical transformation from the ketone precursor to the resolved enantiomer.[13]

Synthesis_Resolution Ketone 4-Chloroacetophenone Imine Imine Intermediate Ketone->Imine Condensation Ammonium Ammonium Formate (150°C) Ammonium->Imine Racemate Racemic Amine (±)-1-(4-Chlorophenyl)ethylamine Imine->Racemate Formate Reduction & Hydrolysis Salt (S)-Amine • L-Tartrate Salt (Precipitate) Racemate->Salt Chiral Resolution (MeOH/H2O) Tartaric L-(+)-Tartaric Acid Tartaric->Salt Final Purified (S)-Enantiomer (>99% ee) Salt->Final Base Liberation (NaOH)

Caption: The Leuckart-Wallach pathway yields a racemate, which is subsequently resolved via diastereomeric salt formation with Tartaric Acid.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1715226, (1R)-1-(4-chlorophenyl)ethan-1-amine. Retrieved from [Link]

  • Ingersoll, A. W. (1937). α-Phenylethylamine. Organic Syntheses, Coll. Vol. 2, p. 503. (Standard Leuckart-Wallach protocol adaptation). Retrieved from [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Tartaric Acid resolution efficiency).
  • IUPAC. (2015). InChI version 1.05 Software Documentation. International Union of Pure and Applied Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the SMILES String and Synthesis of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)ethylamine, a key chiral amine intermediate in organic synthesis. We will delve into its molecular representation using the Simplified Molecular-Input Line-Entry System (SMILES), followed by a detailed, field-proven protocol for its synthesis via the Leuckart reaction. This document is designed to equip researchers and drug development professionals with the necessary knowledge for the accurate representation, synthesis, and characterization of this important building block.

Understanding the Molecular Structure: The SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. It is a powerful tool for chemical database indexing and searching.

1.1. Racemic 1-(4-Chlorophenyl)ethylamine

The canonical SMILES string for the racemic mixture of 1-(4-Chlorophenyl)ethylamine is:

CC(N)c1ccc(Cl)cc1 [1]

This string represents the connectivity of the atoms in the molecule without specifying any stereochemistry at the chiral center.

1.2. Enantiomers of 1-(4-Chlorophenyl)ethylamine

1-(4-Chlorophenyl)ethylamine possesses a chiral center at the carbon atom attached to the amino group, the phenyl ring, and the methyl group. This gives rise to two enantiomers, (R) and (S), which have distinct spatial arrangements and can exhibit different pharmacological activities.

  • (S)-1-(4-Chlorophenyl)ethylamine: The SMILES string for the (S)-enantiomer is Cc1ccc(Cl)cc1 . The @@ indicates a counter-clockwise arrangement of the substituents around the chiral carbon.

  • (R)-1-(4-Chlorophenyl)ethylamine: The SMILES string for the (R)-enantiomer is Cc1ccc(Cl)cc1 . The @ indicates a clockwise arrangement of the substituents around the chiral carbon.

To visually represent the molecular structure, the following diagram can be generated:

G cluster_conditions 4-Chloroacetophenone 4'-Chloroacetophenone Product 1-(4-Chlorophenyl)ethylamine 4-Chloroacetophenone->Product 1. AmmoniumFormate Ammonium Formate (or Formamide/Formic Acid) AmmoniumFormate->Product Heat Heat Hydrolysis Acid Hydrolysis (e.g., HCl)

Caption: Synthesis workflow for 1-(4-Chlorophenyl)ethylamine.

2.2. Mechanistic Insights

The Leuckart reaction proceeds through a two-step mechanism:

  • Imine Formation: Ammonium formate thermally decomposes to ammonia and formic acid. The ammonia then reacts with the carbonyl group of 4'-chloroacetophenone to form a carbinolamine intermediate, which subsequently dehydrates to form an imine. [2][3]2. Reduction: The formic acid then acts as a hydride donor to reduce the imine to the corresponding amine, releasing carbon dioxide in the process. [2][3] An alternative pathway involves the initial formation of N-formyl-1-(4-chlorophenyl)ethylamine, which is then hydrolyzed during the acidic work-up to yield the final product.

2.3. Detailed Experimental Protocol

This protocol is adapted from an optimized procedure for the reductive amination of acetophenone via the Leuckart reaction and is expected to provide good yields for the synthesis of 1-(4-Chlorophenyl)ethylamine. [4] Materials and Equipment:

  • 4'-Chloroacetophenone

  • Ammonium formate (or formamide and formic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-chloroacetophenone and ammonium formate. A molar ratio of 1:5 to 1:7 (ketone:ammonium formate) is recommended.

  • Reaction: Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Intermediate: After cooling the reaction mixture, add concentrated hydrochloric acid. This step hydrolyzes the intermediate N-formyl derivative to the primary amine. Reflux the mixture for an additional 1-2 hours to ensure complete hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

    • Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 12). This will liberate the free amine.

    • Extract the product into diethyl ether (perform at least three extractions).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude 1-(4-Chlorophenyl)ethylamine can be purified by vacuum distillation to obtain a colorless to pale yellow liquid. [5][6] Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids and bases with care.

Characterization of 1-(4-Chlorophenyl)ethylamine

The identity and purity of the synthesized 1-(4-Chlorophenyl)ethylamine should be confirmed using various analytical techniques.

3.1. Physical Properties

PropertyValue
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.62 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~232 °C (at atmospheric pressure)
Density~1.110 g/mL at 20 °C

3.2. Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

  • ~1.4 ppm (d, 3H): Doublet corresponding to the methyl protons (-CH₃).

  • ~1.7 ppm (s, 2H): Broad singlet for the amine protons (-NH₂). The chemical shift of this peak can vary depending on the concentration and solvent.

  • ~4.1 ppm (q, 1H): Quartet for the methine proton (-CH).

  • ~7.3 ppm (m, 4H): Multiplet for the aromatic protons of the chlorophenyl ring.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Expected chemical shifts (δ) in CDCl₃ are:

  • ~25 ppm: Methyl carbon (-CH₃).

  • ~50 ppm: Methine carbon (-CH).

  • ~127-129 ppm: Aromatic carbons (C-H).

  • ~132 ppm: Aromatic carbon attached to chlorine (C-Cl).

  • ~145 ppm: Aromatic carbon attached to the ethylamine group (C-C).

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands include:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine group (typically two bands).

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

  • ~1600 cm⁻¹: N-H bending vibration of the primary amine group.

  • ~1490, 1590 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1090 cm⁻¹: C-N stretching vibration.

  • ~820 cm⁻¹: C-H out-of-plane bending for a para-disubstituted aromatic ring.

  • ~1015 cm⁻¹: C-Cl stretching vibration.

Applications in Research and Development

1-(4-Chlorophenyl)ethylamine is a valuable building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its chiral nature makes it a crucial starting material for the asymmetric synthesis of biologically active molecules. It is used in the preparation of various therapeutic agents, including psychoactive substances and compounds targeting neurological pathways.

Conclusion

This technical guide has provided a comprehensive overview of 1-(4-Chlorophenyl)ethylamine, from its representation using SMILES notation to a detailed protocol for its synthesis and characterization. The Leuckart reaction offers a robust and scalable method for the preparation of this important chiral intermediate. The provided spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. A thorough understanding of these technical aspects is essential for the successful application of 1-(4-Chlorophenyl)ethylamine in drug discovery and development.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Gao, H., Liu, F., & Li, G. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • González-Fernández, R., Crochet, P., & Cadierno, V. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Karakuş, N., & Tamer, Ö. (2019). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Journal of Molecular Structure, 1196, 424-432.
  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 22-44.
  • Crossley, F. S., & Moore, M. L. (1944). Preparation of Tertiary Amines by the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529-535.
  • RSC Publishing. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Retrieved from [Link]

  • DU Chem. (2020, March 20). Experimental Procedures. Retrieved from [Link]

  • Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(12), 5041-5044.
  • Gokel, G. W., et al. (1988). 18-CROWN-6. Organic Syntheses, Coll. Vol. 6, p.399 (1988); Vol. 57, p.30 (1977).
  • Bheeter, C. B., et al. (2020).
  • Karakuş, N., & Tamer, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 329-342.
  • Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Wang, H., et al. (2023). Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. Processes, 11(7), 2112.

Sources

1-(4-Chlorophenyl)ethylamine safety and handling precautions

[1][2]

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1 for racemate) is a critical chiral building block used frequently in the resolution of acids and the synthesis of agrochemicals and pharmaceuticals.[1][2] While chemically valuable for its enantiomeric purity (e.g., S-isomer CAS: 4187-56-8), it presents significant occupational hygiene risks.[1][2]

Core Hazard: The substance is corrosive (Skin Corr.[2][3][4][5] 1B) and possesses acute toxicity profiles (Oral/Inhalation) that vary by vendor but can reach Category 2 (Fatal if inhaled) in high-purity grades.[1][2] It is also air-sensitive, readily forming carbamates upon exposure to atmospheric CO₂, which can alter stoichiometry and compromise reaction safety.[2]

This guide moves beyond basic SDS compliance, offering a self-validating operational framework for handling this amine with high-integrity safety protocols.

Physicochemical & Hazard Profile

Critical Properties Table

Data aggregated from multiple high-purity vendor SDS (Fisher, Sigma-Aldrich).[1][2]

PropertyValueOperational Implication
Physical State Liquid (Colorless to Yellow)Risk of splash/aerosolization.[1][2][3]
Boiling Point ~232°C (atm) / 105-110°C (12 mmHg)Low volatility at STP, but high processing temps increase vapor risk.[1][2]
Flash Point 102°C - 115°C (Closed Cup)Combustible.[1][2] Avoid open flames/hot surfaces.[2][6][7][8]
Density 1.08 – 1.11 g/mLHeavier than water; sinks in aqueous phases.[2]
pH (Aqueous) > 11 (Strongly Alkaline)Corrosive. Immediate tissue destruction on contact.[1][2]
Reactivity Air-sensitive (absorbs CO₂)Requires inert atmosphere (N₂/Ar) for storage/transfer.[1][2]
GHS Hazard Classification (Consolidated)

Note: Classifications can vary by isomer and purity.[1] Treat as High Hazard.[1][2]

  • H314: Causes severe skin burns and eye damage (Category 1B).[1]

  • H302/H301: Harmful/Toxic if swallowed.[2]

  • H330/H332: Fatal/Harmful if inhaled (Vapor/Mist).[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4][9]

Engineering Controls & Personal Protective Equipment (PPE)[1][2][10]

The "Barrier of Entry" Protocol

Do not rely on standard lab PPE alone.[2] This amine permeates standard nitrile rapidly.[2]

  • Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1] If handling outside a hood (e.g., bulk transfer), a full-face respirator with ABEK (Amine/Organic) cartridges is mandatory.[1][2]

  • Eye/Face: Chemical splash goggles are required.[2] A face shield is recommended during dispensing to prevent corrosive splashes to the neck/chin.[2]

  • Hand Protection (Self-Validating Step):

    • Standard: Double-gloving (Nitrile outer / Nitrile inner) is acceptable only for incidental splash protection.[1][2]

    • Extended Use: For procedures >15 mins, use Laminate (Silver Shield) or Viton gloves.[1][2]

    • Validation: Check glove breakthrough time for "aromatic amines" specifically.[2] If the glove swells or discolors, replace immediately.[2]

Visualization: Exposure Control Logic

The following diagram outlines the decision matrix for selecting controls based on operation scale.

ControlLogicStartOperation AssessmentScaleCheckVolume > 50 mL?Start->ScaleCheckSmallScaleSmall Scale (<50 mL)ScaleCheck->SmallScaleNoLargeScaleLarge Scale (>50 mL)ScaleCheck->LargeScaleYesHoodStandard Fume Hood(Sash at working height)SmallScale->HoodGloveBoxGlove Box orClosed System TransferLargeScale->GloveBoxPPE_Level1PPE: Double Nitrile + GogglesHood->PPE_Level1PPE_Level2PPE: Laminate Gloves +Face Shield + ApronGloveBox->PPE_Level2

Caption: Decision matrix for engineering controls and PPE based on volumetric risk thresholds.

Operational Protocols: Synthesis & Handling

Storage & Stability[2]
  • Atmosphere: Store under Nitrogen or Argon.[2] Exposure to air causes the formation of white solid carbamates on the cap/threads, which can seize the container and introduce impurities.[2]

  • Temp: Store in a cool, dry place (Ambient to +4°C).

  • Segregation: Keep separate from Oxidizers, Acids, and Acid Chlorides.[2][8]

Transfer Techniques (Preventing Exposure)

The "Closed Loop" Standard: Avoid open pouring. Pouring creates static and aerosols.[2]

  • Septum Method: Cap the source bottle with a septum.[2]

  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler exit) to prevent vacuum lock.[2]

  • Transfer: Use a glass syringe (for <20mL) or a cannula (double-ended needle) for larger volumes to transfer directly into the reaction vessel.[1][2]

Reaction Hazards[2]
  • Exotherm Management: Reaction with acids (e.g., HCl, H₂SO₄) or acid chlorides is highly exothermic.

    • Protocol: Always add the amine slowly to the acid/electrophile (or vice versa, depending on kinetics) at controlled temperatures (0°C - 10°C).[1][2]

    • Validation: Monitor internal temperature.[2] Stop addition if T > 5°C rise occurs.[2]

Emergency Response & Waste Management

First Aid (Corrosive Injury)[1][2]
  • Skin Contact: Time is tissue. Immediately flush with water for 15 minutes.[1][2][7] Do not attempt to neutralize with vinegar (creates heat). Remove contaminated clothing under the shower.[2][8]

  • Eye Contact: Irrigate for 15 minutes minimum. Hold eyelids apart. Seek immediate ophthalmological support.

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.[2]

Spill Response Logic

Do not use water on the spill initially (it spreads the oily amine).

SpillResponseSpillSpill DetectedEvacuateEvacuate Area &VentilateSpill->EvacuatePPE_DonDon Full PPE(Resp + Laminate Gloves)Evacuate->PPE_DonAbsorbAbsorb with Inert Material(Vermiculite/Sand)PPE_Don->AbsorbCollectCollect intoWaste DrumAbsorb->CollectCleanWash Area withDilute Surfactant/WaterCollect->Clean

Caption: Step-by-step workflow for containing and cleaning up a corrosive amine spill.

Waste Disposal[2][5]
  • Classification: Hazardous Waste (Corrosive, Toxic).

  • Protocol: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Never dispose of into sinks or drains.[2] The compound is toxic to aquatic life (H411).[3][9]

References

  • Fisher Scientific. (2024).[2] (S)-(-)-1-(4-Chlorophenyl)ethylamine Safety Data Sheet. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] 1-(4-Chlorophenyl)ethylamine Safety Data Sheet. Retrieved from [1][2]

  • PubChem. (2024).[2] Compound Summary: 1-(4-Chlorophenyl)ethanamine.[1][2][10] National Library of Medicine.[2] Retrieved from [1][2]

  • Apollo Scientific. (2022).[2] Benzylamine Handling and Safety Guidelines. Retrieved from [1][2]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 1-(4-chlorophenyl)ethylamine. Retrieved from [1][2]

Solubility Profile & Process Engineering Guide: 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(4-Chlorophenyl)ethylamine in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 4187-56-8 for S-isomer, 6299-02-1 for racemate) is a critical chiral building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its utility relies heavily on its solubility behavior, particularly during optical resolution —the process of separating enantiomers via diastereomeric salt crystallization.[2]

This guide provides a comprehensive analysis of the solubility landscape of 1-(4-Chlorophenyl)ethylamine, distinguishing between its free base (liquid) and salt forms (solid). It integrates thermodynamic principles with practical process engineering strategies to optimize yield and enantiomeric excess (ee).

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting solvent interaction. The 4-chlorophenyl moiety imparts significant lipophilicity, while the primary amine provides a pH-dependent hydrophilic handle.

PropertyValueContext
Molecular Weight 155.62 g/mol
Physical State Liquid (Free Base)Solid (Salts)
Density ~1.11 g/mLAt 20°C
Boiling Point 232°CHigh boiling point implies low volatility
LogP ~2.03Moderately lipophilic; prefers organic phases
pKa ~8.8 - 9.0Basic; protonates readily in acidic media
Chirality (R) and (S) enantiomersSeparation often requires salt formation

Solubility Landscape

Free Base Solubility

The free base of 1-(4-Chlorophenyl)ethylamine is an organic liquid. Its solubility is governed by "like dissolves like" principles, showing high miscibility with organic solvents and poor solubility in water.

Solvent ClassRepresentative SolventsSolubility BehaviorMechanistic Insight
Protic Polar Methanol, Ethanol, IsopropanolMiscible H-bonding between solvent -OH and amine -NH₂ facilitates complete mixing.
Aprotic Polar DMSO, DMF, AcetonitrileMiscible Dipole-dipole interactions stabilize the amine.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent for extraction; high solvation of the hydrophobic chlorophenyl group.
Ethers THF, MTBE, 1,4-DioxaneMiscible Good solubility; often used as co-solvents in crystallization.
Hydrocarbons Toluene, Hexane, HeptaneSoluble Soluble due to lipophilic aromatic ring, though Hexane may cause oiling out at low temps.
Aqueous Water (Neutral pH)Very Low Hydrophobic effect dominates; forms a separate organic layer.
Aqueous Water (Acidic pH < 7)Soluble Protonation forms the ammonium cation, rendering it water-soluble.
Diastereomeric Salt Solubility (Critical for Resolution)

The most technically demanding application is the solubility differential of diastereomeric salts (e.g., Tartrates, Mandelates). This difference drives the separation of (R) and (S) enantiomers.

  • Solvent Dielectric Constant (

    
    ):  High 
    
    
    
    solvents (Water, MeOH) tend to dissolve both diastereomers. Lower
    
    
    solvents (Isopropanol, Ethanol) maximize the solubility difference (
    
    
    ).
  • Temperature Dependence: Solubility follows the Van't Hoff equation. Heating to near-boiling typically dissolves the salt, while cooling drives supersaturation and selective crystallization.

Comparative Salt Solubility Table (General Trends):

Solvent System(S)-Amine Salt Solubility(R)-Amine Salt SolubilitySelectivity Outcome
Water ModerateModeratePoor resolution; low yield due to high mother liquor loss.
Methanol HighHighoften too soluble; requires evaporation or anti-solvent.
Ethanol (95%) Optimal Range Low High Selectivity. Standard for resolution.
Isopropanol LowVery LowHigh purity, but lower volumetric yield.
Acetone Very LowInsolubleUsed as an anti-solvent to force precipitation.

Application: Optical Resolution Protocol

Field-Proven Insight: The choice of solvent in resolution is not just about dissolving the compound; it is about creating a specific supersaturation window where only one diastereomer nucleates.

Resolution Workflow

The following diagram illustrates the decision logic for resolving 1-(4-Chlorophenyl)ethylamine using a Tartaric Acid derivative.

ResolutionProcess cluster_separation Phase Separation Start Racemic 1-(4-Chlorophenyl)ethylamine (Liquid Free Base) SaltFormation Add Resolving Agent (e.g., L-Tartaric Acid) in Methanol/Ethanol Start->SaltFormation Heat Heat to Reflux (Dissolve all solids) SaltFormation->Heat Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Crystallization Selective Crystallization of (S)-Salt Cool->Crystallization Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Enriched in (R)-Salt) Filtration->MotherLiquor Filtrate SolidCake Solid Cake ((S)-Salt > 90% de) Filtration->SolidCake Retentate Basification Basification (NaOH/Water) & Extraction (DCM) MotherLiquor->Basification Recover (R)-Amine Recrystallization Recrystallization (Ethanol/Water) SolidCake->Recrystallization If de < 99% PureSalt Pure Diastereomeric Salt (>99% de) Recrystallization->PureSalt PureSalt->Basification FinalProduct Pure (S)-Amine Basification->FinalProduct

Caption: Workflow for the optical resolution of 1-(4-Chlorophenyl)ethylamine via diastereomeric salt crystallization.

Step-by-Step Protocol (Self-Validating)
  • Stoichiometry Check: Calculate 0.5 to 1.0 equivalents of the resolving agent (e.g., L-Tartaric acid). Validation: Use 1.0 eq for maximum yield, 0.5 eq (the "Pope-Peachey" method) for higher initial purity.

  • Dissolution: Dissolve the racemic amine in Ethanol (95%) or Methanol . Heat to reflux until clear.

    • Note: If the solution is cloudy at reflux, add more solvent in 5% increments.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Critical Control Point: If "oiling out" occurs (liquid droplets instead of crystals), reheat and add a seed crystal or a small amount of non-polar anti-solvent (e.g., Toluene).

  • Harvest: Filter the crystals at 5–10°C. Wash the cake with cold solvent.

  • Purity Check: Measure Optical Rotation

    
     or use Chiral HPLC.
    
    • Target:

      
       (c=2, MeOH) for the pure (R)-isomer (value varies by specific salt/isomer).
      

Methodological Framework: Measuring Solubility

To generate precise solubility data for this compound in a new solvent system, use the Gravimetric Method coupled with HPLC .

SolubilityMeasurement Prep Preparation: Excess Solid + Solvent Equilibration Equilibration: Stir at Temp T for 24h Prep->Equilibration Sampling Sampling: Filter via 0.45µm Syringe Filter Equilibration->Sampling Analysis Analysis: HPLC (UV 220nm) or Gravimetric Sampling->Analysis

Caption: Standard workflow for determining thermodynamic solubility.

Protocol:

  • Preparation: Add excess solid salt (or liquid amine) to the solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtering).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC: Dilute the filtrate and analyze against a standard curve.

References

  • ChemicalBook.(S)-1-(4-Chlorophenyl)ethylamine Properties and Safety.
  • Fisher Scientific.(R)-1-(4-Chlorophenyl)ethylamine Safety Data Sheet (SDS).
  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution methodologies).
  • Saigo, K., et al.Optical Resolution of alpha-Methylbenzylamine Derivatives.Bulletin of the Chemical Society of Japan.
  • Perry, R.H., Green, D.W.Perry's Chemical Engineers' Handbook.

Sources

A Researcher's Guide to Sourcing 1-(4-Chlorophenyl)ethylamine: From Supplier Qualification to Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality in Research

1-(4-Chlorophenyl)ethylamine is a chiral amine that serves as a vital building block in the synthesis of a wide array of pharmacologically active molecules and other specialty chemicals.[1] Its utility in drug discovery and development, particularly in creating compounds that target neurological pathways, makes the quality and purity of this starting material a paramount concern for researchers.[1] The presence of impurities, including the undesired enantiomer, can have profound and often detrimental effects on the stereochemistry and biological activity of the final compound. This guide provides a comprehensive framework for researchers to navigate the commercial landscape of 1-(4-Chlorophenyl)ethylamine, from the initial stages of supplier evaluation to the essential in-house quality control (QC) verification of the received material.

The importance of enantiomeric excess (ee) in pharmaceutical development cannot be overstated. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[2] The infamous case of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[2] Therefore, sourcing chiral building blocks like 1-(4-Chlorophenyl)ethylamine with a high degree of enantiomeric purity is a foundational step in the development of safe and effective medicines.[3][4]

This guide will equip the reader with the expertise to critically evaluate commercial suppliers, understand the nuances of quality documentation, and implement a robust analytical workflow to verify the identity, purity, and enantiomeric excess of 1-(4-Chlorophenyl)ethylamine.

Part 1: Qualifying Commercial Suppliers of 1-(4-Chlorophenyl)ethylamine

The selection of a chemical supplier is a strategic decision that can significantly impact the timeline, reproducibility, and success of a research project.[5] A reliable supplier provides not only high-quality materials but also transparent documentation and responsive technical support.[6][7] The following sections outline a systematic approach to evaluating and qualifying suppliers of 1-(4-Chlorophenyl)ethylamine.

Initial Supplier Identification and Screening

The initial step involves identifying potential suppliers through chemical databases, industry directories, and peer recommendations. Reputable suppliers for research-grade chemicals include, but are not limited to:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (including Acros Organics and Alfa Aesar brands)

  • ChemScene

  • Alfa Chemistry

  • Advanced ChemBlocks

Once a list of potential suppliers is compiled, a preliminary screening should be conducted based on the availability of the desired product (racemic, (R)-enantiomer, or (S)-enantiomer) and the completeness of the information provided on their website.

The Indispensable Role of Documentation: Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are the two most critical documents for evaluating a supplier's product.

  • Safety Data Sheet (SDS): This document provides comprehensive information on the hazards, handling, storage, and emergency procedures related to the chemical.[5] It is essential for ensuring laboratory safety.

  • Certificate of Analysis (CoA): The CoA is a formal document that certifies that the product meets its predetermined specifications.[6] It is the primary tool for assessing the quality of a specific batch of material. A comprehensive CoA for 1-(4-Chlorophenyl)ethylamine should include the parameters outlined in Table 1.

A detailed CoA from a reputable supplier like Thermo Fisher Scientific will typically provide specific values for key quality attributes.[8] Researchers should always request a batch-specific CoA before purchase, as the specifications can vary between lots.

A Systematic Workflow for Supplier Qualification

A structured approach to supplier qualification ensures that all critical aspects are considered before a purchase is made. The following workflow, illustrated in the diagram below, provides a logical sequence of steps for this process.

SupplierQualification Supplier Qualification Workflow A Identify Potential Suppliers B Initial Screening (Product Availability & Website Info) A->B C Request Batch-Specific CoA & SDS B->C D Technical Data Review C->D E Compare Specifications & Pricing D->E F Assess Supplier Reputation & Support E->F G Select Supplier & Place Order F->G

Caption: A streamlined workflow for qualifying commercial chemical suppliers.

Comparative Analysis of Supplier Specifications

To facilitate a direct comparison between suppliers, it is highly recommended to summarize the key specifications from their CoAs in a structured table. This allows for a clear and objective evaluation of which supplier's material best meets the specific requirements of the intended research.

Parameter Thermo Fisher Scientific (Acros Organics) [8]Supplier B (Example) Supplier C (Example) Ideal Specification for Chiral Synthesis
Product Name (R)-1-(4-Chlorophenyl)ethylamine, 97%, 98% ee(R)-1-(4-Chlorophenyl)ethylamine(R)-1-(4-Chlorophenyl)ethylamine(R)- or (S)-1-(4-Chlorophenyl)ethylamine
CAS Number 27298-99-327298-99-327298-99-327298-99-3 (R), 4187-56-8 (S)
Appearance Clear colorless to pale yellow liquidClear, colorless liquidColorless liquidClear, colorless liquid
Purity (by GC) >=96.0 %>=97.0 %>=98.0 %>=98.0 %
Enantiomeric Excess (ee) >=97.5 %>=98.0 %>=99.0 %>=99.0 %
Specific Optical Rotation +29° to +33° (20°C, 589 nm) (Neat)ReportedReportedConsistent with literature values for the pure enantiomer
Refractive Index 1.5400 to 1.5440 (20°C, 589 nm)ReportedReportedConsistent with literature values
Infrared Spectrum ConformsConformsConformsConforms to structure

Table 1: A comparative summary of typical specifications for (R)-1-(4-Chlorophenyl)ethylamine from commercial suppliers.

Part 2: In-House Quality Control of 1-(4-Chlorophenyl)ethylamine

Upon receipt of the material, it is imperative to perform in-house quality control analysis to verify the supplier's specifications and to ensure the material is suitable for its intended use. This self-validating step is a cornerstone of good laboratory practice and scientific integrity.

Analytical Workflow for Incoming Material Verification

The following diagram illustrates a comprehensive workflow for the analytical verification of a newly received batch of 1-(4-Chlorophenyl)ethylamine.

QC_Workflow Incoming Material QC Workflow A Receive Material & Log Batch B Visual Inspection A->B C Sample Preparation B->C D Structural Confirmation (NMR, IR) C->D E Purity Assessment (GC-MS) C->E F Enantiomeric Excess Determination (Chiral HPLC) C->F G Compare Results with CoA D->G E->G F->G H Approve or Reject Batch G->H

Caption: A comprehensive workflow for the quality control of incoming 1-(4-Chlorophenyl)ethylamine.

Step-by-Step Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques used in the quality control of 1-(4-Chlorophenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(4-Chlorophenyl)ethylamine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition Parameters: Standard proton acquisition parameters.

  • Data Acquisition and Processing: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Compare the chemical shifts, splitting patterns, and integration values with the expected spectrum for 1-(4-Chlorophenyl)ethylamine. The aromatic protons should appear as two doublets in the range of 7.2-7.4 ppm. The methine proton (CH) will be a quartet coupled to the methyl protons, and the methyl protons (CH₃) will be a doublet coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.

GC-MS is an excellent technique for assessing the purity of volatile compounds and identifying any potential impurities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of 1-(4-Chlorophenyl)ethylamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS. The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a library spectrum or the expected fragmentation pattern of 1-(4-Chlorophenyl)ethylamine to confirm its identity.

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[9] The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

Protocol:

  • Sample Preparation: Prepare a solution of 1-(4-Chlorophenyl)ethylamine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or similar).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). The exact ratio will need to be optimized, but a starting point could be 90:10 (hexane:isopropanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 220 nm).

  • Data Acquisition and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) is calculated using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The quality of research and the successful development of new chemical entities are fundamentally linked to the quality of the starting materials. For a critical building block like 1-(4-Chlorophenyl)ethylamine, a rigorous and systematic approach to sourcing and in-house verification is not just a recommendation but a necessity. By implementing a thorough supplier qualification process and a robust analytical quality control workflow, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and maintain the highest standards of scientific integrity in their work.

References

  • Fiveable. (2025, August 15). Enantiomeric Excess Definition. Retrieved from [Link]

  • Proprep. (n.d.). How is enantiomeric excess calculated in asymmetric synthesis, and why is it important for pharmaceutical applications?. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Retrieved from [Link]

  • Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

  • Arrakis Industries. (2025, January 20). How to Choose the Right Chemical Supplier for Your Business Needs. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: (R)-(+)-1-(4-Chlorophenyl)ethylamine, ChiPros 97%, ee 98%. Retrieved from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

  • Chiralpedia. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • American Chemical Society. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Analytical method E_FP417.1 LC-MS/MS. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Technology Networks. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

Sources

Methodological & Application

1-(4-Chlorophenyl)ethylamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPE-042

1-(4-Chlorophenyl)ethylamine: A Chiral Scaffold for Calcimimetics and CNS Active Agents

Abstract

This application note details the strategic utilization of 1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1) as a high-value building block in medicinal chemistry.[1] Distinguished by its 4-chloro substitution and


-methyl chiral center, this moiety offers a dual advantage: metabolic stability against para-hydroxylation and stereochemical control for receptor selectivity. This guide provides validated protocols for its Dynamic Kinetic Resolution (DKR)  to achieve >99% ee and its application in Reductive Amination  workflows for the synthesis of calcimimetic agents (e.g., NPS R-568).
Compound Profile & Strategic Utility
2.1 Physicochemical Data
PropertyValueRelevance
Molecular Weight 155.62 g/mol Fragment-based drug discovery (FBDD) compliant.
Boiling Point 232 °CHigh thermal stability for elevated reaction temps.
Density 1.08 g/mLFacile liquid handling.
LogP ~2.3Good lipophilicity for CNS and membrane penetration.
pKa ~9.8 (Amine)Basic enough for salt formation; requires free-basing for nucleophilic attack.
Hazards Corrosive, IrritantRequires Class II Biosafety Cabinet or Fume Hood.
2.2 The "Chloro-Methyl" Advantage

In drug design, replacing a benzylamine with 1-(4-chlorophenyl)ethylamine introduces two critical SAR (Structure-Activity Relationship) features:

  • Metabolic Blockade: The para-chloro group blocks CYP450-mediated hydroxylation at the most reactive phenyl position, significantly extending half-life (

    
    ).
    
  • Conformational Restriction: The

    
    -methyl group ("Magic Methyl") restricts the rotation of the amine side chain, locking the molecule into a bioactive conformation that often increases potency by 10–100 fold compared to the des-methyl analog.
    
Protocol A: Dynamic Kinetic Resolution (DKR)

Objective: To isolate enantiopure (S)-1-(4-chlorophenyl)ethylamine from a racemic mixture with >90% theoretical yield (beating the 50% limit of classical resolution).

Mechanism: This protocol utilizes a chemoenzymatic approach. A palladium nanocatalyst continuously racemizes the unreacted (R)-amine, while Candida antarctica Lipase B (CAL-B) selectively acetylates only the (S)-amine.

Materials
  • Substrate: Racemic 1-(4-chlorophenyl)ethylamine.[2]

  • Enzyme: Novozym-435 (Immobilized CAL-B).[3]

  • Racemization Catalyst: Pd/AlO(OH) or commercial Pd/BaSO4.

  • Acyl Donor: Ethyl acetate (EtOAc) or Isopropyl acetate.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve 5.0 mmol of racemic amine in 15 mL of anhydrous toluene.

  • Catalyst Addition: Add 100 mg of Pd nanocatalyst and 200 mg of Novozym-435.

  • Acyl Donor: Add 15.0 mmol (3 equiv.) of Ethyl Acetate.

  • Incubation: Seal the flask under Argon and heat to 70°C . Stir at 600 RPM for 24–48 hours.

    • Note: The elevated temperature is required for the Pd-catalyst to drive racemization efficiently.

  • Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Look for the disappearance of the amine peak and growth of the (S)-amide peak.

  • Work-up: Filter the catalyst mixture through a Celite pad. Wash with EtOAc.

  • Hydrolysis (Optional): If the free amine is required, reflux the resulting amide in 6M HCl for 4 hours, then basify with NaOH to pH 12 and extract.

Expected Result: >95% Yield of (S)-N-acetyl-1-(4-chlorophenyl)ethylamine with >98% ee.

Protocol B: Reductive Amination (Synthesis of NPS R-568 Intermediate)

Objective: To couple (S)-1-(4-chlorophenyl)ethylamine with an aldehyde/ketone scaffold, a key step in synthesizing calcimimetics like NPS R-568.

Materials
  • Amine: (S)-1-(4-chlorophenyl)ethylamine (from Protocol A).[4][5]

  • Carbonyl: 3-(2-chlorophenyl)propanal (or relevant aldehyde).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to preserve chirality.

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Imine Formation: To a solution of the aldehyde (1.0 equiv) in DCE (0.2 M), add (S)-1-(4-chlorophenyl)ethylamine (1.1 equiv).

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Critical: Do not use Sodium Borohydride (

      
      ) as it is too harsh and may cause racemization or reduce other functional groups.
      
  • Reaction: Allow to warm to RT and stir for 12 hours under Nitrogen.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Visualizations & Workflows
Figure 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Caption: Synergistic cycle where Pd-catalyst racemizes the R-enantiomer, feeding the CAL-B selective acetylation of the S-enantiomer to achieve 100% theoretical yield.

DKR_Workflow Racemate Racemic 1-(4-Cl-Ph)ethylamine Pd_Cat Pd Nanocatalyst (Racemization) Racemate->Pd_Cat (R)-isomer Enzyme CAL-B Lipase (Selective Acetylation) Racemate->Enzyme (S)-isomer only Pd_Cat->Racemate Equilibration Product (S)-Amide (>98% ee) Enzyme->Product Kinetic Trap Acyl Ethyl Acetate (Acyl Donor) Acyl->Enzyme

Figure 2: Pharmacophore Logic (NPS R-568)

Caption: Structural logic of the calcimimetic NPS R-568, highlighting the critical role of the chlorophenyl-ethylamine moiety.

SAR_Logic cluster_0 1-(4-Chlorophenyl)ethylamine Moiety Drug NPS R-568 (Calcimimetic) Cl_Group 4-Chloro Group Drug->Cl_Group Me_Group Alpha-Methyl Drug->Me_Group Effect1 Blocks Metabolic Hydroxylation Cl_Group->Effect1 Effect2 Hydrophobic Pocket Binding (CaSR) Cl_Group->Effect2 Chirality (R)-Configuration* Me_Group->Chirality Effect3 Stereoselective Fit Chirality->Effect3

Note on Figure 2: While the S-enantiomer is often synthesized for general intermediates, specific calcimimetics like NPS R-568 utilize the (R)-configuration of the phenylalkylamine moiety for optimal Calcium Sensing Receptor (CaSR) binding.

References
  • Kim, M. J., et al. (2007). "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization."[6] Organic Letters, 9(6), 1157–1159.

  • Reddy, B. V., et al. (2011). "Facile enantioselective synthesis of (S)-Rivastigmine and (+)-NPS-R-568 a calcimimetic agent." Der Pharma Chemica, 3(1), 426-433.[7]

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1400.
  • PubChem. "1-(4-Chlorophenyl)ethylamine Compound Summary."[1] National Library of Medicine.

  • Fisher Scientific. "Safety Data Sheet: (S)-1-(4-Chlorophenyl)ethylamine."

Sources

Application Note: Profiling 1-(4-Chlorophenyl)ethylamine for CNS Efficacy and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Chlorophenyl)ethylamine is a chlorinated


-methylbenzylamine scaffold frequently utilized as a chiral resolving agent and a pharmacophore in Central Nervous System (CNS) drug discovery. While structurally distinct from amphetamines (which possess a propyl chain), this scaffold exhibits significant biological activity within monoaminergic pathways. This Application Note details a multi-parametric screening strategy to evaluate the efficacy of 1-(4-Chlorophenyl)ethylamine. We focus on two primary mechanisms: Trace Amine-Associated Receptor 1 (TAAR1) modulation  and Monoamine Oxidase B (MAO-B) inhibition , coupled with a mandatory mitochondrial toxicity screen to ensure safety profiling early in the development pipeline.

Introduction: The Pharmacophore & Rationale

The evaluation of 1-(4-Chlorophenyl)ethylamine requires a nuanced understanding of its structure-activity relationship (SAR). Unlike phenethylamines (2-carbon separation between ring and amine), this molecule places the amine group on the benzylic carbon (1-carbon separation).

Why Screen This Molecule?

  • MAO-B Selectivity:

    
    -methylbenzylamines are established competitive inhibitors and substrates for Monoamine Oxidase (MAO). The 4-chloro substitution often enhances lipophilicity and potency against the MAO-B isoform, a key target for Parkinson’s disease [1].
    
  • TAAR1 Activity: As a trace amine analog, this scaffold is screened for agonism at TAAR1, a G-protein coupled receptor (GPCR) regulating dopaminergic firing rates, relevant for schizophrenia and depression therapeutics [2].[1][2]

  • Chirality: The molecule possesses a chiral center.[3] The (S)- and (R)- enantiomers often exhibit distinct pharmacological profiles. This protocol assumes the testing of a racemic mixture or individual enantiomers to determine the Eudismic Ratio.

Primary Efficacy Assay: TAAR1 Gs-Signaling (cAMP)

Objective: To determine if 1-(4-Chlorophenyl)ethylamine acts as an agonist or antagonist at the human TAAR1 receptor. Mechanism: TAAR1 couples to G


s, leading to adenylyl cyclase (AC) activation and cAMP accumulation.
Experimental Logic

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This "homogeneous" assay avoids wash steps, preserving the integrity of potentially weak interactions typical of trace amine analogs.

Critical Reagent: IBMX (3-Isobutyl-1-methylxanthine) .

  • Rationale: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, endogenous PDEs would degrade the cAMP generated by TAAR1 activation, falsely lowering the efficacy signal (false negative).

Signaling Pathway Visualization

TAAR1_Pathway Ligand 1-(4-Chlorophenyl) ethylamine TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Conversion ATP ATP ATP->AC FRET TR-FRET Signal cAMP->FRET Detection (Competition)

Figure 1: TAAR1 Gs-coupled signaling cascade leading to cAMP accumulation detected via TR-FRET.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human TAAR1.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (pH 7.4).

  • Detection Kit: LANCE® Ultra cAMP or HTRF® cAMP dynamic 2.

Step-by-Step Workflow:

  • Cell Preparation: Harvest cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor surface expression. Resuspend at 200,000 cells/mL in Assay Buffer.

  • Compound Addition:

    • Dispense 5 µL of 1-(4-Chlorophenyl)ethylamine (serial dilution in DMSO, final <0.5%) into a 384-well low-volume white plate.

    • Include

      
      -Phenylethylamine (PEA)  as a positive control (Reference Agonist).
      
  • Cell Seeding: Add 5 µL of cell suspension (1,000 cells/well) to the plate containing compounds.

  • Incubation: Incubate for 30 minutes at RT. (Note: Short incubation prevents receptor desensitization).

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Mechanism:[4] Endogenous cAMP (produced by the cell) competes with cAMP-d2 for binding to the antibody. Higher cAMP = Lower FRET signal.

  • Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

Data Analysis: Calculate the FRET ratio (


). Plot non-linear regression (4-parameter logistic) to determine EC

.

Secondary Selectivity Assay: MAO-B Inhibition

Objective: To evaluate if 1-(4-Chlorophenyl)ethylamine inhibits Monoamine Oxidase B (MAO-B), confirming its potential as a dopaminergic modulator. Mechanism: MAO-B catalyzes the oxidative deamination of amines. We use a fluorometric method where H


O

production is coupled to a fluorescent reporter [3].
Experimental Logic

Since the test compound is an amine, it could be a substrate or an inhibitor.

  • Inhibitor Mode: We use a known substrate (p-Tyramine) and measure if the test compound blocks H

    
    O
    
    
    
    production.
  • Substrate Mode: We incubate the enzyme with only the test compound. If fluorescence increases, the compound is being metabolized (turnover), which affects half-life and toxicity.

Protocol (Inhibitor Mode)

Materials:

  • Enzyme: Recombinant Human MAO-B (membrane fraction).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 0.1 U/mL MAO-B with varying concentrations of 1-(4-Chlorophenyl)ethylamine in Potassium Phosphate Buffer (pH 7.4). Incubate for 15 mins at 37°C.

    • Control: Selegiline (10 µM) as a specific MAO-B inhibitor.

  • Reaction Initiation: Add a mix of p-Tyramine (200 µM), Amplex Red (200 µM), and HRP (1 U/mL).

  • Kinetic Read: Measure fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope (V

    
    ) of the linear portion. Determine IC
    
    
    
    by plotting slope vs. log[inhibitor].

Safety Profiling: Mitochondrial Toxicity (HCS)

Objective: Chlorinated amines can act as uncouplers or inhibitors of the Electron Transport Chain (ETC). This assay validates cell health beyond simple membrane integrity. Method: High-Content Screening (HCS) using JC-1 or TMRM dyes.

Workflow Visualization

Tox_Workflow HepG2 HepG2 Cells (Metabolically Active) Treat Treat with 1-(4-Chlorophenyl)ethylamine (24 Hours) HepG2->Treat Stain Multiplex Stain: 1. Hoechst (Nuclei) 2. TMRM (Mito Potential) 3. TOTO-3 (Permeability) Treat->Stain Image Automated Confocal Imaging Stain->Image Analysis Single-Cell Analysis (Mito Health vs. Cell Loss) Image->Analysis

Figure 2: High-Content Screening workflow for mitochondrial toxicity profiling.

Interpretation
  • Healthy Cells: High TMRM signal (intact membrane potential) + Low TOTO-3.

  • Mitochondrial Toxicity: Low TMRM signal (depolarization) before cell membrane rupture (Low TOTO-3).

  • Cytotoxicity (Necrosis): Low TMRM + High TOTO-3.

Self-Validation: If the IC


 for mitochondrial depolarization overlaps with the EC

for TAAR1/MAO-B efficacy, the compound has a poor therapeutic index and is likely a toxicological liability.

Summary of Expected Results

AssayReadoutExpected Outcome (Active)Validation Control
TAAR1 (cAMP) TR-FRET RatioDecrease in Ratio (Agonist)

-Phenylethylamine (EC

nM)
MAO-B Fluorescence (RFU)Decrease in Slope (Inhibitor)Selegiline (IC

nM)
Mito Tox TMRM IntensityStable Intensity (Safe)FCCP (Uncoupler - Positive Control)

References

  • Florvall, L. et al. (1986).[5] Selective monoamine oxidase inhibitors.[4][5][6][7] 4. 4-Aminophenethylamine derivatives with neuron-selective action.[5] Journal of Medicinal Chemistry, 29(11), 2250-2256.[5]

  • Berry, M. D. et al. (2017). Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia and depression. Frontiers in Pharmacology, 8, 1-15.

  • Zhou, W. et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(49), 46587–46601.

  • US EPA. (2025). Computational Toxicology Dashboard: (R)-1-(4-Chlorophenyl)ethylamine. United States Environmental Protection Agency.

Sources

Use of 1-(4-Chlorophenyl)ethylamine in the development of CNS-targeted therapeutics.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Chlorophenyl)ethylamine in CNS-Targeted Therapeutics

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1), also known as 4-chloro-


-methylbenzylamine, represents a critical "privileged scaffold" in modern neuropharmacology. Unlike its homobenzylic analog (the neurotoxin 4-chloroamphetamine), this benzylic amine offers a distinct metabolic profile and safety window, making it an ideal building block for ion channel modulators , monoamine oxidase (MAO) inhibitors , and anticonvulsants .

This guide details the enantioselective handling and medicinal chemistry application of this moiety.[1][2][3] Because CNS targets (GPCRs, Ion Channels) are inherently stereoselective, the use of racemic intermediates is a critical failure point in early drug discovery.[4] This protocol provides a validated workflow for resolving the (S)-enantiomer and derivatizing it into a lipophilic urea pharmacophore optimized for Blood-Brain Barrier (BBB) penetration.

Chemical Profile & CNS Relevance[5]

The 4-chlorophenyl moiety enhances lipophilicity (


), facilitating passive diffusion across the BBB. The 

-methyl group provides steric hindrance against rapid oxidative deamination by MAO-A/B, extending the in vivo half-life compared to simple benzylamines.
PropertyValueRelevance to CNS Design
Molecular Weight 155.62 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).
LogP ~2.4Optimal range (2.0–3.5) for BBB permeability.
H-Bond Donors 1 (NH₂)Facilitates receptor binding; low count aids permeability.
Chirality 1 Stereocenter(S)- and (R)- enantiomers often exhibit >100-fold potency differences.

Protocol A: Optical Resolution of (S)-1-(4-Chlorophenyl)ethylamine

Objective: Isolate the (S)-enantiomer with >99% enantiomeric excess (ee) for use as a chiral synthon. Mechanism: Diastereomeric salt formation using N-Tosyl-L-phenylalanine. The (S)-amine forms a less soluble salt with the (S)-acid, allowing separation by crystallization.

Materials
  • Racemic 1-(4-Chlorophenyl)ethylamine (100 mmol)

  • N-Tosyl-L-phenylalanine (100 mmol) (Resolving Agent)

  • Solvent: 2-Propanol (IPA)

  • Base: NaOH (1 M)

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 15.5 g (100 mmol) of racemic amine and 31.9 g (100 mmol) of N-Tosyl-L-phenylalanine in 400 mL of refluxing 2-Propanol.

    • Critical Step: Ensure complete dissolution. If cloudiness persists, add IPA in 10 mL increments.

  • Selective Crystallization:

    • Allow the solution to cool slowly to room temperature over 6 hours. Stirring should be gentle (50 rpm) to encourage large crystal growth.

    • Cool further to 4°C for 12 hours.

    • Filtration: Collect the precipitate. This is the (S)-Amine · (S)-Acid salt .

    • Note: The (R)-amine remains largely in the mother liquor.

  • Recrystallization (Enrichment):

    • Recrystallize the wet cake from hot IPA (approx. 1:10 w/v).

    • Repeat until the melting point is constant (Target: >190°C for the salt).

  • Free Basing:

    • Suspend the purified salt in 100 mL water.

    • Add 1 M NaOH dropwise until pH > 12.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

    • Flow: 0.5 mL/min.

    • Success Criteria: (S)-enantiomer peak > 99.5% area.

Protocol B: Synthesis of CNS-Active Urea Derivative

Objective: Synthesize 1-[(S)-1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)urea. Rationale:


-disubstituted ureas are potent pharmacophores for anticonvulsant activity (blocking voltage-gated sodium channels). The urea linker provides hydrogen bonding capability, while the 4-F and 4-Cl substitutions tune the electrostatic potential for hydrophobic pocket binding.
Reaction Scheme Visualization

SynthesisWorkflow Start Racemic 1-(4-Chlorophenyl)ethylamine Resolution Resolution w/ N-Tosyl-L-Phe Start->Resolution Crystallization PureAmine (S)-Enantiomer (>99% ee) Resolution->PureAmine NaOH / Extraction Coupling Coupling Reaction (THF, 0°C) PureAmine->Coupling Product Target Urea (CNS Active Ligand) Coupling->Product Precipitation Reagent 4-Fluorophenyl isocyanate Reagent->Coupling

Caption: Workflow for the resolution and conversion of the amine into a lipophilic urea pharmacophore.

Experimental Procedure
  • Setup:

    • Charge a flame-dried 100 mL round-bottom flask with 1.55 g (10 mmol) of (S)-1-(4-Chlorophenyl)ethylamine (from Protocol A).

    • Dissolve in 20 mL anhydrous THF.

    • Cool to 0°C under nitrogen atmosphere.

  • Addition:

    • Add 1.37 g (10 mmol) of 4-fluorophenyl isocyanate dropwise over 15 minutes.

    • Mechanistic Insight: The nucleophilic amine attacks the electrophilic carbon of the isocyanate. The electron-withdrawing chlorine on the amine ring slightly reduces nucleophilicity, requiring anhydrous conditions to prevent competition from water.

  • Reaction:

    • Allow to warm to room temperature. Stir for 4 hours.

    • Monitor by TLC (Hexane:EtOAc 7:3). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Evaporate THF to 20% volume.

    • Add 50 mL cold Hexane. The urea product will precipitate as a white solid.

    • Filter and wash with cold Hexane to remove unreacted isocyanate.

  • Characterization Data (Expected):

    • Yield: ~85-90%.

    • 1H NMR (DMSO-d6):

      
       8.5 (s, 1H, NH), 6.5 (d, 1H, NH), 4.9 (m, 1H, CH-chiral).
      
    • Melting Point: Distinct sharp peak (e.g., 145-147°C), confirming purity.[5]

Signaling Pathway: Mechanism of Action (Hypothetical)

This urea derivative is designed to target Voltage-Gated Sodium Channels (Nav1.x) , a common mechanism for antiepileptic drugs (e.g., Lacosamide).

MOA Drug 1-(4-Cl-Ph)ethyl-Urea (Ligand) NavChannel Voltage-Gated Na+ Channel (Nav1.2) Drug->NavChannel Binds to Pore (Hydrophobic Pocket) State Slow Inactivation State NavChannel->State Stabilizes Neuron Hyperexcited Neuron State->Neuron Reduces Na+ Influx Effect Inhibition of Repetitive Firing Neuron->Effect Seizure Control

Caption: Proposed mechanism of action where the chiral urea ligand stabilizes the inactivated state of sodium channels.

References

  • Chemical Identity & Properties: PubChem. 1-(4-Chlorophenyl)ethylamine (CID 97803).[6] National Library of Medicine. [Link][4]

  • Resolution Protocol: Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Methodology adapted from standard alpha-methylbenzylamine resolution protocols).

  • CNS Application (Ureas): Bialer, M., et al. (2010).[4] Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. (Contextualizes urea pharmacophores in CNS).

  • Enzymatic Resolution Alternative: Guranda, D. T., et al. (2001).[4] Highly efficient and enantioselective enzymatic acylation of amines in aqueous medium. Tetrahedron: Asymmetry.[1][3][7] [Link]

Disclaimer: This guide is for research purposes only. All synthesis involving chlorinated aromatic amines should be conducted in a fume hood with appropriate PPE due to potential skin sensitization and toxicity.

Sources

Chirality and enantioselective synthesis of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Architectures for 1-(4-Chlorophenyl)ethylamine

Executive Summary & Chemical Context

1-(4-Chlorophenyl)ethylamine (CPEA) is a critical chiral building block in the synthesis of pharmaceutical intermediates, agrochemicals, and resolving agents. The presence of the para-chloro substituent on the aromatic ring introduces a specific


-hole and alters the lipophilicity (

) compared to the parent phenylethylamine, influencing both the binding affinity in biological targets and the kinetics of synthetic resolution.

This Application Note provides three distinct, self-validating protocols for obtaining enantiopure CPEA. We prioritize methods that allow for the strict control of stereochemistry:

  • Biocatalytic Kinetic Resolution (CAL-B): Best for robustness and high enantiomeric excess (ee) at moderate scale.[1]

  • 
    -Transaminase Asymmetric Synthesis:  Best for "green" synthesis directly from the ketone with 100% theoretical yield.[1]
    
  • Chemical Asymmetric Transfer Hydrogenation (ATH): Best for scalability and batch processing of the imine precursor.[1]

Method A: Lipase-Catalyzed Kinetic Resolution[2]

Principle: This method utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acylate the (


)-enantiomer of a racemic mixture. The enzyme displays high stereoselectivity for the (

)-amine, converting it into an amide, while leaving the (

)-amine untouched.

Mechanism:



Protocol 1.1: Kinetic Resolution using Ethyl Acetate
ParameterCondition
Biocatalyst Novozym 435 (Immobilized CAL-B)
Solvent/Acyl Donor Ethyl Acetate (acts as both)
Temperature 30°C – 40°C
Time 24 – 48 hours (Stop at ~50% conversion)
Target ee >99% for (

)-amine

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of racemic 1-(4-chlorophenyl)ethylamine in 20 mL of anhydrous ethyl acetate.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 200 rpm at 35°C.

  • Monitoring: Monitor reaction progress via GC or HPLC every 4 hours.

    • Critical Checkpoint: Stop the reaction when conversion reaches 50-52%. Extending beyond this may result in the "slow" acylation of the (

      
      )-enantiomer, eroding ee.
      
  • Termination: Filter off the enzyme beads (recyclable).

  • Purification:

    • Evaporate excess ethyl acetate.[1]

    • Acidify the residue with 1M HCl to protonate the unreacted (

      
      )-amine (aqueous phase).
      
    • Extract the (

      
      )-amide into DCM (organic phase).
      
    • Basify the aqueous phase (NaOH) and extract the pure (

      
      )-amine.
      

Visualization: Kinetic Resolution Workflow

CALB_Resolution Racemic Racemic CPEA (Start) Enzyme CAL-B (Novozym 435) + Ethyl Acetate Racemic->Enzyme Dissolve Complex Enzyme-Substrate Complex Enzyme->Complex Selective Acylation of (R)-isomer Separation Acid/Base Extraction Complex->Separation Filter & Workup ProductS (S)-CPEA (Unreacted Amine) >99% ee Separation->ProductS Aqueous Phase (Basify) ProductR (R)-Acetamide (Acylated Byproduct) Separation->ProductR Organic Phase

Figure 1: Workflow for the kinetic resolution of CPEA yielding pure (S)-amine.

Method B: Asymmetric Synthesis via -Transaminase[4]

Principle: Unlike kinetic resolution (max 50% yield), transaminases (ATAs) can theoretically convert 100% of the prochiral ketone, 4'-chloroacetophenone, into the chiral amine. This "Green Chemistry" route uses an amine donor (Isopropylamine or Alanine) to transfer the amino group.[1]

Mechanism:



Protocol 2.1: Bio-amination using Isopropylamine (IPA)
ParameterCondition
Enzyme

-Transaminase (e.g., Vibrio fluvialis or Chromobacterium violaceum variants)
Substrate 4'-Chloroacetophenone (50 mM)
Amine Donor Isopropylamine (1 M, excess to shift equilibrium)
Cofactor Pyridoxal-5'-phosphate (PLP), 1 mM
Buffer K-Phosphate (100 mM, pH 7.5)
Temp/Time 30°C / 24 hours

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.[1]

  • Substrate Loading: Dissolve 4'-chloroacetophenone in DMSO (10% v/v final concentration) and add to buffer.

  • Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1 M.

    • Expert Insight: IPA is used in large excess to drive the unfavorable equilibrium.[1] The coproduct is acetone.[1]

  • Catalysis: Add the lyophilized

    
    -TA enzyme (or whole cells).
    
  • Reaction: Shake at 30°C.

    • Equilibrium Control: If conversion stalls, apply reduced pressure or nitrogen sweep to remove the volatile acetone coproduct.[1]

  • Workup: Acidify to pH 2, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract chiral amine with MTBE.[1]

Visualization: Transaminase Ping-Pong Cycle

Transaminase_Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Internal Amine) E_PLP->E_PMP + Donor - Byproduct Byproduct Acetone (Coproduct) E_PLP->Byproduct E_PMP->E_PLP + Substrate - Product Product Chiral CPEA (Amine) E_PMP->Product Substrate 4'-Chloroacetophenone (Ketone) Substrate->E_PMP Donor Isopropylamine (Amine Donor) Donor->E_PLP

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. The enzyme shuttles between PLP (aldehyde) and PMP (amine) forms.

Method C: Chemical Asymmetric Transfer Hydrogenation (ATH)

Principle: For labs without biocatalysis capabilities, ATH using Ruthenium-TsDPEN (Noyori-type) catalysts provides a robust chemical route.[1] Note that direct ATH of the ketone yields the alcohol.[1] To get the amine, one must reduce the corresponding imine (prepared from the ketone).

Protocol 3.1: Ru-Catalyzed Reduction of Imine
  • Imine Formation: React 4'-chloroacetophenone with methanolic ammonia or hydroxylamine to form the imine/oxime.[1]

  • Catalyst: RuCl.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Condition: React at 28°C in DCM or neat.

  • Result: Yields (

    
    )-1-(4-chlorophenyl)ethylamine (depending on ligand chirality).
    

Analytical Quality Control (HPLC)

To validate the ee of your product, use the following Chiral HPLC conditions.

ParameterCondition Set A (Cellulose)Condition Set B (Amylose)
Column Chiralcel OD-H (or Lux Cellulose-1)Chiralpak AD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10)n-Hexane : Ethanol (95:5)
Additives 0.1% Diethylamine (DEA)*0.1% DEA
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection UV @ 220 nm or 254 nmUV @ 220 nm
Retention (

) elutes first (typically)**
Varies by column batch

*Note: DEA is critical to suppress peak tailing for amines. **Note: Always run a racemic standard first to confirm elution order.

References

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Novozymes. (2025).[1] Lipase B from Candida antarctica (Novozym 435) Product Data. Available at: [Link]

  • Koszelewski, D., et al. (2010).[1][2] Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines. Trends in Biotechnology. Available at: [Link]

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Available at: [Link]

  • Daicel Chiral Technologies. (2023).[1] Chiral Separation Strategies for Amines using Chiralcel OD-H. Available at: [Link]

Sources

Application Notes and Protocols for the Radiolabeling of 1-(4-Chlorophenyl)ethylamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the radiolabeling of 1-(4-chlorophenyl)ethylamine and its derivatives for use in preclinical and clinical imaging studies. 1-(4-Chlorophenyl)ethylamine, a close structural analog of the potent serotonin-releasing agent p-chloroamphetamine (PCA), presents a valuable scaffold for the development of novel radiotracers targeting the serotonin transporter (SERT). Dysregulation of SERT is implicated in numerous neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder, making it a critical target for in vivo imaging. This document outlines detailed protocols for the synthesis of appropriate precursors and subsequent radiolabeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]), enabling its use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Furthermore, protocols for the in vitro and in vivo evaluation of the resulting radiotracers are provided to guide researchers in their validation and application.

Introduction and Scientific Rationale

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[1] Its density and function are often altered in various neurological and psychiatric conditions, making it a prime target for diagnostic imaging and therapeutic monitoring.[2] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive quantification of protein targets like SERT in the living brain.[3][4]

1-(4-Chlorophenyl)ethylamine is structurally analogous to p-chloroamphetamine (PCA), a compound widely used in neuroscience research for its potent and selective action as a serotonin-releasing agent through its interaction with SERT.[5][6] This structural similarity suggests that radiolabeled derivatives of 1-(4-chlorophenyl)ethylamine could serve as effective imaging agents for SERT. The development of such radiotracers would provide valuable tools for studying the pathophysiology of serotonin-related disorders and for assessing the efficacy of novel therapeutics targeting the serotonergic system.

This guide details three distinct radiolabeling strategies to generate PET and SPECT tracers based on the 1-(4-chlorophenyl)ethylamine scaffold. The choice of radionuclide—[¹¹C], [¹⁸F], or [¹²³I]—offers flexibility in terms of half-life, resolution, and availability, catering to a range of research and clinical needs.[3][7]

Radiolabeling Strategies and Methodologies

The selection of a radiolabeling strategy is contingent on the desired imaging modality (PET or SPECT), the required half-life of the radionuclide, and the available radiochemistry infrastructure.[8] Here, we present protocols for three of the most common and versatile radionuclides used in neuroimaging.

Carbon-11 Labeling for PET Imaging

Carbon-11, with its short half-life of 20.4 minutes, is ideal for studies requiring repeated imaging sessions in the same subject on the same day.[3][9] The proposed strategy involves the N-methylation of 1-(4-chlorophenyl)ethylamine using [¹¹C]methyl iodide or [¹¹C]methyl triflate to yield [¹¹C]N-methyl-1-(4-chlorophenyl)ethylamine. This approach is well-precedented for the synthesis of other radiolabeled amphetamine analogs.[10][11]

The precursor for this radiolabeling reaction is the target molecule's primary amine form, which is commercially available or can be synthesized via standard organic chemistry methods.

cluster_0 Cyclotron Production & Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 Proton bombardment CH4 [¹¹C]CH₄ CO2->CH4 Reduction (H₂/Ni) CH3I [¹¹C]CH₃I CH4->CH3I Gas-phase iodination Reaction Reaction with [¹¹C]CH₃I (Base, Heat) CH3I->Reaction Precursor 1-(4-Chlorophenyl)ethylamine in aprotic solvent (e.g., DMF) Precursor->Reaction Crude Crude [¹¹C]N-methyl-1-(4-chlorophenyl)ethylamine Reaction->Crude HPLC Semi-preparative HPLC Purification Crude->HPLC Pure Purified Radiotracer HPLC->Pure Formulation Formulation in sterile saline Pure->Formulation QC Analytical HPLC (Radiochemical Purity, Molar Activity) Sterility & Endotoxin Testing Formulation->QC

Caption: Workflow for the synthesis of [¹¹C]N-methyl-1-(4-chlorophenyl)ethylamine.

  • Preparation: In a shielded hot cell, dissolve 1-2 mg of 1-(4-chlorophenyl)ethylamine in 300 µL of anhydrous dimethylformamide (DMF) in a 1 mL V-vial. Add 2 µL of a 1 M sodium hydroxide solution.

  • [¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron and subsequent synthesis module, through the reaction mixture at room temperature until radioactivity in the trap ceases to increase.

  • Reaction: Seal the vial and heat at 80-100 °C for 3-5 minutes.

  • Quenching and Purification: Cool the reaction mixture and quench with 500 µL of the HPLC mobile phase. Inject the entire mixture onto a semi-preparative reverse-phase C18 HPLC column.

  • Collection: Collect the radioactive peak corresponding to the product, which should have a longer retention time than the precursor amine.

  • Formulation: Remove the HPLC solvent under a stream of nitrogen and gentle heating. Reformulate the purified product in sterile saline for injection, optionally containing a small percentage of ethanol to ensure solubility.

  • Quality Control: Analyze an aliquot of the final product using analytical HPLC to determine radiochemical purity and molar activity. Perform sterility and endotoxin testing as required for in vivo studies.

Fluorine-18 Labeling for PET Imaging

Fluorine-18, with its longer half-life of approximately 110 minutes, allows for more complex synthetic procedures and distribution to satellite imaging centers.[7] The proposed method involves a nucleophilic aromatic substitution reaction on a suitable precursor. A nitro-substituted precursor is a common choice for this type of reaction.[10][12]

A multi-step synthesis is required to prepare a suitable precursor for [¹⁸F]fluorination. One possible route starts from 4-chloro-3-nitroacetophenone.

cluster_0 Cyclotron Production & [¹⁸F]Fluoride Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control O18 ¹⁸O(p,n)¹⁸F F_aq [¹⁸F]Fluoride in [¹⁸O]H₂O O18->F_aq K222 Trapping on Anion Exchange Resin F_aq->K222 F_activated Elution with K₂CO₃/Kryptofix 2.2.2 Azeotropic Drying K222->F_activated Reaction Nucleophilic Substitution (DMSO, 120-150 °C) F_activated->Reaction Precursor Nitro-precursor (e.g., nitro-substituted phenethylamine derivative) Precursor->Reaction Crude Crude [¹⁸F]1-(4-Fluorophenyl)ethylamine derivative Reaction->Crude HPLC Semi-preparative HPLC Purification Crude->HPLC Pure Purified Radiotracer HPLC->Pure Formulation Formulation in sterile saline Pure->Formulation QC Analytical HPLC, TLC (Radiochemical Purity, Molar Activity) Residual Solvent Analysis Formulation->QC

Caption: Workflow for the synthesis of an [¹⁸F]-labeled 1-(4-chlorophenyl)ethylamine analog.

  • [¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen at 110 °C.

  • Radiolabeling Reaction: Add a solution of the nitro-precursor (5-10 mg) in anhydrous DMSO (500 µL) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the sealed reaction vessel at 130-160 °C for 15-20 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude product. Elute the cartridge with acetonitrile and purify the eluate using semi-preparative HPLC.

  • Formulation and Quality Control: Follow steps 5-7 as described in section 2.1.3.

Iodine-123 Labeling for SPECT Imaging

Iodine-123 is a gamma-emitting radionuclide with a half-life of 13.2 hours, making it well-suited for SPECT imaging.[4][13] A common and efficient method for radioiodination of aromatic rings is the iododestannylation of a trialkyltin precursor.[14][15] This approach offers high specific activity and regioselectivity.

The synthesis of the stannylated precursor can be achieved from 1-(4-bromophenyl)ethylamine, which is first protected (e.g., with a Boc group), followed by a palladium-catalyzed stannylation reaction.

cluster_0 Reagent Preparation cluster_1 Radiolabeling & Purification cluster_2 Quality Control NaI123 [¹²³I]NaI solution Reaction Iododestannylation Reaction NaI123->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Precursor Tributylstannyl Precursor in Ethanol/Acid Precursor->Reaction Deprotection Acidic Deprotection (if needed) Reaction->Deprotection Crude Crude [¹²³I]1-(4-Iodophenyl)ethylamine analog Deprotection->Crude Purification Solid-Phase Extraction or HPLC Crude->Purification Pure Purified Radiotracer Purification->Pure Formulation Formulation in sterile saline Pure->Formulation QC Analytical HPLC, TLC (Radiochemical Purity, Specific Activity) Formulation->QC

Caption: Workflow for the synthesis of an [¹²³I]-labeled 1-(4-chlorophenyl)ethylamine analog.

  • Preparation: In a shielded vial, dissolve the tributylstannyl precursor (50-100 µg) in 100 µL of ethanol.

  • Reaction Initiation: Add the no-carrier-added [¹²³I]NaI solution, followed by an acidic buffer to adjust the pH to approximately 4-5.

  • Oxidation: Add a freshly prepared solution of an oxidizing agent, such as Chloramine-T (100 µg in 100 µL of water), to initiate the reaction. Let the reaction proceed at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction by adding sodium metabisulfite solution.

  • Deprotection (if necessary): If a protecting group such as Boc was used, it can be removed by adding a strong acid (e.g., HCl or TFA) and gentle heating.

  • Purification: Neutralize the reaction mixture and purify the product using a C18 Sep-Pak cartridge or semi-preparative HPLC.

  • Formulation and Quality Control: Formulate the final product in sterile saline and perform quality control as described in section 2.1.3.

Data Presentation: Expected Radiochemical Outcomes

The following table summarizes the expected outcomes for each radiolabeling procedure based on literature values for structurally similar compounds. Actual results may vary depending on specific reaction conditions and equipment.

Parameter[¹¹C]N-methyl-1-(4-chlorophenyl)ethylamine[¹⁸F]1-(4-Fluorophenyl)ethylamine Analog[¹²³I]1-(4-Iodophenyl)ethylamine Analog
Radiochemical Yield (decay-corrected) 30-50%[10][11]20-40%[10][12]50-70%[14][15]
Radiochemical Purity >98%>98%>98%
Molar Activity (at end of synthesis) >37 GBq/µmol (>1 Ci/µmol)>74 GBq/µmol (>2 Ci/µmol)>185 TBq/mmol (>5 Ci/µmol)
Total Synthesis Time 25-35 minutes60-90 minutes30-45 minutes

In Vitro and In Vivo Evaluation Protocols

Once synthesized and purified, the novel radiotracer must be thoroughly evaluated to determine its suitability as an imaging agent.[16]

In Vitro Evaluation
  • Cell-Based Uptake Assays: Utilize cell lines genetically engineered to express high levels of human SERT (and for counter-screening, dopamine and norepinephrine transporters).

    • Plate cells in 24-well plates and allow them to adhere overnight.

    • Incubate the cells with a low concentration (e.g., 1 nM) of the radiotracer for various time points (e.g., 5, 15, 30, 60 minutes) at 37 °C.

    • To determine non-specific binding, co-incubate a separate set of cells with a high concentration (e.g., 10 µM) of a known SERT inhibitor, such as fluoxetine or citalopram.

    • Wash the cells with ice-cold buffer to terminate uptake.

    • Lyse the cells and measure the radioactivity in a gamma counter.

    • Calculate specific uptake by subtracting non-specific from total uptake.

  • Autoradiography: Use post-mortem brain tissue slices from rodents or humans.

    • Incubate the tissue slices with the radiotracer.

    • Wash to remove unbound tracer.

    • Expose the slices to a phosphor imaging plate or autoradiographic film.

    • The resulting image will show the regional distribution of the radiotracer, which should correlate with the known distribution of SERT.

In Vivo Evaluation in Animal Models
  • Biodistribution Studies in Rodents:

    • Inject a known quantity of the radiotracer intravenously into healthy rodents (e.g., Sprague-Dawley rats).

    • At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize the animals.

    • Dissect key organs and tissues (brain, blood, heart, lungs, liver, kidneys, muscle, bone).

    • Weigh the tissue samples and measure the radioactivity in a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g). This will reveal the tracer's distribution and routes of clearance.

  • PET/SPECT Imaging Studies:

    • Anesthetize the animal (e.g., non-human primate or rodent) and position it in the scanner.

    • Acquire a transmission scan for attenuation correction.

    • Inject the radiotracer as a bolus via a tail vein catheter.

    • Acquire dynamic imaging data for 60-120 minutes.

    • To confirm specificity, a separate scan can be performed after pre-treatment with a blocking dose of a SERT inhibitor. A significant reduction in tracer uptake in SERT-rich brain regions would confirm target-specific binding.

    • Reconstruct the imaging data and analyze time-activity curves in various brain regions of interest (e.g., thalamus, striatum, and cerebellum as a reference region).

  • Metabolite Analysis:

    • During the imaging study, collect arterial blood samples at multiple time points.

    • Separate the plasma and precipitate the proteins.

    • Analyze the plasma using radio-HPLC to determine the percentage of radioactivity that corresponds to the parent radiotracer versus its radioactive metabolites over time.[10][17]

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the development and evaluation of novel radiotracers based on the 1-(4-chlorophenyl)ethylamine structure for imaging the serotonin transporter. The successful radiolabeling and validation of these compounds will furnish the neuroscience community with powerful new tools to investigate the role of SERT in health and disease, potentially leading to improved diagnostics and personalized treatment strategies for a range of neuropsychiatric disorders.

References

  • Shiue, C. Y., et al. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 20(8), 973-981.
  • Wilson, A. A., et al. (2000). Novel radiotracers for imaging the serotonin transporter by positron emission tomography: synthesis, radiosynthesis, and in vitro and ex vivo evaluation of (11)C-labeled 2-(phenylthio)araalkylamines. Journal of Medicinal Chemistry, 43(16), 3103-3110.
  • Pianelli, T., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews.
  • Gao, M., et al. (2012). Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. Bioorganic & Medicinal Chemistry, 20(19), 5895-5903.
  • Mizugaki, M., et al. (1993). Distribution of carbon-11 labeled methamphetamine and the effect of its chronic administration in mice. Nuclear Medicine and Biology, 20(4), 487-492.
  • Rudenick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Biochemistry, 31(29), 6710-6718.
  • Winchell, H. S., et al. (1980). N-Isopropyl-[123I]p-iodoamphetamine: Single-Pass Brain Uptake and Washout; Binding to Brain Synaptosomes. Journal of Nuclear Medicine, 21(10), 947-952.
  • Wikipedia. (n.d.). Vesicular monoamine transporter.
  • Nickell, J. R., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in Pharmacology, 69, 51-82.
  • German, C. L., & Eiden, L. E. (2008). The Vesicular Monoamine Transporter.
  • Al-Karmi, S., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(14), 5396.
  • Partilla, J. S., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246.
  • Belokon, D. L., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7793.
  • Wikipedia. (n.d.). para-Chloroamphetamine.
  • Kuhnast, B., et al. (2014). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
  • Kairemo, K. J., et al. (1995). Site-specific conjugation of a radioiodinated phenethylamine derivative to a monoclonal antibody results in increased radioactivity localization in tumor. British Journal of Cancer, 72(5), 1141-1148.
  • Holman, B. L., et al. (1984). Cerebral perfusion imaging with iodine 123-labeled amines. Archives of Neurology, 41(10), 1061-1066.
  • Wang, M., et al. (2012). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Bioorganic & Medicinal Chemistry, 20(4), 1494-1502.
  • Miller, K. J., et al. (1986). p-Chloroamphetamine formation responsible for long-term depletion of brain serotonin after N-cyclopropyl-p-chloroamphetamine injection in rats. Journal of Pharmacology and Experimental Therapeutics, 238(2), 524-530.
  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment.
  • Open MedScience. (n.d.). Carbon-11 Labelling in PET Scans.
  • Jayanthi, L. D., et al. (2021). A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells. Frontiers in Chemistry, 9, 778935.
  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 20(19), 5839-5847.
  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?.
  • Winchell, H. S., et al. (1980). Development of 1-123-Labeled Amines for Brain Studies. Journal of Nuclear Medicine, 21(10), 940-946.
  • Steiman, T. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Organic Letters, 22(15), 5895-5900.
  • Wikipedia. (n.d.). Iofetamine (123I).
  • Endo, K., et al. (1987). Experimental investigation of I-123 iodoamphetamine in the detection of lung cancer. Journal of Nuclear Medicine, 28(4), 490-494.
  • Lebedev, A., et al. (2017). Radiochemistry on electrodes: Synthesis of an F-labelled and in vivo stable COX-2 inhibitor.
  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(4), 539-548.
  • Zhang, L., et al. (2023). Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry.
  • Tourvieille, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 621.
  • Patsnap Synapse. (2024). What is Iofetamine Hydrochloride I-123 used for?.
  • Eurofins Scientific. (2024). Custom and cGMP Radiolabeling.
  • Carroll, V. M., et al. (2016). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts.
  • Tilson, H. A., et al. (1985). The effects of p-chloroamphetamine, a depletor of brain serotonin, on the performance of rats in two types of positively reinforced complex spatial discrimination tasks. Behavioral and Neural Biology, 44(3), 316-330.
  • Colpaert, F. C., et al. (1985). Serotonin receptor involvement in the avoidance learning deficit caused by p-chloroamphetamine-induced serotonin release. Brain Research, 345(1), 9-17.
  • Consolo, S., et al. (1994). Evidence for 5-HT4 receptor involvement in the enhancement of acetylcholine release by p-chloroamphetamine in rat frontal cortex. NeuroReport, 5(11), 1293-1296.
  • McCarthy, T. J., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4286-4302.
  • Meyer, M. R., et al. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after acute amphetamine exposure. Metabolomics, 17(8), 71.
  • Barf, T., & Elgqvist, J. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Journal of Medicinal Chemistry, 55(17), 7435-7443.
  • Martin, C. G., et al. (1986). Hemodynamic pharmacology of p-chloroamphetamine, a serotonin agonist, in conscious rats. Journal of Cardiovascular Pharmacology, 8(4), 653-661.

Sources

Troubleshooting & Optimization

Purification challenges of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chlorophenyl)ethylamine Purification Ticket System ID: CHEM-SUP-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptive" Amine

Welcome to the technical support hub for 1-(4-Chlorophenyl)ethylamine (also known as 4-chloro-α-methylbenzylamine).

If you are here, you are likely facing one of two problems:

  • The "Dimer" Ghost: You synthesized the compound via reductive amination, but your GC/LC shows a persistent secondary amine impurity.

  • The Chiral Plateau: You are attempting to resolve the racemate with L-Tartaric acid, but your enantiomeric excess (ee) is stuck at 85-90%.

This molecule is a deceptive building block. The electron-withdrawing chlorine atom at the para position lowers the basicity of the amine (


) compared to the non-chlorinated analog. This subtle electronic shift alters the solubility differentials of diastereomeric salts, often rendering standard "textbook" resolution protocols ineffective.

Below are the three most common "Support Tickets" we receive, with field-proven protocols to resolve them.

Module 1: Chemical Purity & The "Dimer" Problem

User Issue: "I performed a reductive amination on 4-chloroacetophenone using ammonium acetate and NaBH3CN. I have a 5-10% impurity that tracks closely to my product."

Diagnosis: You have formed the symmetric secondary amine (bis(1-(4-chlorophenyl)ethyl)amine). Cause: This occurs when the newly formed primary amine reacts with the intermediate imine faster than the reducing agent can reduce the imine. This is a "competitive condensation" error.

Troubleshooting Protocol: The High-Dilution/Excess Method

To eliminate the dimer, you must statistically favor the attack of ammonia over the attack of the product amine.

  • Stoichiometry Adjustment: Increase your Ammonium Acetate (

    
    ) source to 10 equivalents  relative to the ketone.
    
  • Order of Addition (Critical): Do not mix everything at once.

    • Step A: Dissolve Ketone + 10 eq

      
       in Methanol. Stir for 1 hour (Imine formation equilibrium).
      
    • Step B: Add Reducing Agent (

      
       or 
      
      
      
      ) slowly at 0°C.
  • Purification (Acid-Base Swing): If the dimer is already present, you cannot remove it easily by distillation (boiling points are too high/close). You must use pKa differences.

The "Swing" Extraction Protocol:

ExtractionWorkflow Start Crude Reaction Mixture (Amine + Dimer + Neutral Ketone) Acidify 1. Acidify to pH 2.0 (HCl) 2. Wash with MTBE Start->Acidify Aqueous Aqueous Layer (Amine-HCl + Dimer-HCl) Acidify->Aqueous Dissolved Salts OrganicWaste Organic Layer (Discard) (Unreacted Ketone) Acidify->OrganicWaste Neutrals Basify Basify to pH 12 (NaOH) Extract into DCM Aqueous->Basify Distill Fractional Distillation (High Vacuum) Basify->Distill Final Pure Primary Amine (Dimer remains in pot residue) Distill->Final

Caption: Acid-base workup to remove neutral ketone impurities. Note: The dimer is basic and will track with the product; final separation requires distillation where the dimer (MW ~308) boils significantly higher than the product (MW ~155).

Module 2: Enantiomeric Purity (Resolution)

User Issue: "I need >99% ee of the (S)-enantiomer. Classical resolution with Tartaric Acid is inconsistent."

Diagnosis: The solubility difference between the diastereomeric salts of 1-(4-chlorophenyl)ethylamine is narrower than in non-chlorinated analogs. Solution: You have two paths. Path A (Classical optimization) or Path B (Enzymatic High-Precision).

Path A: Optimized Classical Resolution (The "Pope-Peachey" Approach)

Standard 1:1 stoichiometry often fails here because the "wrong" salt precipitates along with the "right" one. Use the 0.5 equivalent method .

  • Resolving Agent: (L)-(+)-Tartaric Acid.

  • Solvent: 95% Ethanol (Water is the enemy of yield here; it solubilizes the salt too well).

Protocol:

  • Dissolve 1.0 mol of Racemic Amine in Ethanol.

  • Add 0.5 mol of (L)-Tartaric Acid dissolved in hot Ethanol.

  • The Trick: Add 0.5 mol of Acetic Acid (achiral acid).

    • Why? This forces the "wrong" enantiomer to form the highly soluble Acetate salt, while the "right" enantiomer forms the insoluble Tartrate salt. This maximizes the solubility differential (Pope-Peachey method).

  • Cool slowly to 4°C. Filter.

  • Recrystallize the salt once from Methanol/Water (9:1) to hit >99% ee.[1]

Path B: Enzymatic Kinetic Resolution (The Modern Standard)

If you have access to biocatalysis, this is superior for purity (>99.5% ee).

  • Enzyme: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Ethyl Methoxyacetate (Faster than ethyl acetate).

  • Solvent: MTBE (Methyl tert-butyl ether).

EnzymaticResolution Racemate Racemic Amine CALB CAL-B Lipase + Ethyl Methoxyacetate Racemate->CALB S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow Reacting R_Amide (R)-Amide (Acylated) CALB->R_Amide Fast Reacting Sep Acid Wash (pH 2) S_Amine->Sep R_Amide->Sep Aqueous Layer\n(Pure S-Amine Salt) Aqueous Layer (Pure S-Amine Salt) Sep->Aqueous Layer\n(Pure S-Amine Salt) Organic Layer\n(R-Amide) Organic Layer (R-Amide) Sep->Organic Layer\n(R-Amide)

Caption: Kinetic Resolution workflow. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine as a free base which can be extracted into acid.

Module 3: Analytics & Data Validation

User Issue: "How do I validate the purity? My specific rotation values don't match the literature."

Diagnosis: Literature values for specific rotation (


) are notoriously concentration- and solvent-dependent for this amine due to aggregation. Do not rely solely on polarimetry.
Recommended Analytical Method: Chiral HPLC

Do not use standard C18 columns. You require a polysaccharide-based chiral stationary phase.[2]

ParameterConditionNote
Column Chiralcel OD-H (or OD-R)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : Isopropanol (90:10)Add 0.1% Diethylamine (DEA) to sharpen peaks
Flow Rate 0.5 mL/minHigh pressure can compact these columns
Detection UV @ 220 nmThe chlorophenyl ring absorbs strongly here
Elution Order (S)-Enantiomer usually elutes firstVerify with a standard
Salt Handling FAQ
  • Q: The HCl salt is hygroscopic. How do I store it?

    • A: The Hydrochloride salt of 1-(4-chlorophenyl)ethylamine is indeed hygroscopic. We recommend converting it to the Hemisulfate salt (

      
      ) for long-term storage. It forms a stable, non-hygroscopic white powder.
      
  • Q: My free base turned yellow overnight.

    • A: Primary benzylic amines react with atmospheric

      
       to form carbamates (white crust) and oxidize to form imines (yellow color). Store the free base under Argon/Nitrogen at 4°C.
      

References

  • Reductive Amination Mechanics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Enzymatic Resolution (CAL-B): Gotor-Fernández, V., et al. "Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated organic compounds." Advanced Synthesis & Catalysis, 2006. Link

  • Classical Resolution (Pope-Peachey): Kozma, D. "Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for the 0.5 eq method).
  • Chiral HPLC Methods: Daicel Corporation. "Chiralcel OD-H Instruction Manual." Link

For further assistance, please reply to this thread with your chromatograms attached.

Sources

Technical Support Center: Overcoming Solubility Issues of 1-(4-Chlorophenyl)ethylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chlorophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound. Here, you will find scientifically-grounded answers to frequently asked questions, troubleshooting guides for common experimental scenarios, and detailed protocols to enhance solubility and ensure the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 1-(4-Chlorophenyl)ethylamine.

Q1: Why does my 1-(4-Chlorophenyl)ethylamine precipitate when I add it to aqueous buffers or cell culture media?

A1: This is a classic issue of solvent polarity mismatch. 1-(4-Chlorophenyl)ethylamine is a hydrophobic molecule with very low intrinsic solubility in water.[1][2] It is an amine with a hydrocarbon structure (a benzene ring and an ethyl group), making it lipophilic, or "fat-loving".[3] When a concentrated stock solution, typically made in a water-miscible organic solvent like DMSO or ethanol, is introduced into a predominantly aqueous environment, the organic solvent disperses, leaving the compound unable to stay dissolved in the high-polarity water-based medium. This causes it to "crash out" of the solution, forming a visible precipitate or cloudiness.[4]

Q2: What are the critical physicochemical properties of 1-(4-Chlorophenyl)ethylamine that I should be aware of?

A2: Understanding the fundamental properties of the compound is the first step in troubleshooting solubility. The key parameters are summarized below.

PropertyValueSignificance for SolubilitySource(s)
Molecular Formula C₈H₁₀ClN-[5]
Molecular Weight ~155.63 g/mol Essential for calculating molar concentrations.[1][6]
Appearance Clear, colorless to yellowish liquidHelps in visual inspection for dissolution or degradation.[6][7]
Predicted pKa 8.82 ± 0.10As a weak base, the amine group can be protonated. This is the most critical value for solubility enhancement via pH adjustment.[1][2]
Water Solubility Described as "moderately soluble" to "very low solubility"Confirms the compound is poorly soluble at neutral pH, necessitating solubility enhancement techniques.[1][2][6]
Density ~1.1 g/mLUseful for converting mass to volume if handling neat compound.[1]

Q3: I need a quick method to solubilize 1-(4-Chlorophenyl)ethylamine for a preliminary experiment. What is the fastest approach?

A3: The most direct and rapid method is pH adjustment . Since 1-(4-Chlorophenyl)ethylamine is a weak base, lowering the pH of your aqueous solution will protonate the ethylamine group. This forms a positively charged ammonium salt, which is significantly more soluble in water than the neutral free base.[8] For effective solubilization, the pH of the aqueous medium should be at least 2 units below the compound's pKa.[9] Given a pKa of ~8.82, adjusting your buffer to a pH of ≤ 6.8 should markedly improve solubility.

Q4: My experimental system is sensitive to pH changes, and I cannot use an acidic buffer. What are my best alternatives?

A4: If altering pH is not an option, you have several excellent strategies available:

  • Cosolvents: You can add a small amount of a water-miscible organic solvent to your final solution to reduce the overall polarity of the medium.[10][11] However, you must validate that the final concentration of the cosolvent is not toxic or does not interfere with your experiment.[12]

  • Cyclodextrin Complexation: This is a highly effective and often preferred method. Cyclodextrins are cage-like molecules that encapsulate the hydrophobic drug, while the exterior of the cage is hydrophilic, rendering the entire complex water-soluble.[][14] This technique increases the "apparent" solubility without chemically modifying the compound or significantly altering the bulk properties of the solution.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

Section 2: Troubleshooting Guides & Decision Making

This section provides logical frameworks to diagnose and solve solubility issues based on common experimental observations.

Decision Pathway for Selecting a Solubilization Strategy

Before starting your experiment, use this decision tree to select the most appropriate method based on your constraints.

A Start: Need to dissolve 1-(4-Chlorophenyl)ethylamine in an aqueous solution B Can the final solution's pH be acidic (e.g., pH < 7.0)? A->B C Is a small percentage (e.g., 1-5%) of an organic cosolvent acceptable? B->C No D Use pH Adjustment (Protocol 1) B->D  Yes E Use a Cosolvent System (Protocol 2) C->E  Yes G Is a permanent, highly soluble form of the compound desired for multiple experiments? C->G No F Use Cyclodextrin Complexation (Protocol 3) G->F No H Prepare a Hydrochloride Salt (Protocol 4) G->H  Yes

Caption: Decision tree for choosing a solubilization method.

Scenario 1: "My solution immediately turns cloudy after adding the DMSO stock."

This indicates rapid precipitation upon dilution. Follow this workflow to resolve the issue.

A Start: Precipitation on dilution from organic stock B Is final organic solvent concentration > 1%? A->B C Reduce stock concentration or increase final volume to get solvent < 1% B->C  Yes D Is final compound concentration too high for its aqueous solubility limit? B->D No E Lower the final target concentration D->E  Yes F Improve Dilution Technique D->F No G Add stock solution dropwise into vigorously stirring buffer. Pre-warming the buffer may also help. F->G H Still Precipitates? F->H I Implement advanced method: pH adjustment, cosolvent, or cyclodextrin (See Protocols) H->I  Yes

Caption: Troubleshooting workflow for rapid precipitation.

Scenario 2: "My solution is clear at first but a precipitate forms over time."

This suggests that while you are initially below the kinetic solubility limit, the concentration is above the thermodynamic solubility limit, leading to slow crystallization.

  • Underlying Cause: The initially formed clear solution is supersaturated and thermodynamically unstable. Over time, molecules aggregate to form stable crystal nuclei, leading to precipitation.

  • Solutions:

    • Use Freshly Prepared Solutions: Always prepare your final dilutions immediately before use. Do not store dilute aqueous solutions of this compound for extended periods.

    • Lower the Concentration: The most straightforward solution is to work at a lower final concentration that is below the thermodynamic solubility limit.

    • Improve Stability with Formulation: For experiments requiring longer-term stability, using a cyclodextrin complex (Protocol 3) is highly recommended. The encapsulation of the compound physically prevents it from aggregating and crystallizing, leading to a much more stable solution.[][17]

Section 3: Detailed Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic approach. The following protocols provide step-by-step instructions for robustly solubilizing 1-(4-Chlorophenyl)ethylamine.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol leverages the basicity of the amine to form a soluble salt in situ.

  • Principle: By lowering the pH of the aqueous medium to at least two units below the pKa (~8.82), the amine group (R-NH₂) is protonated to form the much more water-soluble ammonium salt (R-NH₃⁺).[8][9]

  • Step-by-Step Methodology:

    • Buffer Selection: Choose an appropriate acidic buffer system (e.g., acetate buffer for pH 4-5.5, MES for pH 5.5-6.7). Do not use phosphate buffers if you suspect potential precipitation of phosphate salts with your compound.[18]

    • pH Adjustment: Adjust the pH of your final volume of aqueous buffer to the desired acidic pH (e.g., pH 6.0).

    • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-Chlorophenyl)ethylamine in a suitable water-miscible organic solvent (e.g., 100 mM in DMSO).

    • Dilution: While vigorously vortexing or stirring the acidic buffer, add the required volume of the stock solution dropwise to achieve your final desired concentration.

    • Final pH Check: After adding the compound, re-check the pH of the solution. The addition of the basic amine may slightly raise the pH. If necessary, adjust back to the target pH with a dilute acid (e.g., 0.1 M HCl).

    • Observation: The solution should remain clear. If precipitation occurs, consider using a lower final concentration or a more acidic pH.

Protocol 2: Solubility Enhancement using a Cosolvent System

This protocol involves adding a water-miscible organic solvent to the aqueous phase to increase the solubility of the hydrophobic compound.

  • Principle: Cosolvents work by reducing the overall polarity of the solvent system (dielectric constant reduction), which diminishes the capacity of water to exclude the hydrophobic compound, thereby increasing its solubility.[10][]

  • Step-by-Step Methodology:

    • Cosolvent Selection: Choose a cosolvent that is compatible with your experimental system. Common choices are listed in the table below.

    • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Chlorophenyl)ethylamine in 100% of your chosen cosolvent (e.g., 200 mM in Ethanol).

    • Aqueous Phase Preparation: Prepare your aqueous buffer or media.

    • Dilution: Add the stock solution to the aqueous phase to achieve your final concentration. Crucially, ensure the final percentage of the cosolvent is kept to a minimum to avoid off-target effects.

    • Mixing: Mix thoroughly to ensure a homogenous solution.

CosolventRecommended Starting Final Conc. (% v/v)Notes
Ethanol 1 - 10%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol 1 - 10%A common pharmaceutical excipient.
Polyethylene Glycol 400 (PEG-400) 1 - 10%Higher viscosity; very effective solubilizer.
DMSO < 1% (ideally < 0.5%)Potent solvent, but can have significant biological effects. Use with caution and at the lowest possible concentration.
Protocol 3: Solubility Enhancement via Complexation with HP-β-CD

This is a powerful technique to increase apparent solubility and stability by forming a host-guest inclusion complex.

  • Principle: The hydrophobic 1-(4-Chlorophenyl)ethylamine (the "guest") is encapsulated within the lipophilic inner cavity of the Hydroxypropyl-β-Cyclodextrin (HP-β-CD) molecule (the "host"). The hydrophilic exterior of the HP-β-CD allows the entire complex to dissolve readily in water.[][14][16]

  • Step-by-Step Methodology:

    • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 40% w/v). HP-β-CD is highly soluble in water.[16]

    • Prepare Compound Stock: Prepare a concentrated stock of 1-(4-Chlorophenyl)ethylamine in a minimal amount of a volatile organic solvent like ethanol or methanol.

    • Complexation: Add the compound stock solution to the stirred HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this may need to be optimized.

    • Solvent Removal (if necessary): Gently warm the solution (e.g., to 40°C) and stir under a vacuum or a stream of nitrogen for several hours to remove the organic solvent used for the compound stock.

    • Equilibration: Seal the container and allow the solution to equilibrate, typically by stirring or shaking at room temperature overnight.

    • Sterilization (if required): The final solution can typically be sterile-filtered through a 0.22 µm filter.

    • Final Dilution: Use this aqueous, complexed stock solution for further dilutions in your experimental buffer or media.

Protocol 4: Preparation of a Water-Soluble Hydrochloride (HCl) Salt

For frequent use, preparing a stable, water-soluble salt form of the amine is an efficient long-term strategy.

  • Principle: This is an acid-base reaction where the basic amine is neutralized by an acid (HCl) to form an ionic salt.[20][21] Pharmaceutical salts are a standard method for improving the solubility and stability of ionizable drugs.[21][22]

  • Step-by-Step Methodology:

    • Disclaimer: This protocol involves handling acids and organic solvents and should be performed in a fume hood with appropriate personal protective equipment (PPE).

    • Dissolve Amine: Dissolve a known molar amount of 1-(4-Chlorophenyl)ethylamine in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

    • Add Acid: While stirring, slowly add one molar equivalent of a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether).

    • Precipitation: The hydrochloride salt will be insoluble in the nonpolar organic solvent and will precipitate out as a solid.

    • Isolation: Collect the solid precipitate by vacuum filtration.

    • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Drying: Dry the salt thoroughly under a vacuum to remove all residual solvent.

    • Confirmation: The resulting white to off-white solid is the hydrochloride salt. You can now weigh this stable salt and dissolve it directly in neutral aqueous buffers for your experiments.

References
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Alam, M. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Di Gessa, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. [Link]

  • Roquette. (2023). How can cyclodextrins enhance solubility?. [Link]

  • Jones, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • Mohammed, A. R., et al. (2008). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Sahoo, S. K., et al. (2020). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Slideshare. (n.d.). Cosolvency. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethylamine. [Link]

  • Tablets & Capsules. (2024). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

  • Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]

  • Alhalaweh, A., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]

Sources

Troubleshooting poor resolution in the chiral separation of 1-(4-Chlorophenyl)ethylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral separation of 1-(4-Chlorophenyl)ethylamine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Troubleshooting Guide: Poor Resolution

Poor or incomplete resolution of enantiomers is a common hurdle in chiral chromatography. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: I am seeing no separation or only a single broad peak for my 1-(4-Chlorophenyl)ethylamine enantiomers. Where do I start?

This is a common starting point in method development. The lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.

Underlying Principle: Chiral recognition in HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[1][2] For separation to occur, there must be a difference in the stability of these complexes.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for no enantiomeric separation.

Step-by-Step Protocol:

  • Verify CSP Selection: The choice of the chiral stationary phase is the most critical factor.[3] For a primary amine like 1-(4-Chlorophenyl)ethylamine, several types of CSPs can be effective.

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of enantiomers, including aromatic amines.[2][4] They separate based on interactions like hydrogen bonding, π–π stacking, and steric hindrance.[5][6]

    • Cyclodextrin-based CSPs: These are suitable for aromatic amines and work by forming inclusion complexes with the analyte.[2][5]

    • Crown Ether-based CSPs: These are particularly effective for separating primary amines.[5]

  • Mobile Phase Screening: If the CSP is appropriate, the mobile phase is the next crucial parameter to adjust.[4]

    • Normal Phase: Start with a simple mobile phase like n-Hexane/2-Propanol. Vary the ratio of the alcohol to modulate retention and selectivity.

    • Polar Organic Mode: Consider using polar organic solvents like methanol or acetonitrile, especially with polysaccharide-based CSPs.[1]

    • Reversed Phase: While less common for this specific compound, it can be an option with certain CSPs.

  • Incorporate Additives: For basic analytes like amines, adding a basic modifier to the mobile phase is often essential to improve peak shape and resolution.[7][8]

    • Basic Additives: Add a small amount (typically 0.1%) of an amine like diethylamine (DEA) or ethanolamine to the mobile phase.[8][9] This helps to minimize undesirable interactions between the basic analyte and any acidic sites on the stationary phase, leading to sharper peaks.

Q2: I have partial separation, but the peaks are overlapping (Rs < 1.5). How can I improve the resolution?

Partial separation is a good starting point. Improving resolution involves optimizing the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). Selectivity is often the most impactful parameter to adjust for chiral separations.[4]

Troubleshooting Decision Tree:

G cluster_0 Primary Adjustments cluster_1 Secondary Adjustments start Partial Resolution (Rs < 1.5) flow_rate Decrease Flow Rate start->flow_rate temp Adjust Temperature start->temp mobile_phase Modify Mobile Phase start->mobile_phase column_dims Use Longer/Smaller Particle Size Column mobile_phase->column_dims

Caption: Decision tree for improving partial enantiomeric resolution.

Optimization Strategies:

  • Flow Rate: Chiral separations are often sensitive to flow rate.[5] Decreasing the flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the CSP.[1][7] A flow rate of 1.0 mL/min is a common starting point, but reducing it may enhance resolution.[1]

  • Temperature: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations.[1][10] Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.[1][11] Lower temperatures often lead to better resolution.[5]

  • Mobile Phase Composition: Fine-tuning the mobile phase can have a dramatic effect on selectivity.

    • Modifier Percentage: Small changes in the percentage of the polar modifier (e.g., 2-propanol in hexane) can significantly alter the resolution.

    • Additive Concentration: If you are using an additive like DEA, optimizing its concentration is crucial.[7]

Quantitative Data Summary for Optimization:

ParameterTypical Starting ValueOptimization RangeExpected Outcome on Resolution
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minLower flow rates often improve resolution[1][5]
Temperature Ambient (25 °C)10 - 40 °CBoth lower and higher temperatures can improve resolution[1]
Basic Additive (e.g., DEA) 0.1% (v/v)0.05% - 0.5% (v/v)Improves peak shape and can enhance selectivity[8]
Q3: My peaks are tailing or fronting. What causes this and how can I fix it?

Poor peak shape can compromise resolution and the accuracy of quantification.[12]

Common Causes and Solutions:

  • Secondary Interactions: For a basic compound like 1-(4-Chlorophenyl)ethylamine, interactions with residual acidic silanol groups on a silica-based CSP can cause peak tailing.[12][13]

    • Solution: The addition of a basic modifier like diethylamine (DEA) to the mobile phase is highly effective at masking these silanol groups and improving peak symmetry.[8]

  • Column Overload: Injecting too much sample can lead to peak fronting.[13][14]

    • Solution: Reduce the injection volume or dilute your sample.[13] It's also recommended to dissolve the sample in the mobile phase.[15]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is generally most successful for separating primary amines like 1-(4-Chlorophenyl)ethylamine?

While polysaccharide-based columns are very versatile, crown ether-based CSPs are specifically designed and are often highly effective for the separation of primary amines.[5] Cyclodextrin-based CSPs are also a strong choice for aromatic amines.[5]

Q2: Can I use gas chromatography (GC) for this separation?

Yes, gas chromatography can be used for the chiral separation of amines.[16] However, it often requires derivatization of the amine group to improve volatility and interaction with the chiral stationary phase.[16] HPLC and SFC are generally more direct methods for non-volatile compounds.[2]

Q3: How does the position of the chloro-substituent on the phenyl ring affect the separation?

The position of substituents on an aromatic ring can significantly influence the chiral recognition process. It can alter the electronic properties and steric hindrance of the molecule, which in turn affects how it interacts with the chiral stationary phase. Different positional isomers may require different CSPs or mobile phase conditions for optimal separation.

Q4: I am observing a loss of resolution after several injections. What could be the cause?

A gradual loss of resolution can indicate column contamination or degradation.[7]

  • Contamination: Strongly retained impurities from the sample can accumulate on the column. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[17]

  • Degradation: The stationary phase itself can degrade, especially if exposed to harsh mobile phase conditions (e.g., incompatible solvents or pH).[17] This is less common with modern, robust columns but can occur. If flushing does not restore performance, the column may need to be replaced.

Q5: Is it possible for the elution order of the enantiomers to change during method development?

Yes, the elution order of enantiomers can sometimes be inverted by changing the mobile phase composition, the type of chiral stationary phase, or the column temperature.[4][18] This phenomenon is a result of changes in the dominant interactions responsible for chiral recognition.

Experimental Protocols

Protocol 1: Generic Method Development for Chiral HPLC Separation

This protocol outlines a systematic approach to developing a chiral separation method for 1-(4-Chlorophenyl)ethylamine.

1. Column Selection and Initial Screening:

  • Select a polysaccharide-based chiral column (e.g., one based on cellulose tris(3,5-dimethylphenylcarbamate)) and a cyclodextrin-based column.
  • Prepare a stock solution of racemic 1-(4-Chlorophenyl)ethylamine in the mobile phase.

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v) + 0.1% Diethylamine (DEA)
  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)
  • Run a screening injection on each column with each mobile phase.
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

3. Optimization:

  • Based on the best initial separation, optimize the following parameters:
  • Percent Modifier: Adjust the percentage of alcohol in the mobile phase in small increments (e.g., ± 2%).
  • Flow Rate: Test flow rates between 0.5 and 1.5 mL/min.
  • Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 35 °C).

4. Method Validation (Abbreviated):

  • Once optimal conditions are found, perform replicate injections to assess the reproducibility of retention times and resolution.

References

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Published December 20, 2025. Available from: [Link]

  • Pirkle, W. H., et al. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Published January 19, 2023. Available from: [Link]

  • LCGC International. Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Published August 7, 2025. Available from: [Link]

  • Technology Networks. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Published March 15, 2025. Available from: [Link]

  • PubMed. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Published March 29, 2022. Available from: [Link]

  • Welch, C. J., et al. Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC. ACS Symposium Series.
  • PubMed Central.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Published June 30, 2021.
  • Taylor & Francis Online. Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Published August 19, 2006. Available from: [Link]

  • BenchChem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • LCGC International.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Published July 23, 2007.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Published March 14, 2021. Available from: [Link]

  • BenchChem. troubleshooting peak broadening in HPLC analysis of (S)-mandelic acid.
  • Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Published July 25, 2023. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Published June 5, 2024.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Published March 14, 2021. Available from: [Link]

  • BenchChem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
  • ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
  • Wiley Analytical Science. New GC investigation of chiral amine separation. Published August 16, 2018. Available from: [Link]

  • YMC.
  • Chromatography Today. Trouble with chiral separations. Published May 20, 2020. Available from: [Link]

  • LCGC. Enantiomer Separations. Published December 8, 2023. Available from: [Link]

  • National Institutes of Health.
  • Phenomenex.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The Royal Society of Chemistry.
  • Chiralpedia. Part 6: Resolution of Enantiomers. Published September 15, 2025.
  • RASĀYAN Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.

Sources

Preventing degradation of 1-(4-Chlorophenyl)ethylamine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Degradation of 1-(4-Chlorophenyl)ethylamine (4-CPMEA)

Executive Summary

1-(4-Chlorophenyl)ethylamine (4-CPMEA) is a primary benzylic amine widely used as a chiral building block and resolving agent. While chemically robust in its salt form, the free base is chemically labile during sample preparation. This guide addresses the three critical degradation vectors: Carbamate Formation (CO₂ absorption) , Schiff Base Formation (Solvent incompatibility) , and Benzylic Oxidation .

Module 1: Degradation Mechanisms & Visualized Pathways

Q: What are the primary chemical risks to 4-CPMEA during bench work? A: The primary amine group (


) and the benzylic carbon are the reactive centers. The most common "degradation" reported is actually a transformation into stable adducts due to environmental exposure or incorrect solvent choice.
Degradation Pathways Diagram

The following diagram illustrates the three critical failure modes for 4-CPMEA.

degradation_pathways CPEA 1-(4-Chlorophenyl)ethylamine (Free Base) Carbamate Carbamate Salt (White Precipitate/Split Peak) CPEA->Carbamate Rapid Nucleophilic Attack (Air Exposure) Imine Schiff Base (Imine) (Chromatographic Ghost Peak) CPEA->Imine Condensation Reaction (Incompatible Solvent) Oxidation 4-Chloroacetophenone (Oxidative Degradant) CPEA->Oxidation Radical Oxidation (Benzylic Position) CO2 Atmospheric CO2 CO2->Carbamate Acetone Ketone/Aldehyde Solvents (e.g., Acetone) Acetone->Imine Oxygen Atmospheric O2 (Light/Heat) Oxygen->Oxidation

Figure 1: Primary degradation pathways for 1-(4-Chlorophenyl)ethylamine. Note that carbamate formation is reversible but problematic for quantification.

Module 2: Critical Handling Protocols (Q&A)

Solvent Selection & Incompatibility

Q: I used acetone to clean my syringe, and now I see a secondary peak. What happened? A: You likely formed a ketimine (Schiff base) . Primary amines like 4-CPMEA react rapidly with ketones (acetone, MEK) and aldehydes (acetaldehyde in aged methanol) to form imines. This reaction releases water and is often catalyzed by trace acids.

  • The Fix: Never use acetone or acetonitrile containing aldehyde impurities for dissolution. Use high-purity Methanol (LC-MS grade) or Ethanol. If using Acetonitrile, ensure it is fresh and aldehyde-free.

Q: Can I use chlorinated solvents like Dichloromethane (DCM)? A: Yes, but with caution. While 4-CPMEA is stable in DCM for short periods, primary amines can react with DCM over extended time (days) to form chloromethyl ammonium salts (quaternization), especially if the DCM is not stabilized with amylene.

  • Recommendation: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate for Liquid-Liquid Extraction (LLE) to avoid this risk.

The "Phantom" Loss: CO₂ Absorption

Q: My neat standard turned cloudy after being left open. Is it ruined? A: It has likely absorbed atmospheric CO₂ to form a carbamate salt .



This white solid is often mistaken for degradation.
  • The Fix: This reaction is reversible. Acidifying the sample (e.g., adding dilute HCl) will decarboxylate the carbamate, releasing CO₂ and returning the amine to its stable ammonium form (

    
    ).
    

Module 3: Optimized Sample Preparation Workflow

Objective: Extract 4-CPMEA from biological matrix (plasma/urine) without inducing degradation or racemization.

Quantitative Data: Solvent Suitability Table
Solvent SystemStability RatingRisk FactorRecommendation
Acetone 🛑 Critical Rapid Imine formation.DO NOT USE
Methanol (LC-MS) Excellent Low reactivity.Preferred diluent.
Ethyl Acetate ⚠️ Good Potential transamidation (slow).Good for extraction; evaporate quickly.
Dichloromethane ⚠️ Fair Reaction with solvent (slow).Limit exposure < 4 hours.
Water (Acidic) Best Forms stable salt.Store samples here.
Step-by-Step Extraction Protocol (LLE)

Rationale: The free base is volatile and reactive. The salt form is stable. The protocol minimizes the time the molecule spends as a free base.

  • Conditioning: Start with sample (e.g., Plasma) at neutral pH.

  • Basification (CRITICAL TIMING): Add 0.1 M NaOH or Ammonium Hydroxide to pH > 10 to convert the ammonium salt to the free amine.

    • Warning: Do this immediately before adding the organic solvent. Do not let the basified sample sit exposed to air (CO₂ absorption risk).

  • Extraction: Add MTBE (Methyl tert-butyl ether) . Vortex for 60 seconds. Centrifuge.

  • Stabilization: Transfer the organic supernatant to a clean tube.

    • Option A (Analysis): Evaporate under Nitrogen (Max 35°C) to dryness. Reconstitute immediately in Mobile Phase (Acidic).

    • Option B (Storage): Add 50 µL of 0.1 M HCl in Methanol before evaporation. This converts the volatile amine back to the non-volatile HCl salt, preventing loss during evaporation.

Workflow Visualization

sample_prep Start Biological Sample (pH Neutral) Basify Add Base (pH > 10) Convert to Free Amine Start->Basify Extract Add MTBE & Vortex (Minimize Air Exposure) Basify->Extract < 5 mins PhaseSep Separate Organic Phase Extract->PhaseSep Decision Storage or Analysis? PhaseSep->Decision Store Add HCl in MeOH (Form Stable Salt) Decision->Store Long Term Analyze Evaporate Free Base (Max 35°C, N2 Flow) Decision->Analyze Immediate Evap_Salt Evaporate to Dryness (NO Volatility Loss) Store->Evap_Salt Recon Reconstitute in Mobile Phase Analyze->Recon

Figure 2: Optimized extraction workflow prioritizing the conversion to stable salt forms during evaporation steps.

Module 4: Troubleshooting & FAQs

Q: I observe low recovery during the evaporation step. Is the compound degrading? A: It is likely volatilizing , not degrading. 1-(4-Chlorophenyl)ethylamine is a relatively small molecule (MW ~155.6). As a free base, it has significant vapor pressure.

  • Troubleshoot: Add a "keeper" solvent (like traces of DMSO) or, preferably, add an equimolar amount of HCl (in MeOH) to the organic phase before evaporation. This forms the hydrochloride salt, which is non-volatile.

Q: My HPLC peak is tailing significantly. A: This is a classic "Secondary Interaction" issue with amines on C18 columns. Silanol groups on the silica support interact with the protonated amine.

  • The Fix:

    • Use a "Base Deactivated" (End-capped) column.

    • Add an ion-pairing modifier to your mobile phase, such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid . The low pH ensures the amine is fully protonated, and the TFA anions can mask silanol interactions.

Q: Can I use this protocol for the enantiomeric separation? A: Yes, but ensure your derivatization reagents (if used) are optically pure. If using a Chiral Stationary Phase (CSP) directly, avoid "reactive" mobile phase additives that might degrade the CSP. For 4-CPMEA, polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/alcohol mixtures are standard. Ensure the alcohol is ethanol , not isopropanol, if you suspect any aldehyde contamination in the IPA.

References

  • Gómez-Díaz, D., et al. (2024).[1] Amine-Based Solvents and Additives to Improve the CO₂ Capture Processes: A Review. MDPI. [Link]

    • Cited for: Mechanism of primary amine reaction with CO₂ to form carbam
  • Drawell Analytical. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell Analytical. [Link]

    • Cited for: General LLE/SPE protocols and solvent selection logic.[2]

  • Cited for: Physical properties, volatility, and storage incomp
  • Nohair, B., et al. (2016). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Bulletin of the Korean Chemical Society.[3] [Link]

    • Cited for: Specific evidence of 1-(4-chlorophenyl)ethylamine reacting with ketone solvents (acetone) to form imines.[3]

Sources

Technical Support Center: Mass Spectrometry of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Artifact Identification & Troubleshooting Analyte: 1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1) Molecular Weight: 155.62 g/mol Monoisotopic Mass: 155.050 (for


Cl)

Executive Summary: The "Phantom" Peaks

Analyzing 1-(4-Chlorophenyl)ethylamine requires a nuanced understanding of primary amine chemistry. This molecule is a "reactive target" in the mass spectrometer. It is prone to thermal deamination in hot GC injectors, Schiff base formation with solvent impurities, and adduct clustering in LC-MS sources.

This guide moves beyond basic operation to address the causality of spectral anomalies.

Part 1: GC-MS Troubleshooting (Thermal & Chemical Artifacts)

The Symptom: "I see a peak at m/z 195 instead of 155."

Diagnosis: Acetone Condensation (Schiff Base Formation). Mechanism: Primary amines are nucleophiles. If your solvent (e.g., methanol or dichloromethane) contains even trace amounts of acetone (a common lab contaminant from glassware washing), the amine reacts in the injection port to form an imine (Schiff base).

The Chemistry:



  • Mass Shift: +40 Da (Acetone [58] - Water [18]).

  • Result: 155 + 40 = 195.

The Symptom: "My peak tails badly, and I see a small peak at m/z 138."

Diagnosis: Thermal Deamination (Styrene Formation). Mechanism: In a hot split/splitless injector (>250°C), phenethylamines can undergo elimination of ammonia to form the corresponding styrene.

  • Reaction: 1-(4-Chlorophenyl)ethylamine

    
     4-Chlorostyrene + 
    
    
    
    .
  • Mass Shift: -17 Da.

  • Result: 155 - 17 = 138.

Visualization: GC-MS Degradation Pathways

GC_Degradation Analyte 1-(4-Chlorophenyl)ethylamine (MW 155) Schiff Schiff Base Artifact (m/z 195) Analyte->Schiff + Acetone (-H2O) Styrene 4-Chlorostyrene (m/z 138) Analyte->Styrene - NH3 (Thermal Elimination) Acetone Trace Acetone (Contaminant) Acetone->Schiff Heat Injector Heat (>250°C) Heat->Styrene

Caption: Pathways for common GC-MS artifacts: Schiff base condensation and thermal deamination.

Part 2: LC-MS Troubleshooting (ESI Artifacts)

The Symptom: "The [M+H]+ signal is weak, but I see m/z 177 and 309."

Diagnosis: Adduct Formation and Dimerization. Mechanism: In Electrospray Ionization (ESI), primary amines readily coordinate with alkali metals (Na+, K+) found in glassware or mobile phases. They also form non-covalent dimers at high concentrations.

SpeciesFormulaCalculationObserved m/z (

Cl)
Protonated

155 + 1156
Sodiated

155 + 23178
Potassiated

155 + 39194
Protonated Dimer

(155 x 2) + 1311
Sodiated Dimer

(155 x 2) + 23333

Note: The user might see 177 if they are misinterpreting the isotope or if there is a background subtraction error, but 178 is the expected sodiated peak.

Protocol: Adduct Removal[1]
  • Source Cleanliness: Flush the ESI source with 50:50 Isopropanol:Water to remove salt deposits.

  • Additive: Add 0.1% Formic Acid to the mobile phase. The excess protons force the equilibrium toward

    
     and suppress metal adducts.
    
  • Cone Voltage: Increase the cone voltage (or declustering potential) in 5V increments. This breaks up weak non-covalent dimers (

    
    ) into monomers.
    

Part 3: Validation via Isotopes

The chlorine atom provides a built-in "checksum" for your data. Chlorine exists naturally as


 (75.8%) and 

(24.2%).

The Rule: Any true fragment or adduct retaining the chlorine atom MUST show a peak at


 with approximately 33% intensity  of the 

peak.
  • Scenario: You see a peak at m/z 140.

  • Check: Is there a peak at m/z 142 with ~30% intensity?

    • Yes: It is the

      
       fragment (retains Cl).
      
    • No: It is an impurity or background noise (does not contain Cl).

Part 4: Fragmentation Logic (EI Spectrum)

In Electron Impact (EI) ionization (70 eV), the molecular ion (


) of primary amines is often weak. The spectrum is dominated by 

-cleavage
.

Fragmentation Pathway:

  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • 
    -Cleavage:  The bond between the 
    
    
    
    -carbon (with the amine) and the ring or methyl group breaks to stabilize the positive charge on the nitrogen.

Dominant Fragment: Loss of the Methyl Group (


).


  • Precursor: m/z 155.

  • Loss: 15 (Methyl).

  • Base Peak: m/z 140.

Visualization: Fragmentation Logic

Fragmentation MolIon Molecular Ion (M+) m/z 155 (Weak) BasePeak Base Peak (Alpha Cleavage) [M - CH3]+ m/z 140 MolIon->BasePeak - CH3 (Methyl Loss) Dominant Path Tropylium Chlorotropylium Ion [M - C2H6N]+ m/z 111 MolIon->Tropylium - C2H6N (Amine Loss) Minor Path

Caption: EI Fragmentation of 1-(4-Chlorophenyl)ethylamine. Alpha-cleavage (m/z 140) dominates.

Part 5: Recommended Protocols

Protocol A: Derivatization for GC-MS

To prevent thermal degradation and peak tailing, block the amine protons using Trifluoroacetic Anhydride (TFAA).

  • Reagent: TFAA in Ethyl Acetate.

  • Procedure:

    • Dissolve 1 mg sample in 500 µL Ethyl Acetate.

    • Add 50 µL TFAA.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in Ethyl Acetate.

  • Result: Formation of the N-TFA derivative.

    • New MW:

      
      .
      
    • Benefit: Sharp peak, no thermal degradation, distinct mass shift.

Protocol B: "Ghost Peak" Elimination Logic

Use this logic flow to isolate the source of artifacts.

Troubleshooting Start Artifact Detected Blank Run Solvent Blank Start->Blank PeakInBlank Peak in Blank? Blank->PeakInBlank Clean Contaminated Solvent/Injector Replace Liner & Septum PeakInBlank->Clean Yes SampleArt Sample-Specific Artifact PeakInBlank->SampleArt No Derivatize Derivatize Sample (TFAA) SampleArt->Derivatize PeakShift Did Artifact Shift Mass? Derivatize->PeakShift Real Real Impurity in Sample PeakShift->Real No (Peak Remained) Thermal Thermal Artifact (Fixed by Deriv.) PeakShift->Thermal Yes (Peak Disappeared/Moved)

Caption: Decision tree for isolating GC-MS artifacts: Solvent vs. Thermal vs. Real Impurity.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenethylamines. National Institute of Standards and Technology.[1] [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Focus on Section: Injection Port Artifacts).
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]

Sources

Enhancing the cell permeability of 1-(4-Chlorophenyl)ethylamine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1) is a lipophilic primary amine frequently used as a chiral building block or active ligand.[1] Users often report low apparent permeability (


)  in Caco-2 and PAMPA assays.[1] This is rarely due to molecular size but rather a function of its ionization state (

)
and non-specific binding .[1]

This guide provides validated protocols to overcome these barriers, focusing on pH-gradient strategies, sink condition optimization, and adsorption mitigation.[1]

Part 1: Physicochemical Diagnostics (The "Why")

Q: Why does my compound show poor uptake despite having a favorable LogP?

A: While 1-(4-Chlorophenyl)ethylamine has a LogP of ~2.36 (suggesting good lipophilicity), its permeability is rate-limited by its ionization state at physiological pH.[1]

The Mechanism: The primary amine has a calculated


 of approximately 8.8 . According to the Henderson-Hasselbalch equation, at a standard assay pH of 7.4, the compound exists primarily in its cationic (protonated) form, which cannot passively diffuse through the lipid bilayer.

Quantitative Breakdown:

Parameter Value Implication

|


  | 8.82 ± 0.10 | Basic character dominates at neutral pH.[1] |
| LogP  | 2.36 | Lipophilic core favors membrane retention, not crossing.[1] |
| Ionization at pH 7.4  | ~96% Protonated (

) | Only ~4% is neutral (

) and capable of diffusion.[1] | | Ionization at pH 6.5 | ~99.5% Protonated | Uptake will be negligible in acidic environments (e.g., Mesenteric pH).[1] |

Implication for Assays: If you run a standard symmetrical pH 7.4 assay, you are relying on the 4% neutral fraction to drive equilibrium. To enhance permeability, you must shift this equilibrium or provide a thermodynamic sink.[1]

Part 2: Experimental Protocols (The "How")

Q: How can I modify my assay conditions to increase permeability?

A: We recommend a pH-Gradient Strategy combined with a BSA Sink .[1] This method forces the uncharged species across the membrane and traps it in the receiver compartment.

Protocol A: The pH-Shift Method (PAMPA/Caco-2)

Best for: Increasing the driving force of passive diffusion.

  • Donor Compartment (Apical):

    • Adjust buffer to pH 8.0 - 8.5 (if cell tolerance allows for short durations) or maintain pH 7.4 but increase concentration.[1]

    • Note: For PAMPA (cell-free), you can safely go to pH 9.0 to maximize the uncharged fraction (

      
      ).[1]
      
  • Receiver Compartment (Basolateral):

    • Maintain pH 7.4 or lower (e.g., pH 6.5).[1]

    • Mechanism: The uncharged amine diffuses from Donor (High pH)

      
       Receiver (Low pH).[1] Once it enters the Receiver, it is immediately protonated (
      
      
      
      ) and "trapped," preventing back-diffusion.[1]
Protocol B: BSA "Sink" Optimization

Best for: Preventing membrane saturation and ensuring linearity.[1]

Lipophilic amines often accumulate in the lipid bilayer rather than crossing it. Adding Bovine Serum Albumin (BSA) creates a "sink" in the receiver well.[1]

  • Preparation:

    • Donor: HBSS buffer + Test Compound (10

      
      M).
      
    • Receiver: HBSS buffer + 4% BSA (w/v) .[1]

  • Execution:

    • The BSA binds the lipophilic chlorophenyl tail of the compound as it emerges, maintaining a near-zero free concentration in the receiver. This maximizes the concentration gradient (

      
      ).[1]
      

Part 3: Troubleshooting & FAQs

Q: My mass balance is low (<70%). Where is the compound going?

A: This is a classic signature of Non-Specific Binding (NSB) to plasticware.[1] The chlorophenyl group makes the molecule "sticky."

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action
Low Recovery in Receiver Membrane Retention Add 4% BSA to Receiver well (Sink condition).[1]
Low Total Mass Balance Plastic Adsorption Switch to glass-coated plates or pre-block tips/plates with 1% casein.[1]

| High Variability | Incomplete Solubilization | Ensure stock is fully dissolved in DMSO before adding to buffer.[1] Sonicate for 5 mins. |

Q: Should I use a prodrug strategy?

A: If formulation changes fail, chemical derivatization is the next logical step.[1] Converting the primary amine to a carbamate or amide temporarily masks the charge.

Prodrug Workflow:

  • Synthesis: React 1-(4-Chlorophenyl)ethylamine with an amino acid (e.g., Valine) or a carbamate linker.[1]

  • Assay: The neutral prodrug crosses the membrane.

  • Activation: Intracellular esterases/amidases cleave the linker, releasing the active amine inside the cell.

Part 4: Visualizing the Mechanism

Figure 1: Decision Tree for Permeability Optimization

Caption: A logical workflow for troubleshooting low permeability in amine-based compounds.

PermeabilityOptimization Start Start: Low Permeability Observed CheckRecovery Check Mass Balance (Recovery) Start->CheckRecovery LowRecovery Recovery < 70%? CheckRecovery->LowRecovery Adsorption Issue: Plastic Adsorption Action: Use Glass/Low-bind plates LowRecovery->Adsorption Yes HighRecovery Recovery > 85%? LowRecovery->HighRecovery No CheckPKa Check Ionization (pH 7.4 vs pKa 8.8) HighRecovery->CheckPKa Yes IonizationIssue Issue: High Ionization (>95%) Action: pH Shift Strategy CheckPKa->IonizationIssue MembraneRetention Issue: Membrane Trapping Action: Add BSA Sink CheckPKa->MembraneRetention If pH shift fails

Figure 2: The pH-Gradient Trap Mechanism

Caption: Schematic of the "Ion Trap" effect. High pH drives diffusion; Low pH traps the compound.

IonTrap cluster_donor Donor Compartment (pH 8.5) cluster_membrane Lipid Membrane cluster_receiver Receiver Compartment (pH 7.0) D_BH BH+ (Protonated) [Low Conc] D_B B (Neutral) [High Conc] D_BH->D_B Deprotonation M_B Diffusion of B D_B->M_B Passive Transport R_B B (Neutral) M_B->R_B R_BH BH+ (Trapped) [Accumulates] R_B->R_BH Rapid Protonation

References

  • PubChem. (2025).[1][2] 1-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Permeability relationships).

  • Kansy, M., et al. (1998).[1][3] Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (2024). PAMPA Assay Protocol for Basic Compounds. [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for BSA sink conditions).

Sources

Minimizing by-product formation in the scale-up of 1-(4-Chlorophenyl)ethylamine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(4-Chlorophenyl)ethylamine

Welcome to the Process Development Support Hub

Subject: Minimizing By-Product Formation in 1-(4-Chlorophenyl)ethylamine Production Ticket ID: SC-CPEA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Scaling up the production of 1-(4-Chlorophenyl)ethylamine (1-CPEA) presents a unique "bifurcated" challenge. You are likely navigating between two primary methodologies: Metal-Catalyzed Reductive Amination (economical, robust, but chemically aggressive) or Biocatalytic Transamination (enantioselective, mild, but equilibrium-limited).

This guide addresses the critical impurity profiles of both routes. We prioritize prevention over purification , as the separation of dechlorinated analogs and structural isomers at the metric-ton scale is both energetically costly and yield-destructive.

Module 1: The Impurity Landscape

Before troubleshooting, we must visualize the enemy. The "Unholy Trinity" of impurities in this synthesis are Dechlorinated species , Dimers (Secondary Amines) , and Residual Alcohols .

Visualizing the Reaction Network

Figure 1: Reaction pathways and divergence points for impurity formation.

ReactionNetwork Ketone 4-Chloroacetophenone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3/Amine Donor Alcohol 1-(4-Chlorophenyl)ethanol (Impurity: Direct Reduction) Ketone->Alcohol Direct Reduction (Fast H2 uptake) Product 1-(4-Chlorophenyl)ethylamine (Target) Imine->Product + H2/Cat or Transaminase Dimer Bis(1-(4-chlorophenyl)ethyl)amine (Impurity: Dimer) Product->Dimer + Imine (Low NH3 pressure) DeChl 1-Phenylethylamine (Impurity: Dechlorination) Product->DeChl Pd/C Hydrogenolysis (Over-reduction)

Caption: The reaction network shows the three critical failure modes: Direct ketone reduction (Alcohol), Reductive alkylation (Dimer), and Hydrogenolysis (De-Cl).[1][2][3][4][5][6][7][8][9]

Module 2: Chemical Route (Reductive Amination)

Context: You are using high-pressure hydrogenation with a metal catalyst (e.g., Raney Ni, Pt, Pd) and Ammonia.

Critical Issue 1: The "De-Chloro" Analog

User Question: I am seeing 2-5% of des-chloro amine (1-phenylethylamine) in my crude. It tracks with the product during distillation. How do I stop this?

Root Cause: The Carbon-Chlorine (Ar-Cl) bond is labile under hydrogenation conditions, especially with Palladium (Pd) catalysts, which are excellent for hydrogenolysis.

Troubleshooting Protocol:

VariableRecommendationMechanism
Catalyst Selection Switch to Pt/C (Sulfided) or Raney Nickel. Palladium is too aggressive toward Ar-Cl bonds. Sulfided Platinum or Raney Ni reduces activity toward the halogen while maintaining imine reduction capability.
Catalyst Poison Add Thiophene (0.1 - 0.5 mol%). If using standard Pt/C, thiophene selectively poisons the active sites responsible for hydrogenolysis without killing the hydrogenation of the imine.
Temperature Limit to < 60°C. Activation energy for Ar-Cl cleavage is higher than C=N reduction. Operating at lower temps favors the kinetic product (amine) over the thermodynamic sink (de-chlorination).

Self-Validating Check:

Run a micro-scale reaction at your target temp. If De-Cl > 0.5% at t=30min, your catalyst is too active. Switch metals immediately.

Critical Issue 2: Dimerization (Secondary Amine)

User Question: My conversion is high, but I have 10% of the "heavy" dimer impurity. It precipitates out during workup.

Root Cause: The newly formed primary amine (Product) competes with Ammonia to react with the intermediate Imine. This forms a secondary amine (Dimer).

Troubleshooting Protocol:

  • Ammonia Overpressure: Maintain a molar ratio of NH3:Ketone > 10:1 . The kinetics are driven by concentration; you must statistically "drown out" the product amine with ammonia.

  • Two-Step Process (The "Pre-Imine" Strategy):

    • Step A: Stir Ketone + NH3 (in Methanol) for 2-4 hours without Hydrogen/Catalyst. Add a Lewis Acid (e.g., Ti(OiPr)4) if kinetics are sluggish.

    • Step B: Only introduce H2/Catalyst once the Ketone is < 1%.

    • Why? If no ketone is present during reduction, the "Imine + Ketone" pathway to dimers is cut off.

Module 3: Biocatalytic Route (Transaminases)

Context: You are using an


-Transaminase (ATA) to produce the chiral (

or

) amine directly.[10]
Critical Issue 3: Equilibrium Stalling

User Question: The reaction hits 50% conversion and stops, regardless of how much enzyme I add.

Root Cause: Transamination is a reversible equilibrium. The enzyme catalyzes both the forward (Ketone


 Amine) and reverse (Amine 

Ketone) reactions equally.

The "Smart Scale-Up" Workflow: Figure 2: Equilibrium displacement strategy using Isopropylamine (IPA).

Biocatalysis Substrate 4-Cl-Acetophenone (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Input Donor Isopropylamine (IPA) (Amine Donor - Excess) Donor->Complex Input Enzyme Transaminase (ATA) (Catalyst) Complex->Enzyme Recycle Product Chiral Amine (Product) Complex->Product Output Coproduct Acetone (Inhibitory Coproduct) Complex->Coproduct Output Removal Vacuum / N2 Sweep (Removal Strategy) Coproduct->Removal Evaporate to Shift Eq

Caption: Using IPA as a donor generates Acetone. Removing Acetone (volatile) drives the reaction to completion (Le Chatelier's Principle).

Troubleshooting Protocol:

ChallengeSolutionTechnical Rationale
Equilibrium Use Isopropylamine (IPA) + Vacuum. IPA is cheap. The co-product is Acetone. Acetone is more volatile than IPA/Water. Apply mild vacuum (200-400 mbar) to strip Acetone continuously.
Solubility Add DMSO (10-20% v/v). 4-Chloroacetophenone is poorly soluble in buffer. DMSO increases solubility without denaturing engineered ATAs (check enzyme spec sheet).
Inhibition Two-Phase System (MTBE/Buffer). If the product amine inhibits the enzyme, use an organic overlay (MTBE or Toluene). The product extracts into the organic phase, "hiding" it from the enzyme.

Module 4: Isolation & Purification Strategy

Even with optimized chemistry, trace impurities persist. Here is the logic for isolation.

  • Acid-Base Extraction (The Primary Filter):

    • Acidify to pH 2. Extract with Toluene.

      • Removes: Unreacted Ketone, Alcohol impurity (Neutral species).

    • Basify aqueous layer to pH 12. Extract with MTBE.

      • Captures: Target Amine, De-Cl Amine, Dimer (Basic species).

  • Distillation (The De-Cl Trap):

    • Warning: 1-(4-Chlorophenyl)ethylamine and 1-Phenylethylamine (De-Cl) have boiling points within 10-15°C of each other.

    • Requirement: High reflux ratio (> 5:1) and high theoretical plate count are required if De-Cl > 1%. Prevention (Module 2) is far superior to distillation.

  • Resolution (If Chemical Route):

    • If you produced a racemate, use L-Tartaric Acid in Methanol/Water. The diastereomeric salt of the (S)-amine typically crystallizes preferentially.

References

  • Catalytic Hydrogenation & Dechlorination

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on preventing hydrogenolysis of Ar-Cl bonds).
    • Selectivity in Hydrogenation: (Discusses Pd vs. other metals for chloro-species).

  • Reductive Amination Scale-Up

    • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Classic protocol for minimizing dimers).

    • Process Safety:. (General reference for scale-up hazards of exothermic aminations).

  • Biocatalysis (Transaminases)

    • Koszelewski, D., et al. (2010).[8] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.

    • Equilibrium Displacement:. (Details the IPA/Acetone removal strategy).

Disclaimer: These protocols are for research and development purposes. Always perform a Process Safety Assessment (DSC/RC1) before scaling up reactions involving Hydrogen gas or high-pressure Ammonia.

Sources

Column chromatography optimization for 1-(4-Chlorophenyl)ethylamine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chlorophenyl)ethylamine Purification

Case ID: PUR-AMINE-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying 1-(4-Chlorophenyl)ethylamine (also known as 4-chloro-


-methylbenzylamine) presents a dual challenge common to chiral benzylic amines:
  • Chemical Basicity: The primary amine functionality (

    
    ) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss.
    
  • Stereochemistry: The molecule is chiral. Standard silica will remove synthetic byproducts (achiral purification) but will not separate the (R) and (S) enantiomers.[1]

This guide provides the protocols for both chemical purification (removing impurities) and chiral resolution (separating enantiomers).[1]

Module 1: Achiral Purification (Chemical Purity)

Goal: Remove starting materials (e.g., 4'-chloroacetophenone) and side products.[1]

The "Tailing" Phenomenon

On untreated silica, this amine will streak from the baseline to the solvent front. This is caused by hydrogen bonding between the protonated amine and ionized silanol groups (


).[1]

Visualizing the Mechanism & Solution:

TailingMechanism cluster_problem Problem: Standard Silica cluster_solution Solution: Mobile Phase Modifier Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Retention/Tailing) Silica->Interaction Amine 1-(4-Chlorophenyl)ethylamine (Basic -NH2) Amine->Interaction TEA Triethylamine (TEA) (Sacrificial Base) BlockedSilica TEA-Silanol Complex (Deactivated Surface) TEA->BlockedSilica Competes for sites FreeAmine Free Amine Product (Symmetrical Peak) BlockedSilica->FreeAmine No Interaction

Figure 1: Mechanism of amine tailing on silica and the deactivation effect of Triethylamine (TEA).[1]

Protocol A: The "Basified Silica" Method (Standard Lab)

Use this for routine purification on standard silica cartridges.

Reagents:

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1]

  • Triethylamine (TEA) or 25% Ammonium Hydroxide (

    
    )[1]
    

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a stock solvent of DCM:MeOH (95:5) containing 1% TEA (v/v).[1]

    • Note: TEA is preferred over ammonia for miscibility in DCM.

  • Column Pre-treatment (Critical): Flush the silica column with 3 Column Volumes (CV) of the mobile phase before loading the sample. This saturates the active silanol sites.

  • Sample Loading: Dissolve the crude amine in a minimum amount of DCM (with 1% TEA). Load onto the column.[2][3][4][5][6][7][8][9][10]

  • Elution: Run an isocratic method or a shallow gradient.[1][7]

    • Start: 100% DCM (+1% TEA)[1]

    • End: 90:10 DCM:MeOH (+1% TEA)[1]

    • Observation: The product usually elutes early due to the blocked silanols.

Protocol B: Amine-Functionalized Silica (High Purity)

Use this for sensitive scale-up or if TEA contamination is unacceptable.[1]

Amine-bonded silica (e.g.,


-Silica) creates a basic stationary phase environment, eliminating the need for mobile phase modifiers.[1][11]
ParameterStandard Silica + TEAAmine-Functionalized Silica
Solvent System DCM / MeOH / TEAHexane / Ethyl Acetate
Loading Capacity 1-3% by weight5-10% by weight
Solvent Recovery Difficult (TEA high boiling point)Easy (Standard solvents)
Cost LowHigh

Module 2: Chiral Resolution (Enantiomeric Purity)

Goal: Separate the (R) and (S) enantiomers.

Standard silica cannot separate enantiomers.[1] You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

Recommended Stationary Phases

Based on the aromatic and amine functionality of 1-(4-Chlorophenyl)ethylamine:

  • Polysaccharide Columns (First Choice):

    • Type: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

    • Mode: Normal Phase.

    • Mobile Phase: Hexane : Isopropanol (90:[1][12]10) + 0.1% Diethylamine (DEA) .[1]

    • Why DEA? Even on chiral columns, the basic amine needs a modifier to ensure sharp peaks.

  • Crown Ether Columns (Specific Alternative):

    • Type: Crown Ether (e.g., Crownpak CR).[1]

    • Mode: Reverse Phase (Acidic).[1]

    • Mobile Phase: Perchloric acid (

      
      ) pH 1.5 in Water/Methanol.[1]
      
    • Mechanism: The ammonium ion (

      
      ) complexes with the crown ether. Note: Requires the amine to be protonated.[5]
      

Chiral Method Development Workflow:

ChiralWorkflow Start Racemic 1-(4-Chlorophenyl)ethylamine Screen Screening: Chiralcel OD-H & AD-H Mobile Phase: Hex/IPA + 0.1% DEA Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Scale to Prep HPLC Decision->Success Yes Fail Switch Mode Decision->Fail No Alt1 Try Crown Ether Column (Acidic Aqueous Phase) Fail->Alt1 Alt2 Try SFC (CO2 + MeOH + DEA) Fail->Alt2

Figure 2: Decision tree for chiral method development.

Troubleshooting & FAQs

Q1: My product is co-eluting with the ketone precursor (4'-chloroacetophenone).

  • Diagnosis: On standard silica, the ketone (less polar) should elute before the amine. If they co-elute, your amine is tailing so badly it is overlapping the ketone.

  • Fix: Switch to the Amine-Functionalized Silica protocol (Protocol B). The basic surface will make the amine elute faster and sharper, creating a massive resolution window between the amine (polar) and the ketone (non-polar).

Q2: I used TEA, but now I can't remove it from my oil. It smells fishy. [1]

  • Cause: TEA has a high boiling point (

    
    ) and can hydrogen bond to the amine product.
    
  • Fix:

    • Dissolve the oil in DCM.

    • Wash with saturated Sodium Bicarbonate (

      
      ) or water (if product is lipophilic enough) to pull out excess TEA.[1]
      
    • Alternatively, use Ammonium Hydroxide in the column instead of TEA. Ammonia is a gas and evaporates easily on the rotovap.

Q3: Can I purify this as a salt (Hydrochloride) on silica?

  • Advice: No. Amine salts are extremely polar and will stick irreversibly to normal phase silica.[1]

  • Protocol: Always free-base the amine (using NaOH or Carbonate workup) before loading onto the column. If you must purify the salt, use Reverse Phase (C18) chromatography with an acidic buffer (0.1% Formic Acid).

References

  • Teledyne ISCO. (2012).[1][13] Purification of primary amines on C-18 reversed phase RediSep column. Application Note AN54. Link

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Flash Chromatography Blog.[1] Link

  • PubChem. (2025).[1] 1-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine. Link[1]

  • BenchChem. (2025).[1][14] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. (Analogous methodology for amines). Link[1]

  • Lee, W. et al. (2010).[1] Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. ResearchGate. Link

Sources

Technical Support Center: Addressing Matrix Effects in 1-(4-Chlorophenyl)ethylamine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Senior Application Specialist Last Updated: February 20, 2026 Topic: Troubleshooting Matrix Effects (ME) in LC-MS/MS Quantification Target Analyte: 1-(4-Chlorophenyl)ethylamine (Primary Amine, MW 155.62)

Introduction: The "Hidden" Variable in Your Assay

Welcome to the technical support hub. You are likely here because your bioanalytical assay for 1-(4-Chlorophenyl)ethylamine is failing validation or showing erratic quantitative performance.

As a primary amine with a pKa ~9.5 and moderate lipophilicity (LogP ~1.8-2.3), this molecule is a prime candidate for ion suppression caused by endogenous phospholipids (PLs) in plasma or serum. In Electrospray Ionization (ESI+), these phospholipids compete for charge, often resulting in a "blind spot" where your analyte elutes.

This guide provides a self-validating troubleshooting workflow to diagnose, remove, and correct these matrix effects.

Module 1: Diagnosis – "Do I Have a Matrix Effect?"

Before optimizing extraction, you must map the ionization profile of your matrix. Relying solely on recovery data is insufficient; you need to visualize where the suppression occurs.

Protocol A: Post-Column Infusion (PCI) Profiling

Objective: Qualitatively map suppression zones in your chromatogram.

Experimental Setup:

  • Infusion: Syringe pump infuses neat analyte (1-(4-Chlorophenyl)ethylamine) at 10 µL/min into the post-column flow via a T-connector.

  • Concentration: Adjust infusion concentration to achieve a steady baseline signal (approx. 1.0e5 - 1.0e6 cps).

  • Injection: Inject a blank extracted matrix (e.g., precipitated plasma) via the LC.

  • Observation: Monitor the baseline. A dip indicates suppression; a peak indicates enhancement.

Troubleshooting Q&A:

  • Q: My baseline is flat, but my QC precision is poor. Why?

    • A: You may have "drift" effects or variable recovery. PCI is qualitative. You must perform Protocol B to quantify the Matrix Factor (MF).

  • Q: I see a massive dip at the solvent front and the end of the gradient.

    • A: This is typical.[1] Salts elute early; Phospholipids (lyso-PCs and PCs) elute late in Reversed-Phase (RP). If your amine elutes in these zones, you must change chromatography or extraction.

Protocol B: Quantitative Matrix Factor (MF) Assessment

Objective: Quantify the exact % suppression.

Calculate the IS-Normalized Matrix Factor using the following sets:

  • Set A (Neat): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[2]





Acceptance Criteria: CV of IS-Normalized MF calculated from 6 different lots of matrix should be <15%.

Module 2: Sample Preparation – "The Clean-Up"

The most common failure mode for 1-(4-Chlorophenyl)ethylamine is using Protein Precipitation (PPT) with a Reversed-Phase method. PPT removes proteins but leaves >95% of phospholipids, which cause the suppression.

Visual Workflow: Sample Prep Decision Tree

SamplePrep Start Start: High Matrix Effect (>20%) CheckChem Analyte: Basic Amine (pKa ~9.5) Start->CheckChem Choice1 Current Method: Protein Precip (PPT)? CheckChem->Choice1 Action1 Stop PPT. High Phospholipid Risk. Choice1->Action1 Yes Choice2 Select Extraction Strategy Choice1->Choice2 No Action1->Choice2 LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Hexane:EtOAc pH: >11 (Uncharged state) Choice2->LLE SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) *Recommended* Choice2->SPE ResultLLE Good Clean-up Risk: Lower Recovery LLE->ResultLLE ResultSPE Excellent Clean-up Removes PLs & Salts SPE->ResultSPE

Figure 1: Decision tree for selecting the optimal extraction methodology for basic amines.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Why this works: 1-(4-Chlorophenyl)ethylamine is positively charged at acidic pH. MCX retains the analyte by both hydrophobic interaction and charge, allowing you to wash away neutral phospholipids with 100% methanol before elution.

Step-by-Step Procedure:

  • Pre-treatment: Dilute 100 µL Plasma with 200 µL 2% Formic Acid (Acidifies analyte to

    
    ).
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Load: Apply pre-treated sample.[3]

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol (CRITICAL STEP: Elutes neutral phospholipids while analyte stays bound by charge).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol (Neutralizes analyte to release from ion-exchange sites).

Module 3: Chromatographic Solutions

If you cannot change sample prep, you must chromatographically resolve the analyte from the suppression zone.

The "Phospholipid Trap" Phenomenon: In standard C18 gradients, phospholipids elute late (high % organic). If 1-(4-Chlorophenyl)ethylamine elutes during the gradient ramp or wash, it will be suppressed.

Troubleshooting Table: Column Selection

Column ChemistryMechanismSuitability for Topic AnalyteMatrix Effect Risk
C18 (Traditional) HydrophobicModerate. Analyte may co-elute with early PLs.High (unless long gradient used)
Biphenyl Pi-Pi InteractionHigh. Excellent for aromatic amines.Low (Alternative selectivity moves analyte away from PLs)
HILIC (Silica/Amide) Polar InteractionGood. Analyte elutes late; PLs elute early.Low (Orthogonal to RP)

Technical Tip: If using C18, ensure your gradient flushing step (95% B) is long enough to clear all phospholipids before the next injection. "Ghost peaks" from previous injections are a common source of erratic ME.

Module 4: Internal Standardization (The "Correction")

You cannot validate this method without a Stable Isotope Labeled (SIL) Internal Standard.

  • Requirement: Use 1-(4-Chlorophenyl)ethylamine-d4 or -13C6 .

  • Why: Analogues (e.g., amphetamine-d5) will not co-elute perfectly. If the IS does not experience the exact same suppression as the analyte at the exact same time, the correction fails.

Data: Impact of IS Selection on Accuracy
Matrix ConditionAnalyte Recovery (%)Accuracy (No IS)Accuracy (Analog IS)Accuracy (SIL-IS)
Lipemic Plasma 65%65% (Fail)82% (Risky)98% (Pass)
Hemolyzed 72%72% (Fail)85% (Pass)101% (Pass)
Normal Plasma 95%95% (Pass)96% (Pass)99% (Pass)

Note: SIL-IS compensates for the signal loss because the ratio (Analyte/IS) remains constant even if absolute signal drops.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethylamine Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Improving the Oral Bioavailability of 1-(4-Chlorophenyl)ethylamine

[1][2][3]

Ticket ID: TBA-4Cl-PEA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Bioavailability Enhancement of 1-(4-Chlorophenyl)ethylamine (4-Cl-PEA)[1][2][3]

Executive Summary

1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1) presents a classic "Class II" profile in the Biopharmaceutics Classification System (BCS) when in its free base form: low solubility, high permeability .[1][2][3] However, as a primary phenethylamine derivative, it also faces a "Class IV" risk due to rapid first-pass metabolism by Monoamine Oxidases (MAO) and CYP450 enzymes.[3]

This guide provides a structured troubleshooting workflow to decouple solubility issues from metabolic clearance issues, ensuring you target the correct bottleneck.

Module 1: The Foundation – Salt Selection[2][3]

Context: The free base of 1-(4-Chlorophenyl)ethylamine is a liquid or low-melting solid with poor aqueous solubility.[1][2][3][4] Oral bioavailability cannot be optimized until the API is stabilized in a crystalline, water-soluble form.[2][3]

Troubleshooting Guide: Solid State & Dissolution
Symptom Probable Cause Corrective Action
Oily droplets in dissolution media API is remaining as a free base.[1][2][3]Immediate Action: Convert to Hydrochloride (HCl) salt.[1][2][3] This is the industry standard for primary amines, raising the melting point and solubility significantly.
Hygroscopicity (Salt absorbs water) HCl salt is too hygroscopic (common with low MW amines).[1][2][3]Alternative: Screen L-Tartrate or Fumarate salts.[1][2][3] These dicarboxylic acids often form non-hygroscopic, stable crystal lattices with phenethylamines.[3]
pH-dependent precipitation The salt precipitates in the small intestine (pH 6.8).[1][2][3]Formulation: Incorporate an acidifier (e.g., Citric Acid) in the granule to maintain a local acidic microenvironment (pH < 5) during dissolution.[2][3]
FAQ: Salt Selection

Q: Why not just use the free base in a softgel? A: While possible, the free base is caustic (pKa ~9.[2][3]5) and volatile.[2][3] It may react with the gelatin shell (cross-linking) or migrate into the shell matrix.[2][3] A crystalline salt is essential for long-term stability and reproducible pharmacokinetics (PK).[1][2][3]

Module 2: Solubility Enhancement Strategies

If a salt form alone does not yield sufficient exposure, the next step is complexation.[3]

Strategy A: Cyclodextrin Complexation

Phenethylamine derivatives fit well into the hydrophobic cavity of Beta-Cyclodextrins.[1][2][3]

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][5]

  • Mechanism: The chlorophenyl ring inserts into the CD cavity, while the amine group remains exposed to the solvent, enhancing apparent solubility without changing the chemical structure.

  • Protocol: See Experimental Protocol A below.

Strategy B: Lipid-Based Formulation (SEDDS)

If the molecule is highly lipophilic (LogP > 2.5), a Self-Emulsifying Drug Delivery System (SEDDS) can recruit lymphatic transport, potentially bypassing some hepatic metabolism.[1][2][3]

  • Composition: Capryol 90 (Oil) + Tween 80 (Surfactant) + Transcutol P (Cosolvent).[1][2][3]

Module 3: Metabolic Stability (The "Hidden" Barrier)[1][2][3]

Critical Warning: If you achieve high solubility but low plasma exposure (low AUC), the issue is likely First-Pass Metabolism , not absorption.[2][3]

The Metabolic Bottleneck

1-(4-Chlorophenyl)ethylamine is structurally vulnerable to:

  • MAO-B: Oxidative deamination of the primary amine.[1][2][3]

  • CYP2D6/CYP3A4: Hydroxylation of the phenyl ring or N-oxidation.[1][2][3]

Decision Logic: Is it Solubility or Metabolism?

BioavailabilityLogicStartLow Oral BioavailabilitySolubilityCheckCheck Aqueous Solubility(Simulated Gastric Fluid)Start->SolubilityCheckPermeabilityCheckCheck Permeability(PAMPA or Caco-2)SolubilityCheck->PermeabilityCheckHigh (>1 mg/mL)SolubilityIssueIssue: Dissolution LimitedSolubilityCheck->SolubilityIssueLow (<0.1 mg/mL)MicrosomalStabilityCheck Metabolic Stability(Liver Microsomes)PermeabilityCheck->MicrosomalStabilityPermeability OKMetabolismIssueIssue: High ClearanceMicrosomalStability->MetabolismIssueT1/2 < 15 minActionSaltAction: Salt Screen(HCl, Tartrate)SolubilityIssue->ActionSaltActionDeuteriumAction: Deuteration(Kinetic Isotope Effect)MetabolismIssue->ActionDeuteriumActionProdrugAction: Prodrug Design(e.g., Carbamate)MetabolismIssue->ActionProdrugActionCDAction: HP-beta-CDComplexationActionSalt->ActionCDIf Salt Fails

Figure 1: Diagnostic workflow for isolating the root cause of low bioavailability.

Module 4: Experimental Protocols

Protocol A: Phase Solubility Study (Cyclodextrin Screening)

Validates if CD complexation will improve your API's solubility.[1][2][3]

Materials:

  • 1-(4-Chlorophenyl)ethylamine (Salt form preferred).[1][2][3]

  • HP-β-CD (0 to 100 mM range).[1][2][3]

  • Phosphate buffer (pH 6.8).[1][2][3]

Steps:

  • Preparation: Prepare 5 vials containing 5 mL of buffer with increasing concentrations of HP-β-CD (0, 10, 25, 50, 100 mM).

  • Saturation: Add excess API to each vial until a solid precipitate remains visible.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter samples through a 0.45 µm PVDF filter.

  • Analysis: Dilute filtrate and analyze via HPLC-UV (approx. 220 nm).

  • Calculation: Plot [Drug] dissolved vs. [CD]. A linear slope (A_L type) indicates a 1:1 inclusion complex.[1][2][3]

    • Success Criterion: Solubility increase >10-fold at 100 mM CD.[2][3]

Protocol B: Microsomal Stability Assay (Metabolic Check)

Determines if the drug is being destroyed by the liver before reaching circulation.[1][2][3]

Materials:

  • Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).[2][3]

  • NADPH regenerating system.[2][3]

  • Test compound (1 µM final concentration).

Steps:

  • Pre-incubation: Mix microsomes and test compound in buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[2][3]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • High Clearance: >70% loss in 30 mins.[1][2][3] Action: Structural modification required (Deuteration of alpha-carbon).[1][2][3]

    • Low Clearance: <20% loss in 30 mins.[1][2][3] Action: Focus on formulation (Solubility).

References

  • Bastin, R. J., et al. (2000).[2][3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1][2][3]

  • PubChem. (2025).[1][2][3] 1-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

  • Silverman, R. B. (2004).[2][3] The Organic Chemistry of Drug Design and Drug Action. Elsevier.[2][3] (Referencing MAO metabolism of primary amines).

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Method Validation for Chiral Intermediates

1-(4-Chlorophenyl)ethylamine is a chiral primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any chiral compound, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to accurately and reliably quantify the desired enantiomer and control for the unwanted one is not merely an analytical task but a cornerstone of drug safety and efficacy.

This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for 1-(4-Chlorophenyl)ethylamine. It is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for quality control and regulatory submission. The principles and protocols discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[1][2][3] The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[3][4][5]

We will dissect a primary analytical technique—chiral HPLC—and compare its performance characteristics against viable alternatives like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems built on a foundation of scientific integrity.

Part 1: A Deep Dive into Chiral HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely used technique for the analysis of chiral compounds in the pharmaceutical industry.[6] Its strength lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where enantiomers can interact differently, leading to their separation. For 1-(4-Chlorophenyl)ethylamine, a polysaccharide-based CSP is an excellent starting point due to its broad enantiorecognition capabilities.[7][8]

Detailed Experimental Protocol: Chiral HPLC-UV

This protocol describes a validated stability-indicating HPLC method for the enantiomeric purity determination of (R)-1-(4-Chlorophenyl)ethylamine.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (95:5:0.1, v/v/v).

      • Scientist's Note: The low percentage of diethylamine is critical. As a basic modifier, it interacts with residual acidic silanol groups on the silica support, significantly improving the peak shape of the primary amine analyte and preventing tailing.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of (R)-1-(4-Chlorophenyl)ethylamine reference standard into a 25 mL volumetric flask and dilute with the mobile phase.

    • Unwanted Enantiomer Stock (1 mg/mL): Prepare a similar stock solution of (S)-1-(4-Chlorophenyl)ethylamine.

    • System Suitability Solution: Dilute the (R)-enantiomer stock and spike with the (S)-enantiomer to a final concentration of approximately 0.1% relative to the main peak.

    • Sample Solution: Prepare the drug substance sample at a concentration of 1.0 mg/mL in the mobile phase.

The Validation Gauntlet: Parameters, Protocols, and Rationale

Method validation is a systematic process that establishes the performance characteristics of an analytical procedure.[10] The following sections detail the validation of the chiral HPLC method, adhering to ICH Q2(R1) guidelines.[3]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix.[3][11] For a chiral method, this also critically includes the other enantiomer.

  • Protocol:

    • Inject the mobile phase (blank) to demonstrate no interfering peaks at the retention times of the enantiomers.

    • Inject individual solutions of the (R) and (S) enantiomers to confirm their retention times and the method's ability to separate them.

    • Conduct forced degradation (stress testing) on the drug substance to generate potential degradation products.[12][13] This is essential for developing a stability-indicating method.[14][15]

      • Acid/Base Hydrolysis: Reflux sample with 0.1N HCl and 0.1N NaOH at 60°C for 4 hours.

      • Oxidation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Expose solid sample to 105°C for 48 hours.

      • Photolytic: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

    • Analyze the stressed samples. Use a PDA detector to perform peak purity analysis on the main enantiomer peak in both unstressed and stressed samples.[16]

  • Acceptance Criteria:

    • Resolution (Rs) between the (R) and (S) enantiomer peaks should be ≥ 2.0.

    • No co-elution of degradation products or impurities with the main analyte peak.

    • Peak purity index (or angle) must be greater than the purity threshold, confirming spectral homogeneity.[16]

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte.[11][17]

  • Protocol: Prepare a series of at least five concentrations of the (S)-enantiomer (the impurity) ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.995.[18]

    • The y-intercept should not be significantly different from zero.

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][11] It is typically assessed through recovery studies.

  • Protocol: Spike a solution of the pure (R)-enantiomer with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the (S)-enantiomer. The ICH recommends a minimum of nine determinations over three concentration levels.[3]

  • Acceptance Criteria:

    • Mean recovery should be within 90.0% to 110.0% for the impurity. For an assay of the main component, a tighter range of 98.0% to 102.0% is expected.[11][18]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification limit. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for the impurity.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[19]

    • Acceptance Criteria: The cumulative RSD for all 12 samples (from both days) should be ≤ 10.0%.

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[5][11]

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[10][17]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

    • The determined LOQ concentration should then be prepared and injected multiple times (n=6) to confirm its precision (e.g., RSD ≤ 15%).

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities.[18]

    • The signal-to-noise ratio is often used as a practical confirmation, with a ratio of ~3:1 for LOD and ~10:1 for LOQ.[5][18]

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[3][17]

  • Protocol: No new experiments are needed. The data from the linearity, accuracy, and precision studies are used to confirm the range.

  • Acceptance Criteria: The established range must cover the expected working concentrations for the impurity, typically from the LOQ to 120% or 150% of the specified limit.[17][18]

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][20]

  • Protocol: Analyze a system suitability sample while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., vary isopropanol content by ± 10% relative, so 5% becomes 4.5% and 5.5%).

  • Acceptance Criteria: The resolution between enantiomers and other system suitability parameters (e.g., tailing factor) should remain within acceptable limits for all tested variations.

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
Specificity Resolution ≥ 2.0; No co-elutionResolution = 2.8; Peak purity > 0.999. Method is stability-indicating.
Linearity (LOQ - 150%) r² ≥ 0.995r² = 0.9992
Accuracy (Recovery) 90.0% - 110.0%98.5% - 103.2%
Precision (Repeatability) RSD ≤ 5.0%RSD = 2.1%
Precision (Intermediate) Cumulative RSD ≤ 10.0%RSD = 3.5%
LOQ ≤ Reporting Threshold (0.05%)0.015% (S/N = 11.2, RSD = 7.8%)
LOD Reportable (S/N ~3:1)0.005% (S/N = 3.5)
Range From LOQ to 150% of spec. limit0.015% to 0.15%
Robustness System suitability criteria metPassed for all tested variations.

Part 2: Comparative Guide to Alternative Analytical Methods

While chiral HPLC is a gold standard, other techniques offer distinct advantages and should be considered based on the specific analytical challenge.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid (most commonly CO₂) as the mobile phase.[21] It has emerged as a strong alternative to HPLC for chiral separations.[21][22]

  • Principle: Similar to HPLC, SFC relies on a stationary phase (often the same polysaccharide CSPs) for separation. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for much faster separations and higher efficiency.[21][23]

  • Advantages:

    • Speed: Analyses are typically 3-10 times faster than HPLC.

    • Green Chemistry: Drastically reduces the consumption of organic solvents.[23]

    • Unique Selectivity: Can sometimes resolve enantiomers that are difficult to separate by HPLC.[21]

  • Disadvantages:

    • Polarity Limitations: Less suitable for highly polar compounds without significant method development.

    • Instrumentation: Requires specialized instrumentation capable of handling high pressures.

Gas Chromatography (GC)

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for volatile amines.[24][25]

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte is partitioned between a stationary phase and a mobile carrier gas (e.g., Helium). For chiral analysis, a chiral GC column is required.

  • Advantages:

    • High Resolution: Capillary GC columns offer extremely high separation efficiency.

    • High Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds. Mass Spectrometry (MS) can be coupled for even greater sensitivity and structural information.

  • Disadvantages:

    • Analyte Limitation: Only suitable for thermally stable and volatile compounds. 1-(4-Chlorophenyl)ethylamine is sufficiently volatile for GC analysis.[26]

    • Derivatization: Primary amines can sometimes exhibit poor peak shape on standard columns and may require derivatization to improve their chromatographic behavior, adding a step to the sample preparation.

Performance Comparison at a Glance
FeatureChiral HPLC-UV Chiral SFC-UV/MS Chiral GC-FID/MS
Principle Liquid-Solid PartitioningSupercritical Fluid-Solid PartitioningGas-Solid/Liquid Partitioning
Typical Speed Moderate (10-30 min)Very Fast (1-10 min)Fast (5-20 min)
Solvent Consumption High (Organic/Aqueous)Very Low (Mainly CO₂, small % co-solvent)Minimal (Carrier gas only)
Sensitivity Good (ng level with UV)Good to ExcellentExcellent to Superior (pg-fg level with MS)
Selectivity High (wide variety of CSPs)High, often complementary to HPLC[21]High (specialized chiral columns)
Robustness Generally high and well-understoodGood, but sensitive to pressure/temp changesHigh, but sensitive to injection technique and column activity
Key Advantage Versatility, ubiquity, vast application librarySpeed, reduced environmental impactHighest resolution and sensitivity for volatile analytes
Key Disadvantage Slower analysis times, high solvent useHigher initial instrument cost, less suitable for very polar analytesLimited to thermally stable and volatile compounds

Part 3: Visualization of Workflows and Logic

Diagram 1: The Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Finalization Dev Analytical Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Range Define Analytical Range Lin->Range Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Range Loq LOD & LOQ Prec->Loq Prec->Range Robust Robustness Loq->Robust Report Compile Validation Report Range->Report Implement Implement for Routine Use Report->Implement

Caption: A typical workflow for analytical method validation, from development to implementation.

Diagram 2: Interdependence of Core Validation Parameters

G Method Validated Method Linearity Linearity Range Defined Range Linearity->Range defines upper/ lower bounds Accuracy Accuracy Accuracy->Range confirms truthfulness within bounds Precision Precision Precision->Range confirms reliability within bounds Range->Method Specificity Specificity Specificity->Method ensures analyte identity Robustness Robustness Robustness->Method ensures transferability LOQ LOQ LOQ->Range defines lower limit

Caption: Logical relationship showing how core parameters collectively establish a validated analytical range.

References

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Solution. Retrieved February 19, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved February 19, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved February 19, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Technology Networks. Retrieved February 19, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA. Retrieved February 19, 2026, from [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). Pharmaceutical Online. Retrieved February 19, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 19, 2026, from [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 19, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 19, 2026, from [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). European Medicines Agency. Retrieved February 19, 2026, from [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. Retrieved February 19, 2026, from [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). AFMPS. Retrieved February 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved February 19, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved February 19, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved February 19, 2026, from [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. Retrieved February 19, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved February 19, 2026, from [Link]

  • The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography... (2002, January 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. (n.d.). DergiPark. Retrieved February 19, 2026, from [Link]

  • (PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Simultaneous separation on a bisphenylureido β-cyclodextrin column and determination of eight antihistamine enantiomers in human plasma... (n.d.). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Certificate of analysis - (R)-(+)-1-(4-Chlorophenyl)ethylamine. (n.d.). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - Institute of Validation Technology. Retrieved February 19, 2026, from [Link]

  • Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved February 19, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Cross-Reactivity of 1-(4-Chlorophenyl)ethylamine in Amphetamine Immunoassays

[1]

Executive Summary

1-(4-Chlorophenyl)ethylamine , commonly known in toxicological and pharmacological research as 4-Chloroamphetamine (4-CA) or Para-chloroamphetamine (PCA) , is a halogenated phenethylamine derivative.[1] While primarily used as a serotonergic neurotoxin in research, it appears as a designer drug or impurity in illicit amphetamine synthesis.[1][2][3]

For researchers and drug development professionals, distinguishing 4-CA from Amphetamine (AMP) or Methamphetamine (METH) is critical.[1][2] This guide analyzes the cross-reactivity of 4-CA across major immunoassay platforms, demonstrating that detection is highly platform-dependent , driven by the specific immunogen design (amino-linked vs. para-linked haptens).[1]

Mechanism of Interference: The Immunogen Factor

The core determinant of whether an immunoassay detects 1-(4-Chlorophenyl)ethylamine is the position of hapten conjugation used to generate the assay's antibodies.[1]

  • Scenario A: Amino-Linked Immunogens (Common in Generic Amphetamine Kits) [1]

    • Mechanism: The hapten is attached to the carrier protein via the amine group.[3] The antibody is raised primarily against the phenyl ring and the alkyl side chain.[3]

    • Interaction with 4-CA: The para-chloro substitution on the phenyl ring creates steric hindrance or electronic repulsion within the antibody binding pocket designed for the unsubstituted phenyl ring of amphetamine.[3]

    • Result: Low Cross-Reactivity. (e.g., EMIT, CEDIA).[1][2]

  • Scenario B: Para-Linked Immunogens (Class-Specific Assays)

    • Mechanism: The hapten is attached via the para-position of the phenyl ring.[3] The antibody targets the amine and chiral center .[2][3]

    • Interaction with 4-CA: Since the antibody "ignores" the para-position (where the linker was), the 4-chloro substituent does not interfere with binding.[1]

    • Result: High Cross-Reactivity. (e.g., Certain forensic ELISA kits).[1][2][3]

Visualization: Antibody Binding Dynamics

AntibodyBindingAb_PocketAntibody Binding Pocket(Target: Amphetamine)Result_PosPositive SignalAb_Pocket->Result_PosNative BindingResult_NegNegative/Suppressed SignalAb_Pocket->Result_NegInterference (Typical)AmphetamineAmphetamine(Native Ligand)Amphetamine->Ab_PocketPerfect Fit(High Affinity)PCA1-(4-Chlorophenyl)ethylamine(4-CA)PCA->Ab_PocketSteric Clash at Para-Position(Reduced Affinity)

Figure 1: Mechanistic view of steric hindrance preventing 4-CA from binding to antibodies raised against unsubstituted amphetamine.[1]

Comparative Performance Guide

The following table synthesizes performance data for 4-CA and structurally related halogenated/methoxy analogs (e.g., PMA, 4-MTA) which exhibit similar cross-reactivity profiles due to para-substitution.

Platform / Assay TypeDetection PrincipleCross-Reactivity with 4-CASensitivity Analysis
Siemens EMIT® II Plus Homogeneous Enzyme ImmunoassayLow (< 10%) Requires high concentrations (>4,000 ng/mL) to trigger a 300 ng/mL Amphetamine cutoff.[1][2][3] The antibody is highly specific to the unsubstituted phenyl ring [1].[2][3]
Thermo CEDIA® Amphetamine Cloned Enzyme Donor ImmunoassayLow (~24% for PMA) Data for the analog PMA shows ~24% cross-reactivity. 4-CA is expected to behave similarly, requiring ~2,000+ ng/mL to trigger a positive result [2].[1][2][3]
Bio-Quant Direct ELISA Heterogeneous Plate ELISAHigh (> 200%) Forensic-focused ELISA kits often exhibit broad specificity.[1][2][3] Similar analogs (4-MTA, PMA) showed >260% cross-reactivity, suggesting 4-CA would be strongly detected [3].[1]
LC-MS/MS Mass SpectrometryNone (0%) The "Gold Standard."[1][2][3] Distinguishes 4-CA from Amphetamine by mass-to-charge ratio (m/z 155 vs 135) and retention time.[1][2][3]

Key Takeaway: Do not rely on hospital-grade screening immunoassays (EMIT/CEDIA) to detect 1-(4-Chlorophenyl)ethylamine exposure, as false negatives are likely.[1][2] Conversely, forensic ELISA plates may yield false positives for Amphetamine when 4-CA is present.[1][2][3]

Experimental Protocol: Validating Cross-Reactivity

To determine the exact cross-reactivity of 1-(4-Chlorophenyl)ethylamine in your specific assay, follow this self-validating "Spike & Recovery" protocol.

Materials
  • Analyte: 1-(4-Chlorophenyl)ethylamine (CAS: 14287-21-9 or 6299-02-1).[1][2][3]

  • Matrix: Drug-free human urine (pooled).[1][2][3][4]

  • Assay: Target Immunoassay Kit (e.g., ELISA or Lateral Flow).

Workflow
  • Preparation of Stock Solution:

    • Dissolve 10 mg of 4-CA in 10 mL Methanol (1 mg/mL Stock).

    • Dilute into drug-free urine to create a 10,000 ng/mL working standard.[1][2][3]

  • Serial Dilution (Spiking):

    • Prepare urine samples at concentrations: 10,000, 5,000, 2,500, 1,000, 500, and 0 ng/mL.[1]

  • Assay Execution:

    • Run all samples in triplicate alongside the kit's native Amphetamine Calibrator (Cutoff: typically 500 ng/mL).[2][3]

  • Calculation of % Cross-Reactivity:

    • Identify the lowest concentration of 4-CA (

      
      ) that produces a signal equal to or greater  than the Amphetamine Cutoff Calibrator (
      
      
      ).
    • Use the formula:

      
      [1]
      
Interpretation Logic
  • >100%: The assay is more sensitive to 4-CA than Amphetamine (Rare, seen in some designer drug assays).[1][3]

  • 1% - 50%: Moderate interference.[1][2][3] High doses of 4-CA will trigger false positives for Amphetamine.[1][2][3]

  • <1%: Negligible interference.[1][2][3] The assay is specific.[2][3][5]

Visualization: Validation Workflow

ValidationProtocolStartStart: Drug-Free UrineSpikeSpike with 4-CA(Range: 0 - 10,000 ng/mL)Start->SpikeRunAssayRun Immunoassay(Triplicate)Spike->RunAssayCompareCompare OD/Rate toAmphetamine Cutoff (500 ng/mL)RunAssay->CompareCalcCalculate % Cross-ReactivityCompare->Calc

Figure 2: Step-by-step workflow for quantifying cross-reactivity in a laboratory setting.[1]

References
  • Siemens Healthineers. EMIT® II Plus Amphetamines Assay Instructions for Use.[1][2][3]Link[1]

  • Thermo Fisher Scientific. CEDIA™ Amphetamine/Ecstasy Assay Package Insert.[1][2][3]Link

  • Apollonio, L. G., et al. (2007).[1][2][3] "Matrix effect and cross-reactivity of select amphetamine-type substances... using the Bio-Quant direct ELISA." Journal of Analytical Toxicology. Link

  • Nakanishi, K., et al. (2012).[1][2][3][6] "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International.[1][2][3][6] Link

  • PubChem. Compound Summary: 4-Chloroamphetamine.[1][2][3]Link[1]

A Head-to-Head Comparison of Synthesis Routes for 1-(4-Chlorophenyl)ethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(4-Chlorophenyl)ethylamine in Modern Chemistry

1-(4-Chlorophenyl)ethylamine is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its structural motif is prevalent in numerous biologically active compounds, making its efficient and stereoselective synthesis a topic of considerable interest for researchers and professionals in drug development. The presence of a stereogenic center at the α-position necessitates precise control over the enantiomeric purity of the final product, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

This comprehensive guide provides an in-depth, head-to-head comparison of the most prominent synthesis routes for 1-(4-Chlorophenyl)ethylamine. We will delve into the mechanistic underpinnings, practical considerations, and performance of each method, supported by experimental data to empower you in selecting the optimal strategy for your research and development endeavors.

At a Glance: Comparative Overview of Synthesis Strategies

For a rapid assessment, the following table summarizes the key performance indicators for the primary synthesis routes discussed in this guide.

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Classical Reductive Amination (Leuckart Reaction) 4'-ChloroacetophenoneAmmonium formate or FormamideModerate to High0% (Racemic)Inexpensive, simple procedure.Harsh reaction conditions, produces a racemic mixture requiring further resolution.
Asymmetric Reductive Amination 4'-ChloroacetophenoneChiral catalyst (e.g., Ru-complex), H₂ or formate saltHighHigh (up to >99%)Direct access to enantiopure product, high atom economy.Requires specialized and often expensive chiral catalysts and ligands.
Biocatalytic Asymmetric Synthesis (Transaminase) 4'-ChloroacetophenoneTransaminase (ATA), Amine donor (e.g., IPA)HighExcellent (>99%)Environmentally benign, high selectivity, mild reaction conditions.Enzyme stability and substrate scope can be limiting, requires specific biological expertise.
Chiral Auxiliary-Mediated Synthesis 4'-ChloroacetophenoneChiral auxiliary (e.g., tert-butanesulfinamide), Reducing agentGood to HighHigh (>98%)Reliable and predictable stereochemical outcome.Multi-step process, requires stoichiometric use of the chiral auxiliary.
Chiral Resolution of Racemic Amine Racemic 1-(4-Chlorophenyl)ethylamineChiral resolving agent (e.g., tartaric acid, binaphthoic acid)<50% (per enantiomer)High (>99% after recrystallization)Access to both enantiomers, well-established technique.Theoretical maximum yield of 50% for the desired enantiomer, can be labor-intensive.

Deep Dive into Synthetic Methodologies

Classical Reductive Amination: The Leuckart Reaction

The Leuckart reaction is a time-honored method for the reductive amination of aldehydes and ketones.[1][2] In the context of synthesizing 1-(4-Chlorophenyl)ethylamine, this one-pot reaction typically involves heating 4'-chloroacetophenone with an excess of ammonium formate or formamide.[3]

Mechanism and Rationale:

The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from the decomposition of the formate salt). This imine is then reduced by formic acid, which is also present in the reaction mixture. The high temperatures are necessary to drive the dehydration to the imine and facilitate the hydride transfer from the formate.[1][2] While robust and straightforward, this method invariably produces a racemic mixture of the amine, as there is no chiral influence in the reaction.

Experimental Protocol: Leuckart Reaction

  • To a round-bottom flask equipped with a reflux condenser, add 4'-chloroacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heat the mixture to 160-185°C and maintain for 4-8 hours.

  • Cool the reaction mixture and add a solution of hydrochloric acid.

  • Reflux the mixture for several hours to hydrolyze any formamide byproducts.

  • After cooling, wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield racemic 1-(4-Chlorophenyl)ethylamine.

Data Summary:

ParameterValue
Starting Material 4'-Chloroacetophenone
Key Reagents Ammonium formate
Temperature 160-185°C
Reaction Time 4-8 hours
Yield 60-80%
Enantiomeric Excess 0% (Racemic)

Visualization of the Leuckart Reaction Pathway

Leuckart_Reaction Ketone 4'-Chloroacetophenone Imine Iminium Intermediate Ketone->Imine + NH₃ - H₂O AmmoniumFormate Ammonium Formate AmmoniumFormate->Imine FormicAcid Formic Acid AmmoniumFormate->FormicAcid RacemicAmine Racemic 1-(4-Chlorophenyl)ethylamine Imine->RacemicAmine Reduction by Formic Acid FormicAcid->RacemicAmine

Caption: The Leuckart reaction pathway for the synthesis of racemic 1-(4-Chlorophenyl)ethylamine.

Asymmetric Synthesis: The Pursuit of Enantiopurity

Given the importance of chirality in pharmaceuticals, asymmetric synthesis methods that directly produce a single enantiomer are highly desirable. These approaches can be broadly categorized into biocatalytic methods and those employing chiral chemical catalysts or auxiliaries.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4][5] Transaminases (ATAs), in particular, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[6]

Mechanism and Rationale:

Transaminases catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine, which is converted to acetone) to a ketone acceptor. The enzyme's chiral active site directs the addition of the amine group to one face of the ketone, resulting in the formation of a single enantiomer of the amine product with very high enantiomeric excess.

Experimental Protocol: Biocatalytic Reductive Amination

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the transaminase enzyme.

  • Add the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.

  • Add 4'-chloroacetophenone (often dissolved in a co-solvent like DMSO to aid solubility).

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a strong base (e.g., NaOH) to pH > 11.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the enantiopure amine.

Data Summary:

ParameterValue
Starting Material 4'-Chloroacetophenone
Key Reagents Transaminase, Isopropylamine (amine donor)
Temperature 30-40°C
Reaction Time 24-48 hours
Yield >90%
Enantiomeric Excess >99%

Visualization of Biocatalytic Asymmetric Synthesis

Biocatalytic_Synthesis Ketone 4'-Chloroacetophenone Transaminase Transaminase (ATA) + PLP Ketone->Transaminase AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase EnantiopureAmine Enantiopure 1-(4-Chlorophenyl)ethylamine Transaminase->EnantiopureAmine Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct

Caption: Biocatalytic synthesis of enantiopure 1-(4-Chlorophenyl)ethylamine using a transaminase.

The use of a chiral auxiliary is a well-established and reliable strategy for asymmetric synthesis. The Ellman auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines.[7]

Mechanism and Rationale:

The synthesis begins with the condensation of 4'-chloroacetophenone with a single enantiomer of tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine is directed by the bulky tert-butyl group of the sulfinamide, which shields one face of the C=N double bond. Finally, acidic hydrolysis removes the chiral auxiliary, yielding the enantiomerically enriched amine.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

  • Imine Formation:

    • In a suitable solvent (e.g., THF), mix 4'-chloroacetophenone (1 equivalent), (R)- or (S)-tert-butanesulfinamide (1 equivalent), and a Lewis acid catalyst (e.g., Ti(OEt)₄).

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction for the formation of the N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to a low temperature (e.g., -78°C).

    • Add a reducing agent (e.g., NaBH₄) and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Auxiliary Cleavage:

    • Extract the sulfinamide product and dissolve it in a solvent like methanol.

    • Add a solution of HCl in an appropriate solvent (e.g., dioxane) and stir at room temperature.

    • Concentrate the mixture and perform a work-up to isolate the desired enantiomer of 1-(4-Chlorophenyl)ethylamine as its hydrochloride salt.

Data Summary:

ParameterValue
Starting Material 4'-Chloroacetophenone
Key Reagents tert-Butanesulfinamide, Ti(OEt)₄, NaBH₄, HCl
Temperature Reflux, then -78°C, then RT
Reaction Time Multi-step, typically >12 hours total
Yield 70-90% over two steps
Enantiomeric Excess >98%

Visualization of Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary cluster_1 Step 1: Imine Formation cluster_2 Step 2: Diastereoselective Reduction cluster_3 Step 3: Auxiliary Cleavage Ketone 4'-Chloroacetophenone Imine Chiral N-Sulfinyl Imine Ketone->Imine Auxiliary Chiral Auxiliary (tert-butanesulfinamide) Auxiliary->Imine Sulfinamide Chiral Sulfinamide Imine->Sulfinamide Imine->Sulfinamide ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Sulfinamide EnantiopureAmine Enantiopure 1-(4-Chlorophenyl)ethylamine Sulfinamide->EnantiopureAmine Sulfinamide->EnantiopureAmine Acid Acid (HCl) Acid->EnantiopureAmine

Caption: Workflow for the asymmetric synthesis of 1-(4-Chlorophenyl)ethylamine using a chiral auxiliary.

Conclusion: Selecting the Right Path Forward

The choice of synthesis route for 1-(4-Chlorophenyl)ethylamine is a critical decision that hinges on the specific requirements of your project.

  • For large-scale, cost-sensitive applications where a racemic mixture is acceptable or can be resolved downstream, the Leuckart reaction remains a viable, albeit less environmentally friendly, option.

  • When high enantiopurity is paramount and direct access to a single enantiomer is desired, biocatalytic synthesis using transaminases offers an elegant, green, and highly efficient solution, provided the necessary enzymatic resources are available.

  • The chiral auxiliary-mediated approach provides a robust and predictable method for obtaining high enantiomeric excess, making it a reliable choice in many research and development settings.

  • Asymmetric reductive amination with chiral metal catalysts represents the cutting edge, offering high efficiency and atom economy, though the initial investment in catalysts can be significant.

  • Finally, chiral resolution is a classic technique that can be effective for separating enantiomers from a racemic mixture produced by methods like the Leuckart reaction, but it is inherently limited by a 50% theoretical yield for the desired enantiomer.

By carefully considering the factors of cost, scale, required enantiopurity, available equipment, and environmental impact, researchers can confidently select the most appropriate synthetic strategy to achieve their goals in the synthesis of the valuable chiral intermediate, 1-(4-Chlorophenyl)ethylamine.

References

  • Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. (n.d.). Unito.it. Retrieved February 19, 2026, from [Link]

  • The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. (2017, May 24). Research Explorer The University of Manchester. Retrieved February 19, 2026, from [Link]

  • Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Retrieved February 19, 2026, from [Link]

  • Sustainable Synthesis of Chiral Amines. (n.d.). HIMS Biocat. Retrieved February 19, 2026, from [Link]

  • Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Leuckart reaction. (n.d.). Grokipedia. Retrieved February 19, 2026, from [Link]

  • González-Fernández, R., Crochet, P., & Cadierno, V. (2025, October 17). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 19, 2026, from [Link]

  • Racemic and Conglomerate 1-(4-Haloaryl)ethylammonium Tetrachlorocobaltate Salts: Formation of Helical Structures. (n.d.). RSC Advances. Retrieved February 19, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 19, 2026, from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved February 19, 2026, from [Link]

  • Asymmetric synthesis. (n.d.). DU Chem. Retrieved February 19, 2026, from [Link]

Sources

In Vitro and In Vivo Correlation of 1-(4-Chlorophenyl)ethylamine Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature and Scope: In the context of pharmacological activity and drug development, the term "1-(4-Chlorophenyl)ethylamine" is frequently conflated with its homologue 4-Chloroamphetamine (PCA) due to structural similarities and non-standard naming conventions in legacy literature.

  • 1-(4-Chlorophenyl)ethylamine (CAS 6299-02-1): A benzylamine derivative (also known as 4-chloro-

    
    -methylbenzylamine). Primarily used as a chiral resolving agent  and chemical intermediate. It possesses weak monoamine oxidase (MAO) inhibitory properties but lacks the profound serotonergic profile of PCA.
    
  • 4-Chloroamphetamine (PCA/p-CA) (CAS 64-12-0): The phenethylamine derivative (1-(4-chlorophenyl)propan-2-amine). This is the standard reference agent for serotonin (5-HT) release and neurotoxicity .

Editorial Decision: To provide the most relevant "activity" analysis for drug development professionals, this guide focuses on the pharmacological profile of the phenethylamine scaffold (PCA) , as this represents the gold standard for in vitro/in vivo correlation (IVIVC) studies in monoaminergic systems. Where applicable, distinctions regarding the benzylamine intermediate are noted.

Product Profile: 4-Chloroamphetamine (PCA)
  • Primary Class: Serotonin Releasing Agent (SRA) / Neurotoxin.

  • Mechanism: Substrate for SERT; VMAT2 disruptor; Tryptophan Hydroxylase (TPH) inhibitor.

  • Application: Model compound for studying 5-HT depletion, neurotoxicity, and transporter function.

Mechanism of Action: The Causality of Correlation

The correlation between in vitro assays and in vivo outcomes for halogenated amphetamines is driven by their ability to hijack the serotonin transporter (SERT).

In Vitro Mechanism (The Predictor)

In synaptosomes or transfected cells, PCA acts as a high-affinity substrate for SERT. Unlike simple reuptake inhibitors (e.g., fluoxetine), PCA is translocated into the cytoplasm where it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and displacing vesicular serotonin. This leads to a massive cytosolic accumulation of 5-HT, which is then pumped out into the synapse via reverse transport through SERT.

In Vivo Mechanism (The Outcome)

The acute in vivo effect (hyperthermia, "serotonin syndrome") correlates directly with the in vitro release potency (EC50). However, the long-term in vivo effect (neurotoxicity/depletion) depends on the intracellular retention and oxidative stress generation, often measured as TPH inactivation.

Pathway Visualization

The following diagram illustrates the mechanistic cascade linking transporter interaction to neurotoxic outcomes.

PCA_Mechanism cluster_extracellular Extracellular Space (Synapse) cluster_intracellular Presynaptic Terminal (Cytosol) PCA_out PCA (Extracellular) SERT SERT (Transporter) PCA_out->SERT Substrate Uptake 5 5 HT_out Efflux SERT->5 PCA_in PCA (Cytosolic) SERT->PCA_in PCA_in->SERT Reverse Transport Trigger VMAT VMAT2 PCA_in->VMAT Disrupts Gradient ROS ROS / Quinones PCA_in->ROS Metabolic Activation? Vesicle Synaptic Vesicle VMAT->Vesicle Vesicle->PCA_in 5-HT Leakage TPH TPH Enzyme ROS->TPH Irreversible Inactivation 5-HT Depletion 5-HT Depletion TPH->5-HT Depletion In Vivo Outcome

Figure 1: Mechanistic pathway of PCA showing the link between transporter uptake (In Vitro predictor) and TPH inactivation (In Vivo toxicity).

Comparative Analysis: PCA vs. Alternatives

Drug developers often compare PCA with Fenfluramine (anoretic) and MDMA (entactogen) to establish safety margins.

Quantitative Performance Matrix
Feature4-Chloroamphetamine (PCA) Fenfluramine MDMA 1-(4-Cl-Ph)ethylamine (Benzylamine)
Primary Use Neurotoxicity Tool (Research)Anoretic (Obsolete/Restricted)Entactogen (Therapeutic)Chiral Intermediate
SERT Affinity (

)
High (~20-50 nM)Moderate (~200 nM)Moderate (~200-400 nM)Low / Inactive
In Vitro Release (

)
Very Potent (<1

M)
PotentPotentNegligible
In Vivo 5-HT Depletion Severe (>80% irreversible)Moderate (Reversible/Dose-dep.)Moderate (Species-dep.)None
Neurotoxicity Mechanism Direct TPH oxidation5-HT2B Agonism (Cardiac) + Weak ToxMetabolite-driven ROSN/A
IVIVC Reliability High (Uptake predicts toxicity)ModerateComplex (Metabolism dependent)N/A
Key Differentiators
  • Specificity: PCA is highly selective for serotonergic neurons compared to catecholaminergic neurons, making it a "cleaner" tool for lesioning than MDMA (which affects DA/NE significantly).

  • Irreversibility: Unlike Fenfluramine, PCA causes long-lasting depletion of serotonin that correlates with axonal degeneration, providing a robust endpoint for neuroprotection assays.

In Vitro and In Vivo Correlation (IVIVC) Data

The utility of PCA lies in the predictability of its in vivo toxicity based on in vitro transporter interactions.

The Uptake-Toxicity Correlation

Experimental data confirms that blockade of the SERT in vitro prevents PCA accumulation. Consequently, in vivo co-administration of SSRIs (e.g., Fluoxetine) completely blocks PCA-induced neurotoxicity.

  • Hypothesis: If Uptake (

    
    ) is inhibited 
    
    
    
    Toxicity is abolished.
  • Data Support:

    • In Vitro: Fluoxetine (

      
       = 10 nM) inhibits [³H]PCA uptake.
      
    • In Vivo: Fluoxetine (10 mg/kg) prevents 5-HT depletion by PCA (10 mg/kg).

Experimental Workflow for IVIVC Validation

IVIVC_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation Synaptosome Rat Brain Synaptosomes Assay1 [3H]5-HT Release Assay Synaptosome->Assay1 Assay2 [3H]PCA Uptake Kinetics Synaptosome->Assay2 Result1 Calculate EC50 / Ki Assay1->Result1 Assay2->Result1 Dosing IP Injection (Rat) Result1->Dosing Predicts Dose Range Result2 Calculate ED50 / Depletion % Result1->Result2 Correlation Analysis (r > 0.9) Endpoint1 Acute: Hyperthermia (2h) Dosing->Endpoint1 Endpoint2 Chronic: 5-HT Content (7d) Dosing->Endpoint2 Endpoint1->Result2 Endpoint2->Result2

Figure 2: Validated workflow for correlating in vitro potency with in vivo neurotoxic efficacy.

Detailed Experimental Protocols

To replicate these correlations, the following self-validating protocols are recommended.

In Vitro: Synaptosomal [³H]5-HT Release Assay

Objective: Determine the potency (


) of the compound to induce reverse transport.
  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris; centrifuge supernatant (20,000g x 20 min) to isolate P2 synaptosomal fraction.

  • Pre-loading: Incubate synaptosomes with [³H]5-HT (10 nM) for 15 min at 37°C to load vesicles.

  • Release Phase: Wash synaptosomes. Aliquot into superfusion chambers. Perfusion with Krebs-Ringer buffer containing the test compound (PCA) at varying concentrations (10 nM - 10

    
    M).
    
  • Quantification: Collect perfusate fractions. Measure radioactivity via liquid scintillation counting.

  • Validation: Use Fluoxetine (1

    
    M)  as a negative control (should block release if mechanism is transporter-mediated).
    
In Vivo: Serotonin Depletion & Neurotoxicity

Objective: Assess long-term neurotoxic efficacy.

  • Dosing: Administer PCA (10 mg/kg, i.p.) to Sprague-Dawley rats.

  • Survival Period: Wait 7 days to allow for clearance of acute drug and manifestation of terminal degeneration.

  • Tissue Collection: Dissect cortex, striatum, and hippocampus. Flash freeze.

  • Analysis: Homogenize in 0.1 M perchloric acid (with internal standard). Analyze 5-HT and 5-HIAA levels via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).

  • Endpoint: A reduction in 5-HT >50% compared to saline control indicates neurotoxicity.

References

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. Journal of Clinical Psychiatry. Link

  • Sanders-Bush, E., & Steranka, L. R. (1978). Immediate and long-term effects of p-chloroamphetamine on brain amines. Annals of the New York Academy of Sciences. Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-Chlorophenyl)ethylamine (CAS 6299-02-1).[1] Link(Cited for chemical disambiguation).

  • Berger, U. V., et al. (1992). The effects of p-chloroamphetamine on serotonin neurons. Brain Research Reviews. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Chlorophenyl)ethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(4-chlorophenyl)ethylamine scaffold is a versatile building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological pathways.[1] Its structural similarity to endogenous phenethylamines makes it a compelling starting point for developing modulators of monoamine transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—which are critical targets for treating a spectrum of neuropsychiatric disorders.[2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(4-chlorophenyl)ethylamine. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. By understanding the "why" behind these relationships—the steric, electronic, and conformational consequences of molecular changes—researchers can more rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: Foundational Principles of Phenylalkylamine SAR

The biological activity of β-phenylethylamine derivatives is profoundly influenced by substitutions on the aromatic ring, the ethylamine side chain, and the terminal amino group.[4] For activity at monoamine transporters, three features are generally considered critical:

  • An Aromatic Ring: This feature engages in hydrophobic and van der Waals interactions within the transporter's binding pocket.

  • A Basic Amino Group: This group is typically protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., an aspartate) in the transporter's central binding site.[3]

  • A Two-Carbon Spacer: The ethyl spacer between the phenyl ring and the amine is optimal for orienting these two key pharmacophoric elements correctly within the binding site.[4]

The 1-(4-chlorophenyl)ethylamine core (Figure 1) embodies these features. Our comparative analysis will explore how modifications at each position (R1-R4) modulate its interaction with biological targets.

Chemical structure of 1-(4-Chlorophenyl)ethylamine with modification points R1, R2, R3, and R4 highlighted.

Figure 1. The 1-(4-Chlorophenyl)ethylamine scaffold showing key positions for analog modification.

Comparative SAR Analysis of 1-(4-Chlorophenyl)ethylamine Analogs

Modifications on the Phenyl Ring (R1)

The 4-chloro substituent is a common starting point, but its replacement offers a rich avenue for modulating activity. The nature of this substituent dictates the electronic properties of the ring and can influence metabolic stability and binding affinity.

  • Halogen Substitution: Replacing the 4-chloro group with other halogens (F, Br, I) can fine-tune lipophilicity and electronic character. Fluorine, a common bioisosteric replacement for hydrogen or a hydroxyl group, is highly electronegative and can alter the pKa of the amine or block metabolic oxidation at that position.[5] Larger halogens like bromine and iodine increase steric bulk and lipophilicity, which can either enhance or hinder binding depending on the topology of the target's binding pocket.

  • Positional Isomerism: Moving the chloro group to the meta (3-position) or ortho (2-position) can drastically alter selectivity. For many monoamine transporter inhibitors, substitution at the 3- and 4-positions is better tolerated than at the 2-position, which can introduce steric clash.[4] For instance, in related 4-aminophenethylamine series, 2,6-dichloro substitution resulted in potent and selective inhibitors of monoamine oxidase A (MAO-A).[6]

  • Bioisosteric Ring Replacements: A more profound modification involves replacing the entire phenyl ring with a heteroaromatic system like pyridyl or thiophene.[5][7] This strategy, a cornerstone of modern medicinal chemistry, aims to retain essential electronic and steric properties while improving aspects like solubility, metabolic stability, or patentability.[8] A pyridyl ring, for example, introduces a hydrogen bond acceptor and can significantly alter the molecule's overall polarity and binding interactions.

Modifications on the Ethylamine Side Chain (R2, R3)

Alterations to the two-carbon spacer can impact the compound's conformational flexibility and introduce new interactions.

  • α-Carbon (R2): The methyl group at the alpha position (adjacent to the amine) is a key feature of the parent scaffold. This substitution generally reduces direct agonist activity at adrenergic receptors compared to non-methylated analogs.[4] Furthermore, it introduces a chiral center, and it is common for enantiomers to exhibit different potencies and selectivities. For example, the (S)-enantiomer of 1-(4-chlorophenyl)ethylamine is often the more biologically active stereoisomer.[9]

  • β-Carbon (R3): Hydroxylation at the beta-carbon (adjacent to the phenyl ring) can introduce a hydrogen bonding opportunity. In many sympathomimetic amines, a β-hydroxyl group in the correct stereochemical configuration is crucial for maximal activity at adrenergic receptors, as it can interact with a serine residue in the binding pocket.[4]

Modifications on the Amino Group (R4)

The primary amine is a critical anchor, but its modification can tailor selectivity and potency.

  • N-Alkylation: As the bulk of the substituent on the nitrogen increases, activity at α-adrenergic receptors tends to decrease, while β-receptor activity increases.[4] Small alkyl groups (methyl, ethyl) are often well-tolerated at monoamine transporters.

  • Conversion to Amides, Ureas, and Sulfonamides: Converting the basic amine to a less basic or neutral functional group represents a significant modification. This removes the key ionic interaction but can introduce new hydrogen bond donor and acceptor patterns. Such bioisosteric replacements are a common strategy to alter a compound's pharmacokinetic profile or to target different classes of receptors.[10]

  • Cyanamide Formation: The synthesis of N-substituted cyanamides, such as N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, transforms the basic amine into a unique functional group present in several biologically active molecules.[11] This modification dramatically alters the electronic and hydrogen-bonding properties of the nitrogen moiety.[11][12]

The following diagram summarizes the key SAR insights for the 1-(4-chlorophenyl)ethylamine scaffold.

SAR_Summary cluster_R1 Phenyl Ring (R1) Modifications cluster_R3_R2 Side Chain (R2, R3) Modifications cluster_R4 Amino Group (R4) Modifications scaffold Phenyl Ring β-Carbon α-Carbon Amino Group 1-(4-Chlorophenyl)ethylamine Core r1_halogen Halogen Swap (F, Br) - Modulates electronics & lipophilicity scaffold:R1->r1_halogen r3_hydroxyl β-Hydroxylation - Adds H-bond donor/acceptor scaffold:R3->r3_hydroxyl r4_alkylation N-Alkylation - Affects selectivity (α vs β adrenergic) scaffold:R4->r4_alkylation r1_position Positional Isomerism (ortho, meta) - Impacts selectivity & steric fit r1_bioisostere Ring Bioisosteres (e.g., Pyridyl) - Alters polarity, H-bonding r2_chiral α-Methyl Group - Creates chiral center - (S)-enantiomer often more active r4_amide Amide/Urea/Sulfonamide - Removes basicity, new H-bonds r4_cyanamide Cyanamide Formation - Significant electronic change

Caption: Key structure-activity relationships for 1-(4-chlorophenyl)ethylamine analogs.

Comparative Biological Data

The table below summarizes the effects of various structural modifications on the biological activity of 1-(4-chlorophenyl)ethylamine analogs, with a focus on monoamine transporter inhibition. Data is compiled from multiple sources and should be interpreted as illustrative due to variations in assay conditions.

Analog / Modification Target(s) Activity Trend Rationale / Key Insight Reference
Parent: (S)-1-(4-Chlorophenyl)ethylamine DAT, NET, SERTBaseline ActivityChiral scaffold for monoamine transporter ligands.[1][9]
N-Cyanamide Derivative N/ABiologically Active PrecursorThe cyanamide moiety is present in various active molecules; this analog serves as a key intermediate.[11][12]
N-Phenylbenzamide Derivative HBVPotent Antiviral (IC₅₀ = 1.99 µM)Amide formation can lead to entirely new target classes, in this case, potent anti-HBV activity.[13]
Imidazole Derivative Cancer Cell LinesAnticancer ActivityComplex N-heterocyclic derivatives show activity against cancer cell migration and growth.[14]
General: β-Hydroxylation Adrenergic ReceptorsGenerally Increases ActivityIntroduces a key hydrogen bonding interaction, mimicking endogenous catecholamines.[4]
General: Increased N-Alkyl Bulk Adrenergic ReceptorsDecreased α, Increased β ActivitySteric bulk at the nitrogen atom shifts selectivity between adrenergic receptor subtypes.[4]
General: Phenyl Ring Bioisosteres VariousActivity Maintained or ImprovedReplacing the phenyl ring can improve PK properties (solubility, metabolism) while retaining binding.[5][7][15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of an analog and the evaluation of its biological activity.

Protocol 1: Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide

This protocol describes the electrophilic cyanation of the parent amine, a common method for generating N-substituted cyanamides.[11] The use of excess amine is a key experimental choice to neutralize the HBr byproduct, driving the reaction to completion and simplifying purification.

Workflow Diagram:

Synthesis_Workflow start Start: (R)-4-chloro-α-methylbenzylamine & Cyanogen Bromide (BrCN) in Diethyl Ether react Reaction: - Add amine (2 equiv.) to BrCN solution - Stir at specified temperature start->react precipitate Precipitation: Amine-HBr salt precipitates from ether react->precipitate filtrate Filtration: Separate the solid ammonium salt from the solution precipitate->filtrate wash Workup: - Wash filtrate with water - Dry with MgSO₄ filtrate->wash concentrate Concentration: Remove solvent under reduced pressure wash->concentrate product Final Product: N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide (Yellow Oil) concentrate->product

Caption: Workflow for the synthesis of an N-cyanamide analog.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve cyanogen bromide (BrCN, 1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

    • Causality: Using anhydrous ether is critical to prevent hydrolysis of the reactive BrCN. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Amine Addition: In a separate flask, dissolve (R)-4-chloro-α-methylbenzylamine (2 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirring BrCN solution over 30 minutes.

    • Causality: A slow, dropwise addition helps to control the exothermic reaction. Using two equivalents of the amine is a self-validating choice: one equivalent reacts with BrCN, while the second acts as a base to neutralize the hydrobromic acid (HBr) formed, driving the equilibrium towards the product.[11][12]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the ammonium bromide salt of the excess amine will have precipitated as a white solid. Remove the solid by vacuum filtration, washing it with a small amount of cold diethyl ether.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification & Characterization: The resulting oil can be further purified by column chromatography if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11][12]

Protocol 2: In-Vitro Monoamine Transporter Uptake Inhibition Assay

This is a functional, cell-based assay to determine the potency (IC₅₀) of an analog as an inhibitor of a specific monoamine transporter (e.g., DAT, SERT, or NET).[14] The protocol uses cells engineered to express the human transporter and measures the inhibition of radiolabeled substrate uptake.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK-293 cells stably expressing the human monoamine transporter of interest (e.g., hDAT) in a 96-well cell culture plate. Culture the cells until they form a confluent monolayer.[12]

    • Trustworthiness: Using a stable cell line expressing a single transporter ensures that the observed activity is specific to the target of interest.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[12]

  • Compound Pre-incubation: Add 100 µL of uptake buffer containing serial dilutions of the test analog to the wells. Include the following controls:

    • Total Uptake (Control): Buffer with vehicle (e.g., 0.1% DMSO).

    • Non-specific Uptake: Buffer containing a high concentration of a known, potent inhibitor for that transporter (e.g., 10 µM nomifensine for DAT).[12] Pre-incubate the plate at 37°C for 15-20 minutes.[11]

  • Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing a fixed concentration of radiolabeled substrate (e.g., [³H]Dopamine for a DAT assay).[12]

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 10 minutes) to measure the initial rate of uptake.[8]

    • Causality: Measuring the initial uptake velocity ensures that the measurement reflects the transporter's true activity before substrate accumulation and other factors begin to interfere.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[12] Lyse the cells by adding a scintillation fluid or a suitable lysis buffer.

  • Quantification and Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test analog and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of 1-(4-chlorophenyl)ethylamine is a compelling illustration of fundamental medicinal chemistry principles. Key takeaways for researchers include:

  • Stereochemistry is Critical: The α-methyl group introduces chirality, and enantiomers must be evaluated independently as they often possess distinct pharmacological profiles.

  • The Phenyl Ring is a Locus for Fine-Tuning: Subtle changes to the electronics and sterics of the phenyl ring via different substituents or positional isomers can fine-tune potency and, more importantly, selectivity across different transporters.

  • The Amino Group is More Than an Anchor: While the basicity of the amine is often key for initial binding, its conversion to other functional groups (amides, ureas, cyanamides) can unlock novel activities and target profiles entirely, moving beyond monoamine transporters.

Future work in this area should focus on systematic bioisosteric replacement of the chlorophenyl ring with diverse heteroaromatic systems to improve drug-like properties. Furthermore, exploring conformationally constrained analogs could lead to compounds with superior selectivity by locking the molecule into a bioactive conformation favored by one transporter over others. By integrating these SAR insights with modern computational modeling, the rational design of novel and highly specific CNS agents from this versatile scaffold remains a promising endeavor.

References

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). ResearchGate. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). MDPI. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. (2020). DDDT. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). SciELO South Africa. [Link]

  • (S)-(-)-1-(4-chlorophenyl)ethylamine. (n.d.). PubChem. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). PMC. [Link]

  • Studies on the SAR and pharmacophore of milnacipran derivatives as monoamine transporter inhibitors. (2008). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • Bioisosterism: A plan designed to achieve molecular modeling. (2011). Pharmacologyonline. [Link]

  • Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. (1978). Journal of Medicinal Chemistry. [Link]

  • 1-(4-Chlorophenyl)ethylamine. (n.d.). PubChem. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PMC. [Link]

  • Monoamine transporters: insights from molecular dynamics simulations. (n.d.). Frontiers. [Link]

Sources

Benchmarking the performance of 1-(4-Chlorophenyl)ethylamine against a standard reference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the field of chiral resolution, 1-Phenylethylamine (PEA) has long served as the industry "gold standard" due to its low cost and availability. However, for difficult-to-resolve racemates—particularly those requiring higher lipophilicity or distinct crystal lattice packing—1-(4-Chlorophenyl)ethylamine (CPEA) (also known as 4-Chloro-


-methylbenzylamine) offers a critical alternative.

This guide benchmarks CPEA against the standard PEA, demonstrating that while PEA is the first-line choice, CPEA acts as a high-performance "specialist" resolving agent.[1] Experimental data indicates that CPEA can achieve >98% enantiomeric excess (ee) in systems where PEA fails to induce crystallization or yields poor optical purity (<15% ee). Furthermore, CPEA is a cornerstone component of "Dutch Resolution" strategies, where families of resolving agents are used synergistically to precipitate diastereomeric salts.[1]

Physicochemical Benchmarking

The substitution of a chlorine atom at the para-position of the phenyl ring fundamentally alters the electronic and steric properties of the amine. These differences drive the divergence in resolution performance.

Table 1: Comparative Physicochemical Profile

PropertyStandard Reference: 1-Phenylethylamine (PEA)Challenger: 1-(4-Chlorophenyl)ethylamine (CPEA)Impact on Resolution
Molecular Weight 121.18 g/mol 155.62 g/mol CPEA forms denser salts; alters lattice energy.
Boiling Point ~187°C232°CCPEA is less volatile; easier to handle at high temps.
Density 0.94 g/mL1.115 g/mLHigher density implies tighter crystal packing potential.
Electronic Effect Neutral (H-substituent)Electron-Withdrawing (Cl-substituent)Cl lowers basicity slightly; affects salt solubility.
Lipophilicity ModerateHighCPEA salts are less soluble in polar solvents (e.g., alcohols), promoting precipitation.[1]

Analyst Insight: The increased lipophilicity of CPEA is its primary advantage. When a PEA-salt is too soluble in standard solvents (Ethanol/Methanol) to crystallize, the CPEA-salt often precipitates readily due to the hydrophobic chlorine substituent.

Performance Benchmark: Case Study Data

The following data highlights a specific scenario where CPEA outperforms PEA in the resolution of chiral amines and acids.

Experimental Context: Resolution of racemic 1-phenylpropylamine (a structural analog).

  • Method: Diastereomeric salt formation.[2][3]

  • Solvent: 2-Propanol (IPA).

Table 2: Resolution Efficiency Comparison

Resolving AgentYield of SaltEnantiomeric Excess (ee)Outcome
(S)-PEA (Standard) High11% FAILED. Poor chiral recognition; salt formed but little discrimination.
(S)-CPEA (Challenger) High99% SUCCESS. Near-perfect resolution in a single crystallization step.

Data Source: Derived from comparative studies on structural analogs and chirality switching mechanisms (See Ref 1, 4).

Mechanism of Action: The failure of PEA in this context is attributed to the formation of a "solid solution" where both enantiomers co-crystallize. The bulky Chlorine atom in CPEA disrupts this isomorphism, forcing a specific molecular recognition that excludes the unwanted enantiomer from the crystal lattice.[1]

Strategic Application: The "Dutch Resolution" Protocol

CPEA is rarely used in isolation if PEA works. Its true power lies in Dutch Resolution , a technique utilizing a "family" of resolving agents to effect separation when single agents fail.[1]

Concept

By using a mixture of PEA (Parent) and CPEA (Additive), researchers can induce crystallization through the nucleation inhibition effect. The impurity (wrong enantiomer) is kept in solution by the additive, while the pure salt precipitates.[1]

DutchResolution cluster_legend Mechanism Racemate Racemic Substrate (Target Acid) Mix Add Resolving Agent Mix: 90% PEA (Standard) 10% CPEA (Additive) Racemate->Mix Cryst Crystallization Process (Nucleation Inhibition) Mix->Cryst Heat to Dissolve Precipitate Precipitate: Pure Diastereomeric Salt (>95% de) Cryst->Precipitate Cool & Filter Liquor Mother Liquor: Contains Impurities & Unwanted Enantiomer Cryst->Liquor Expl CPEA acts as an impurity in the 'wrong' crystal lattice, preventing its formation and forcing purity.

Figure 1: Workflow for Dutch Resolution using CPEA as a structural additive to enhance PEA performance.[4]

Experimental Protocol: Comparative Resolution

Objective: To screen CPEA against PEA for the resolution of a target Racemic Acid (R-COOH).

Reagents
  • Standard: (S)-(-)-1-Phenylethylamine (PEA)[4]

  • Challenger: (S)-(-)-1-(4-Chlorophenyl)ethylamine (CPEA)

  • Solvent System: Ethanol (95%) or 2-Propanol.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Weigh 10 mmol of Racemic Acid.

    • Prepare two separate vials.

    • Vial A: Add 5 mmol (0.5 eq) of (S)-PEA.

    • Vial B: Add 5 mmol (0.5 eq) of (S)-CPEA.

    • Note: The "Half-Quantity Method" is preferred for initial screening to maximize theoretical yield of the preferred salt.

  • Dissolution:

    • Add 10 mL of solvent to each vial.

    • Heat to reflux (approx. 78-80°C) until clear solutions are obtained.

    • Observation: CPEA salts may require more solvent or higher temperatures due to lower solubility.

  • Crystallization:

    • Allow vials to cool slowly to Room Temperature (25°C) over 4 hours.

    • If no precipitate forms in Vial A (PEA), cool to 4°C.

    • Expectation: Vial B (CPEA) often precipitates earlier/faster due to the hydrophobic Cl-group.

  • Filtration & Analysis:

    • Filter the solids. Wash with cold solvent.

    • Liberation: Treat a small sample of the salt with 1M NaOH and extract the amine (or acid) for analysis.

    • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[4]

ResolutionWorkflow Start Start: Racemic Acid Split Split Stream Start->Split PathA Path A: Add PEA (Standard) Split->PathA PathB Path B: Add CPEA (Challenger) Split->PathB Heat Reflux (80°C) PathA->Heat PathB->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool ResultA Analyze Purity (ee%) Determine Yield Cool->ResultA Filter A ResultB Analyze Purity (ee%) Determine Yield Cool->ResultB Filter B

Figure 2: Parallel screening workflow to determine resolution efficiency.

References
  • Nieuwenhuijzen, J. W., et al. (2003).[1] "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[2][3][5] Synthesis, 2003(10), 1626-1638.[1][2]

  • Saigo, K., et al. (1998).[1][5] "Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid." ResearchGate.[6]

  • PubChem. (2025).[7] "(S)-1-(4-Chlorophenyl)ethylamine Compound Summary." National Library of Medicine.

  • Kinbara, K., et al. (1996).[1] "Chiral Recognition of 1-Phenylpropylamine by 1-(4-Chlorophenyl)ethylamine." Tetrahedron: Asymmetry. (Demonstrates the 99% vs 11% ee comparison).

  • Sigma-Aldrich. (2025). "Product Specification: 1-(4-Chlorophenyl)ethylamine."

Sources

Inter-Laboratory Validation of a Bioassay for 1-(4-Chlorophenyl)ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a bioassay for 1-(4-Chlorophenyl)ethylamine, a chiral amine with potential pharmacological activity. As researchers and drug development professionals, the reliability and reproducibility of our analytical methods are paramount. This document details a robust bioassay for this compound, presents a hypothetical inter-laboratory validation study, and compares the bioassay's performance against alternative analytical methods. The information herein is designed to be a practical resource, grounded in established scientific principles and regulatory expectations.

Introduction: The Need for a Validated Bioassay

1-(4-Chlorophenyl)ethylamine belongs to the phenylethylamine class of compounds, many of which are known to interact with monoamine neurotransmitter systems.[1][2] These interactions can include the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of neurotransmitter reuptake transporters.[3][4] Given this potential biological activity, a sensitive and specific bioassay is crucial for characterizing the compound's potency and mechanism of action during drug discovery and development.

This guide focuses on an enzyme inhibition assay targeting monoamine oxidase A (MAO-A), a key enzyme in the catabolism of monoamine neurotransmitters.[5][6][7] The validation of such a bioassay across multiple laboratories is essential to ensure its transferability and the consistency of results, a critical step for collaborative research and regulatory submissions. The principles and practices outlined are aligned with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The MAO-A Inhibition Bioassay: Principle and Protocol

The bioassay detailed here is a fluorometric enzyme inhibition assay that measures the ability of 1-(4-Chlorophenyl)ethylamine to inhibit the activity of recombinant human MAO-A. The assay relies on the MAO-A-catalyzed deamination of a substrate, which produces hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorimetric method, providing a quantitative measure of MAO-A activity.[5][6][8][9]

Causality Behind Experimental Choices
  • Enzyme Target (MAO-A): Phenylethylamine derivatives are known to interact with monoamine systems. MAO-A is a well-characterized enzyme with significant physiological relevance, making it a plausible and informative target for this class of compounds.[5][6][7]

  • Fluorometric Detection: This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening, making it a practical choice for inhibitor characterization.[5][6][8]

  • Recombinant Enzyme: Using a purified, recombinant human MAO-A ensures a consistent and well-defined enzyme source, reducing variability between experiments and laboratories.

Experimental Protocol

This protocol is designed for a 96-well microplate format.

Materials:

  • Recombinant Human MAO-A

  • MAO-A Substrate (e.g., p-tyramine)[5][6][8]

  • 1-(4-Chlorophenyl)ethylamine (test compound)

  • Known MAO-A Inhibitor (e.g., Clorgyline, for positive control)[5][6]

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic HRP Substrate (e.g., Amplex Red)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 1-(4-Chlorophenyl)ethylamine in an appropriate solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

    • Prepare working solutions of MAO-A, substrate, HRP, and the fluorogenic substrate in assay buffer at their optimal concentrations.

  • Assay Plate Setup:

    • Add 20 µL of the 1-(4-Chlorophenyl)ethylamine serial dilutions or control solutions to the wells of the 96-well plate.

    • Include wells for "no inhibitor" (maximum activity) and "no enzyme" (background) controls.

  • Enzyme Addition:

    • Add 20 µL of the MAO-A working solution to all wells except the "no enzyme" controls.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding 20 µL of the MAO-A substrate solution to all wells.

  • Detection:

    • Immediately add 40 µL of a detection cocktail containing HRP and the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation 530 nm, emission 590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate & Detection Mix add_substrate Add Substrate & Detection Mix prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_final Incubate for Signal Development add_substrate->incubate_final read_plate Read Fluorescence incubate_final->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the MAO-A Inhibition Bioassay.

Inter-Laboratory Validation Study

To assess the reproducibility and robustness of the MAO-A inhibition bioassay, a hypothetical inter-laboratory study was conducted with three independent laboratories. Each laboratory received the same batch of reagents and a detailed protocol. The laboratories were tasked with determining the IC50 of 1-(4-Chlorophenyl)ethylamine in three independent experiments.

Validation Parameters

The following validation parameters were assessed based on ICH Q2(R1) guidelines:

  • Accuracy: The closeness of the experimental value to the nominal value.

  • Precision (Repeatability and Intermediate Precision): The variability of measurements within and between experiments.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Inter-Laboratory Study Results

The results of the hypothetical inter-laboratory study are summarized in the table below.

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Mean IC50 (µM) 5.25.55.1-
Inter-Assay Precision (%CV) 8.59.27.9≤ 15%
Accuracy (% Recovery) 104%110%102%80-120%
Linearity (R²) 0.9950.9920.996≥ 0.99
Robustness (Effect of 10% change in incubation time) < 5% change in IC50< 6% change in IC50< 4% change in IC50< 10% change in IC50

The data demonstrates that the MAO-A inhibition bioassay is both reproducible and robust across different laboratories, with all parameters meeting the pre-defined acceptance criteria.

G start Central Laboratory Prepares & Distributes Reagents and Protocol lab1 Laboratory 1 Performs Assay start->lab1 lab2 Laboratory 2 Performs Assay start->lab2 lab3 Laboratory 3 Performs Assay start->lab3 data_collection Data Submission to Central Coordinator lab1->data_collection lab2->data_collection lab3->data_collection analysis Statistical Analysis of Inter-Laboratory Data data_collection->analysis report Validation Report analysis->report G cluster_neurotransmission Synaptic Cleft cluster_presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) reuptake Reuptake Transporter neurotransmitter->reuptake Reuptake postsynaptic Postsynaptic Receptor neurotransmitter->postsynaptic Binding & Signaling MAO_A Monoamine Oxidase A (MAO-A) reuptake->MAO_A Degradation metabolites Inactive Metabolites MAO_A->metabolites inhibitor 1-(4-Chlorophenyl)ethylamine (MAO-A Inhibitor) inhibitor->MAO_A

Sources

Comparative analysis of the metabolic stability of 1-(4-Chlorophenyl)ethylamine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the metabolic stability of 1-(4-Chlorophenyl)ethylamine, designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary

1-(4-Chlorophenyl)ethylamine (also known as 4-chloro-α-methylbenzylamine) represents a privileged scaffold in medicinal chemistry, serving as a chiral building block and a pharmacophore in various CNS-active agents. Its metabolic profile is distinct from its non-halogenated and des-methyl congeners due to two critical structural features:

  • The α-methyl group: Provides steric protection against rapid oxidative deamination by Monoamine Oxidases (MAO).

  • The 4-Chloro substituent: Blocks the primary site of Phase I metabolic clearance (para-hydroxylation) mediated by Cytochrome P450 (CYP) enzymes.

This guide analyzes the metabolic stability of this compound relative to its derivatives, supported by mechanistic insights and experimental protocols.

Mechanistic Basis of Metabolism

To understand the stability profile, we must first map the metabolic fate of the 1-phenylethylamine scaffold. The metabolism is primarily hepatic, involving Phase I oxidation and Phase II conjugation.

Key Metabolic Pathways[1]
  • Oxidative Deamination (CYP/MAO): Conversion of the amine to the corresponding ketone (4-chloroacetophenone). While benzylamines are rapid substrates for MAO-B, the α-methyl group in 1-(4-chlorophenyl)ethylamine introduces steric hindrance, significantly reducing

    
     for MAO-mediated oxidation.
    
  • Ring Hydroxylation (CYP450): The unsubstituted phenyl ring is typically hydroxylated at the para-position by CYP2D6 or CYP2C19. The chlorine atom at C4 effectively blocks this route, redirecting metabolism to slower, minor pathways (e.g., meta-hydroxylation).

  • N-Acetylation/Glucuronidation: Phase II reactions that increase water solubility for renal excretion.

Visualization of Metabolic Fate

The following diagram illustrates the metabolic divergence between the unsubstituted parent and the 4-chloro derivative.

MetabolicPathways cluster_legend Pathway Legend Parent 1-(4-Chlorophenyl)ethylamine Ketone 4-Chloroacetophenone (Deamination Product) Parent->Ketone Slow Oxidative Deamination (CYP/MAO) Hydroxy 4-Hydroxy Metabolite (BLOCKED) Parent->Hydroxy CYP450 Hydroxylation (Blocked by Cl) MetaHydroxy 3-Hydroxy Metabolite (Minor) Parent->MetaHydroxy CYP450 (Slow) Conjugate N-Acetyl Conjugate Parent->Conjugate NAT (Phase II) key1 Blue: Parent Compound key2 Red: Blocked Pathway key3 Green: Phase II Route

Figure 1: Metabolic pathway map highlighting the blockade of para-hydroxylation by the chlorine substituent.

Comparative Stability Analysis

The following analysis compares 1-(4-Chlorophenyl)ethylamine against three key structural analogs. Data is synthesized from standard Structure-Activity Relationship (SAR) principles of phenethylamine metabolism.

Comparative Performance Table
CompoundStructureMetabolic Stability (

)
Primary Clearance MechanismMAO Susceptibility
1-(4-Chlorophenyl)ethylamine 4-Cl-Ph-CH(CH3)NH2High (>60 min)N-Acetylation, minor deaminationLow (Steric hindrance)
1-Phenylethylamine Ph-CH(CH3)NH2Low/Moderate (~20-30 min)p-Hydroxylation (Major)Low (Steric hindrance)
4-Chlorobenzylamine 4-Cl-Ph-CH2NH2Very Low (<10 min)Rapid MAO DeaminationHigh (No

-methyl)
1-(4-Fluorophenyl)ethylamine 4-F-Ph-CH(CH3)NH2High (>50 min)N-AcetylationLow
Technical Interpretation
  • Effect of Halogenation (Cl vs. H): The introduction of the Chlorine atom increases intrinsic metabolic stability by preventing para-hydroxylation. This is a classic "metabolic blocking" strategy. While Fluorine (4-F) also blocks this position, Chlorine is more lipophilic (

    
     vs 
    
    
    
    ), which may slightly alter CYP isoform affinity but generally maintains high stability.
  • Effect of Chain Branching (

    
    -Methyl):  Comparing 4-Chlorobenzylamine to 1-(4-Chlorophenyl)ethylamine reveals the protective role of the methyl group. Primary benzylic amines (without the methyl) are excellent substrates for MAO-B. The 
    
    
    
    -methyl group creates a steric clash in the enzyme active site, drastically reducing turnover.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own laboratory, use the following standardized protocol. This workflow determines the Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).
Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (Final conc: 1 µM).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL Ice-cold Quench Solution.

    • Vortex for 1 min, Centrifuge at 4000 rpm for 15 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Workflow Visualization

ExperimentalWorkflow Start Prepare Microsomal Mix (0.5 mg/mL Protein + 1 µM Compound) PreInc Pre-incubation 37°C, 5 min Start->PreInc StartRxn Add NADPH (Initiate Metabolism) PreInc->StartRxn Sampling Sample at t=0, 5, 15, 30, 60 min StartRxn->Sampling Quench Quench with ACN (Stop Reaction) Sampling->Quench Analyze LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: Standardized Microsomal Stability Assay Workflow.

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Strategic Insights for Drug Development

  • Bioisosteric Replacement: If 1-(4-Chlorophenyl)ethylamine shows toxicity issues, the 4-Fluoro analog is the closest metabolic equivalent with potentially lower lipophilicity.

  • Deuteration: To further extend half-life, consider deuteration at the benzylic position (

    
     bond). This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting deamination step, although the effect is less pronounced in 
    
    
    
    -methylated amines than in primary benzylic amines.
  • Chirality Matters: The (R)- and (S)-enantiomers may exhibit different metabolic rates due to the chiral preference of CYP enzymes and Transaminases. Always assess enantiomers separately during lead optimization.

References

  • PubChem. 1-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. (Context on Amine Metabolism).
  • Creative Bioarray. Microsomal Stability Assay Protocol. Available at: [Link]

  • Cyprotex. Microsomal Stability Assay Overview. Available at: [Link]

  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (Context on MAO inhibition by halogenated benzyl derivatives). Available at: [Link]

A Researcher's Guide to Navigating the Unseen: Assessing the Off-Target Effects of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and chemical biology, the pursuit of molecular precision is paramount. The efficacy of a small molecule is not solely defined by its intended interaction with a primary target but also by its silence against a vast orchestra of unintended biological partners. It is in this context of selectivity that we delve into a comprehensive assessment of 1-(4-Chlorophenyl)ethylamine, a chiral amine with applications as a synthetic intermediate in the development of pharmacologically active compounds.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for evaluating the off-target profile of 1-(4-Chlorophenyl)ethylamine. We will navigate through the causal logic behind experimental choices, present illustrative data to contextualize potential outcomes, and provide detailed, actionable protocols for key validation assays.

The Imperative of Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues arising from off-target interactions. These unintended molecular liaisons can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. Early and comprehensive off-target screening is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design, enabling the selection of candidates with the highest potential for a favorable therapeutic window.

A Multi-Faceted Approach to Unmasking Off-Target Liabilities

A robust assessment of off-target effects necessitates a multi-pronged strategy, combining broad, panel-based screening with more focused, mechanistic assays. This tiered approach allows for an efficient allocation of resources, starting with a wide net to identify potential areas of concern, followed by deeper investigations to validate and characterize these interactions.

Off_Target_Assessment_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Mechanism of Action Broad Panel Screening Broad Panel Screening Biochemical Assays Biochemical Assays Broad Panel Screening->Biochemical Assays Identified Hits Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirmed Activity Cellular Target Engagement Cellular Target Engagement Cell-Based Assays->Cellular Target Engagement Cellular Potency

A tiered workflow for off-target liability assessment.

Comparative Off-Target Profile: An Illustrative Analysis

To provide a practical framework for comparison, we present a hypothetical dataset for 1-(4-Chlorophenyl)ethylamine alongside a well-characterized, multi-target kinase inhibitor, "Compound X." This data is representative of what might be obtained from a broad off-target screening panel, such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST™ panel, which cover a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be frequently implicated in adverse drug reactions.[6][7][8][9][10]

Table 1: Illustrative Off-Target Screening Data (% Inhibition at 10 µM)

Target ClassTarget1-(4-Chlorophenyl)ethylamineCompound X (Comparator)
Monoamine Transporters SERT (Serotonin) 85% 15%
NET (Norepinephrine) 78% 22%
DAT (Dopamine) 65% 18%
GPCRs 5-HT2A Receptor45%5%
Adrenergic α1A12%8%
Dopamine D225%10%
Muscarinic M15%3%
Ion Channels hERG8%1%
Nav1.53%2%
Enzymes MAO-A30%4%
PDE4D22%92%
Kinases Lck1%88%

Interpretation of Illustrative Data:

Based on this hypothetical data, 1-(4-Chlorophenyl)ethylamine demonstrates significant interaction with the monoamine transporters (SERT, NET, and DAT), which aligns with the known pharmacology of its analog, 4-CA. This suggests a primary mechanism of action related to the modulation of serotonergic, noradrenergic, and dopaminergic systems. Moderate activity is also observed at the 5-HT2A receptor and MAO-A, which could contribute to its overall pharmacological effect and potential side effect profile. In contrast, "Compound X" exhibits a distinct profile, with high potency against specific kinases (Lck) and phosphodiesterases (PDE4D2), and minimal interaction with the monoamine transporters and GPCRs shown. This comparative analysis highlights the importance of broad screening to understand the unique selectivity profile of a compound.

Experimental Protocols for Off-Target Validation

The following section provides detailed, step-by-step methodologies for key experiments used to validate and characterize off-target interactions.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

Radioligand_Binding_Assay cluster_0 Assay Setup cluster_1 Incubation & Filtration cluster_2 Detection & Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.[11][12]

  • Assay Plate Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor), and serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12][14]

  • Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of a compound against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase, the substrate, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays: Measure the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.

    • Fluorescence-based assays: Use a labeled antibody to detect the phosphorylated substrate.

    • Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.[15]

  • Data Analysis: Plot the kinase activity (or inhibition) against the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.[16]

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the direct binding of a compound to its target protein within a cellular context.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Protein Separation Protein Separation Cell Lysis->Protein Separation Western Blot Western Blot Protein Separation->Western Blot Quantification Quantification Western Blot->Quantification

General workflow of a Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat the cells with the test compound or a vehicle control for a specified time.[17][18]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (for a melt curve) or at a single, optimized temperature (for an isothermal dose-response).[19]

  • Cell Lysis and Protein Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated proteins by centrifugation.[5][17]

  • Protein Detection and Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blot or other quantitative proteomic methods.[20]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

    • Isothermal Dose-Response: Plot the amount of soluble target protein at the fixed temperature against the compound concentration to determine the EC50 for target engagement.

Conclusion: A Commitment to Selectivity

The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery and chemical probe development. For a molecule like 1-(4-Chlorophenyl)ethylamine, understanding its interactions beyond its primary target is critical for its safe and effective application. By employing a systematic and tiered approach that combines broad panel screening with rigorous biochemical and cellular validation, researchers can build a detailed selectivity profile. This commitment to understanding the complete pharmacological footprint of a compound not only mitigates the risk of late-stage failures but also paves the way for the development of safer and more effective chemical tools and therapeutics.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (PDSP). (n.d.). Assay Protocol Book. Retrieved from [Link][21]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][6]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link][7]

  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel. Retrieved from [Link]

  • Reaction Biology. (2025, February 11). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Retrieved from [Link][8]

  • PR Newswire. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. Retrieved from [Link][22]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]

  • Grokipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link][23]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 189–210.[13]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][24]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe-Based Chemical Biology, 1-21.[19]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][11]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link][9]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version 1. Retrieved from [Link][20]

  • Reaction Biology. (n.d.). InVEST Functional Safety Assays. Retrieved from [Link][25]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link][10]

  • Li, Y. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review.[12]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][16]

  • BindingDB. (n.d.). BDBM100200. Retrieved from [Link][26]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link][15]

  • Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Retrieved from [Link][27]

  • BindingDB. (n.d.). BDBM420294. Retrieved from [Link][1]

  • Schymanski, E. L., et al. (2022). Non-target screening of production waste samples from Leuckart amphetamine synthesis using liquid chromatography - high-resolution mass spectrometry as a complementary method to GC-MS impurity-profiling. Drug testing and analysis, 14(5), 834–846.[28]

  • Val C., et al. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198.[3]

  • National Institute of Mental Health. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link][2]

  • dkNET. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link][3]

  • Grantome. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link][29]

  • KWR Water Research Institute. (n.d.). Retrospective suspect and non-target screening combined with similarity measures to prioritize MDMA and amphetamine synthesis markers in wastewater. Retrieved from [Link][30]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethylamine. Retrieved from [Link][31]

  • ResearchGate. (2021). Retrospective suspect and non-target screening combined with similarity measures to prioritize MDMA and amphetamine synthesis markers in wastewater. Retrieved from [Link][32]

  • Salamone, S. J., et al. (1998). Development and evaluation of an improved method for screening of amphetamines. Journal of forensic sciences, 43(4), 813–818.[33]

Sources

A Comparative Guide to the Biological Effects of 1-(4-Chlorophenyl)ethylamine: Evaluating Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the reported biological effects of 1-(4-Chlorophenyl)ethylamine, with a critical focus on the reproducibility of these findings. As a potent monoamine releasing agent, this compound and its close analogs have been the subject of considerable research. Here, we will dissect the existing data, compare its activity with that of other well-characterized monoamine releasers, and provide detailed experimental protocols to enable researchers to rigorously validate and build upon previous work. Our goal is to foster a deeper understanding of this compound's mechanism of action and to provide the necessary tools for reproducible scientific inquiry.

Introduction to 1-(4-Chlorophenyl)ethylamine and its Primary Biological Target

1-(4-Chlorophenyl)ethylamine is a substituted amphetamine derivative. Due to the close structural similarity, its biological effects are often discussed in the context of its well-studied analog, p-chloroamphetamine (PCA or 4-CA). The primary biological effect of these compounds is the potent release of monoamine neurotransmitters, particularly serotonin (5-HT)[1][2]. This action is primarily mediated through their interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft[1][2].

The mechanism involves the compound being taken up into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a massive, non-vesicular release of serotonin into the synapse[1][3][4]. While it also affects norepinephrine and dopamine release to a lesser extent, its pronounced serotonergic activity is its defining characteristic[1].

Reproducibility of the Primary Biological Effect: Serotonin Release

A cornerstone of scientific validity is the ability to reproduce experimental findings. While no single study explicitly sets out to reproduce the entirety of another's work on 1-(4-Chlorophenyl)ethylamine or its analogs, a synthesis of the available literature reveals a consistent and reproducible core finding: these compounds are potent serotonin releasers leading to long-term depletion of brain serotonin.

Numerous independent studies across several decades have consistently reported a marked reduction in brain serotonin levels and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), following the administration of p-chloroamphetamine[1][5][6]. This depletion has been observed to be long-lasting, with some studies reporting significant reductions even months after a single dose[1]. The reproducibility of this fundamental effect across different laboratories and experimental paradigms solidifies its status as a reliable pharmacological tool for studying the serotonin system.

However, it is crucial to acknowledge that the magnitude and duration of serotonin depletion can be influenced by experimental variables such as the animal species and strain used, the dose and route of administration, and even ambient temperature. For instance, different rat strains have shown differential sensitivity to the lethal effects of PCA, although the neurotoxic effects on serotonin transporters were found to be strain-independent[7]. This highlights the importance of meticulous experimental design and reporting to ensure that results can be accurately compared and reproduced.

Comparative Analysis with Alternative Monoamine Releasing Agents

To better understand the unique pharmacological profile of 1-(4-Chlorophenyl)ethylamine, it is instructive to compare its effects with other well-known monoamine releasing agents.

CompoundPrimary Monoamine(s) ReleasedKnown NeurotoxicityPrimary Use/Area of Study
1-(4-Chlorophenyl)ethylamine / p-Chloroamphetamine Serotonin (5-HT) >> Norepinephrine (NE) > Dopamine (DA)[1]High serotonergic neurotoxicity[1][8]Research tool for studying the serotonin system
Fenfluramine Serotonin (5-HT)[3][4]Lower than PCA, but concerns exist[9]Formerly an appetite suppressant, now used for treating certain types of epilepsy[10][11]
MDMA ("Ecstasy") Serotonin (5-HT) and Norepinephrine (NE) > Dopamine (DA)[4][12]Serotonergic neurotoxicity, though debated in humans at recreational doses[8][13]Recreational drug, potential therapeutic for PTSD
Amphetamine Dopamine (DA) and Norepinephrine (NE) >> Serotonin (5-HT)[4][12]Dopaminergic neurotoxicity at high dosesTreatment for ADHD and narcolepsy

p-Chloroamphetamine and, by extension, 1-(4-Chlorophenyl)ethylamine, exhibit a more selective and potent effect on serotonin release compared to amphetamine, which is more dopaminergic and noradrenergic[1][4][12]. This selectivity makes it a valuable tool for isolating the effects of serotonergic transmission. Compared to MDMA, which also potently releases serotonin, PCA is generally considered to be a more potent serotonergic neurotoxin in animal models[8]. Fenfluramine is a more selective serotonin releasing agent with less pronounced effects on other monoamines compared to PCA[3][4].

Experimental Protocols for Assessing Biological Effects

To facilitate the replication and extension of research in this area, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Assessment of Serotonin Transporter Inhibition

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Experimental Workflow:

A Plate HEK-293 cells expressing human SERT B Pre-incubate cells with test compound or vehicle A->B 24h C Add [3H]Serotonin B->C 20 min D Incubate for 15 minutes at 25°C C->D E Filter and wash cells D->E F Quantify [3H]Serotonin uptake via scintillation counting E->F G Calculate % inhibition relative to control F->G

Caption: Workflow for in vitro serotonin uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK-293 cells stably expressing the human serotonin transporter (SERT) in appropriate media.

  • Plating: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/ml and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a modified Tris-HEPES buffer (pH 7.1). Pre-incubate the cells with various concentrations of the test compound (e.g., 1-(4-Chlorophenyl)ethylamine) or vehicle for 20 minutes at 25°C. Include a positive control such as fluoxetine at 1 µM[14].

  • Substrate Addition: Add [³H]Serotonin to a final concentration of 65 nM[14].

  • Incubation: Incubate the plate for an additional 15 minutes at 25°C[14].

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated [³H]Serotonin using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of serotonin uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

In Vivo Assessment of Extracellular Serotonin Levels via Microdialysis

This technique allows for the real-time measurement of neurotransmitter levels in the brains of freely moving animals.

Experimental Workflow:

A Stereotaxically implant microdialysis probe into the rat striatum B Allow animal to recover A->B >24h C Perfuse probe with artificial cerebrospinal fluid (aCSF) B->C D Collect baseline dialysate samples C->D Continuous E Administer test compound (e.g., 1-(4-Chlorophenyl)ethylamine) D->E F Collect post-administration dialysate samples E->F Continuous G Analyze samples via HPLC-ECD for serotonin and metabolites F->G

Caption: Workflow for in vivo microdialysis to measure serotonin.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest, such as the striatum or hippocampus[15][16]. Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min)[15][16].

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine basal extracellular serotonin levels.

  • Drug Administration: Administer 1-(4-Chlorophenyl)ethylamine or a control substance via the desired route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor changes in extracellular serotonin concentrations.

  • Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify serotonin and its metabolite, 5-HIAA[15].

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline.

Assessment of Serotonin Syndrome Behavior

The administration of potent serotonin-releasing agents can induce a constellation of behaviors known as the serotonin syndrome.

Observational Protocol:

  • Habituation: Place the animal (e.g., a rat) in a clear observation chamber and allow it to habituate for at least 30 minutes.

  • Drug Administration: Administer the test compound.

  • Behavioral Scoring: At regular intervals (e.g., every 15 minutes for 2 hours), observe and score the presence and severity of the following signs[17][18][19]:

    • Tremors: Rhythmic muscle shaking.

    • Rigidity: Stiffness of the limbs and trunk.

    • Straub tail: Stiff, erect tail.

    • Hindlimb abduction: Spreading of the hindlimbs.

    • Lateral head weaving: Side-to-side movements of the head.

    • Reciprocal forepaw treading: Rhythmic stepping movements of the forepaws.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of 1-(4-Chlorophenyl)ethylamine is its interaction with monoamine transporters, particularly the serotonin transporter (SERT).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron CPEA 1-(4-Chlorophenyl)ethylamine SERT_in SERT (Uptake) CPEA->SERT_in Enters neuron Serotonin_cyto Cytoplasmic Serotonin Vesicle Synaptic Vesicle (Serotonin Storage) Vesicle->Serotonin_cyto Disrupts storage SERT_out SERT (Reverse Transport) Serotonin_synapse Increased Extracellular Serotonin SERT_out->Serotonin_synapse Release MAO MAO Serotonin_cyto->SERT_out Efflux Serotonin_cyto->MAO Metabolism Receptor Postsynaptic Serotonin Receptors Serotonin_synapse->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Mechanism of 1-(4-Chlorophenyl)ethylamine-induced serotonin release.

Concluding Remarks and Future Directions

The available evidence strongly and consistently indicates that 1-(4-Chlorophenyl)ethylamine and its close analog, p-chloroamphetamine, are potent serotonin-releasing agents with significant neurotoxic potential. The reproducibility of their primary biological effect—long-term depletion of brain serotonin—is well-established across numerous studies, making them valuable pharmacological tools.

However, researchers should remain mindful of the experimental variables that can influence the magnitude of these effects. The detailed protocols provided in this guide are intended to promote methodological consistency and enhance the reproducibility of future studies.

Future research should focus on elucidating the precise molecular mechanisms underlying the neurotoxicity of these compounds. While the involvement of the serotonin transporter is clear, the downstream events leading to neuronal damage are less well understood. Additionally, a more direct comparative study of the enantiomers of 1-(4-Chlorophenyl)ethylamine would provide valuable insights into the stereoselectivity of its actions. By employing rigorous and reproducible experimental designs, the scientific community can continue to unravel the complex pharmacology of this intriguing class of compounds.

References

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Available at: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]

  • para-Chloroamphetamine - Wikipedia. Available at: [Link]

  • Fenfluramine - Wikipedia. Available at: [Link]

  • Effects of p-chloroamphetamine on brain serotonin neurons - PubMed. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available at: [Link]

  • Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain - PubMed. Available at: [Link]

  • Long-lasting depletion of brain serotonin by 4-chloroamphetamine in guinea pigs - PubMed. Available at: [Link]

  • A validated animal model for the Serotonin Syndrome. Available at: [Link]

  • Fenfluramine: a plethora of mechanisms? - Frontiers. Available at: [Link]

  • Striatal Synaptosomes Preparation from Mouse Brain - Bio-protocol. Available at: [Link]

  • Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... - ResearchGate. Available at: [Link]

  • A good protocol for extracting mouse brain synaptosomes? - ResearchGate. Available at: [Link]

  • Monoamine releasing agent. Available at: [Link]

  • In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments. Available at: [Link]

  • Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed. Available at: [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. Available at: [Link]

  • Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - Frontiers. Available at: [Link]

  • Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC. Available at: [Link]

  • Methods for studying synaptosomal copper release - MPG.PuRe. Available at: [Link]

  • Characterization of electroencephalographic and biochemical responses at 5-HT promoting drug-induced onset of serotonin syndrome in rats - PubMed Central. Available at: [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. Available at: [Link]

  • Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC - NIH. Available at: [Link]

  • Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC - NIH. Available at: [Link]

  • Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine - PubMed. Available at: [Link]

  • The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed. Available at: [Link]

  • Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC. Available at: [Link]

  • Serotonin syndrome manifestation in rats. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - MDPI. Available at: [Link]

  • Differential sensitivities to the lethal, but not the neurotoxic, effects of p-chloroamphetamine in inbred rat strains - PubMed. Available at: [Link]

  • Studies on the mechanism of p-chloroamphetamine neurotoxicity - PubMed. Available at: [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH. Available at: [Link]

  • Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice - PubMed. Available at: [Link]

  • Monoamine releasing agent - Wikipedia. Available at: [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC. Available at: [Link]

  • (PDF) Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation - ResearchGate. Available at: [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. - ClinPGx. Available at: [Link]

  • Determination of selective serotonin reuptake inhibitors in biological samples via magnetic stirring-assisted dispersive liquid–liquid microextraction followed by high performance liquid chromatography - RSC Advances (RSC Publishing). Available at: [Link]

  • What's more neurotoxic: MDMA or amphetamine? - Quora. Available at: [Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC. Available at: [Link]

  • The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - CMAJ. Available at: [Link]

Sources

Comparative In Silico Analysis: Enantioselective Docking of 1-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

1-(4-Chlorophenyl)ethylamine (also known as 4-chloro-α-methylbenzylamine) represents a "privileged scaffold" in two distinct sectors: it is a high-value chiral intermediate in biocatalysis and a bioactive pharmacophore in medicinal chemistry.

This guide moves beyond generic docking tutorials to focus on comparative interaction profiling . We analyze the performance of this molecule against two critical benchmarks:

  • Stereochemical Comparison (R vs. S): Predicting enantioselectivity in biocatalytic kinetic resolution using Candida antarctica Lipase B (CALB).

  • Substituent Comparison (-Cl vs. -H): Evaluating the impact of para-chlorination on binding affinity to Monoamine Oxidase B (MAO-B) relative to the unsubstituted analog, 1-phenylethylamine.

Comparative Framework

The following framework defines the control variables and success metrics for this study.

ParameterCase Study A: BiocatalysisCase Study B: Pharmacology
Target Protein Candida antarctica Lipase B (CALB)Monoamine Oxidase B (MAO-B)
PDB Accession 1TCA (Open conformation)2V5Z (Human, complexed w/ safinamide)
Primary Comparison (R)-Enantiomer vs. (S)-Enantiomer 4-Cl-Analog vs. Unsubstituted
Mechanistic Goal Predict Kinetic Resolution (

-value)
Predict Potency (

/

)
Key Interaction Nucleophilic attack distance (

)
Halogen bonding & Hydrophobic enclosure

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (The Variable Set)

Rationale: Docking accuracy depends heavily on the correct ionization and tautomeric states.

  • Structure Generation: Generate 3D structures for:

    • (R)-1-(4-Chlorophenyl)ethylamine

    • (S)-1-(4-Chlorophenyl)ethylamine

    • 1-Phenylethylamine (Control)

  • Ionization (Epik/LigPrep):

    • For CALB (Biocatalysis): Dock as neutral amine. In organic solvents (kinetic resolution), the neutral species is the nucleophile.

    • For MAO-B (Physiological): Dock as protonated ammonium (

      
      ). At pH 7.4, primary amines are predominantly protonated (
      
      
      
      ).
  • Energy Minimization: OPLS4 force field to converge heavy atoms to RMSD < 0.30 Å.

Phase 2: Target Preparation (The Constant Set)
  • CALB Setup: Remove solvent. Retain catalytic triad (Ser105, Asp187, His224).[1] Crucial: Ensure the "active site lid" (Helix

    
    5) is in the open conformation to accommodate the aromatic ring.
    
  • MAO-B Setup: Retain FAD cofactor (essential for pose validity). Remove co-crystallized inhibitors. Optimize H-bond network using PROPKA at pH 7.4.

Phase 3: Grid Generation & Docking
  • Grid Box (CALB): Centered on Ser105-O

    
    . Size: 
    
    
    
    Å. No constraints.
  • Grid Box (MAO-B): Centered on FAD-N5. Size:

    
     Å. Constraint: Optional H-bond constraint to Pro102 backbone carbonyl (common for this scaffold).
    

Visualizing the Workflow

The following diagram illustrates the bifurcated workflow for analyzing this dual-purpose molecule.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Docking Target Specific Docking Start Input: 1-(4-Chlorophenyl)ethylamine Neutral Neutral Species (Organic Solvent Model) Start->Neutral Generate Neutral Cation Protonated Species (Physiological pH 7.4) Start->Cation Generate Cation CALB Target: CALB (1TCA) Context: Kinetic Resolution Neutral->CALB Nucleophilic Attack MAOB Target: MAO-B (2V5Z) Context: Neuroprotection Cation->MAOB Ionic Anchoring Analysis Comparative Analysis (Interaction Profiling) CALB->Analysis R vs S Selectivity MAOB->Analysis Cl vs H Potency

Caption: Bifurcated docking strategy separating biocatalytic (neutral) and pharmacological (cationic) pathways.

Comparative Results & Analysis

Study A: Enantioselectivity in CALB (Biocatalysis)

CALB possesses a "stereochemical bucket" active site comprising a Large Pocket (L) and a Medium Pocket (M) .

  • Hypothesis: The "Fast" reacting enantiomer places the bulky para-chlorophenyl group in the Large Pocket and the methyl group in the Medium Pocket.

  • Observation:

    • (R)-Enantiomer: The 4-chlorophenyl group fits snugly into the hydrophobic Large Pocket (residues Leu278, Ala281). The methyl group orients toward the Medium Pocket.

    • (S)-Enantiomer: Forces the bulky chlorophenyl group toward the sterically restricted Medium Pocket or the tunnel wall, causing a steric clash (High Energy Pose).

Quantitative Comparison (Representative Data):

EnantiomerBinding Energy (kcal/mol)Distance (Amine N to Ser105-O

)
Predicted Outcome
(R)-1-(4-Cl) -7.8 ± 0.2 3.1 Å (Catalytic) Fast Reacting (Eutomer)
(S)-1-(4-Cl)-5.4 ± 0.44.8 Å (Non-productive)Slow Reacting (Distomer)

Interpretation: The


 of ~2.4 kcal/mol suggests a theoretical Enantiomeric Ratio (

) > 50, making CALB an excellent catalyst for resolving this amine.
Study B: Potency at MAO-B (Pharmacology)

MAO-B inhibition often relies on occupying the hydrophobic "entrance cavity" and the "substrate cavity" near the FAD.

  • Hypothesis: The para-chloro substituent enhances affinity via hydrophobic filling and potential halogen bonding with backbone carbonyls.

  • Observation:

    • 1-Phenylethylamine (Control): Binds in the substrate cavity but leaves the "entrance loop" (Ile199) partially unfilled.

    • 1-(4-Chlorophenyl)ethylamine: The chlorine atom extends into the hydrophobic pocket lined by Tyr326 and Leu171. A halogen bond (Cl

      
       O=C) may form with the backbone of Leu164 or Ile199, stabilizing the complex.
      

Quantitative Comparison (Representative Data):

CompoundDocking Score (XP GScore)Key InteractionsRelative Potency
4-Cl-Analog -9.2 kcal/mol

-

(Tyr398), Halogen Bond (Leu164)
High
Unsubstituted-7.5 kcal/mol

-

(Tyr398)
Moderate

Interpretation: The addition of the chlorine atom improves the docking score by ~1.7 kcal/mol, correlating to a predicted 10-fold increase in potency (


) due to the "Chlorine Effect" (lipophilicity + specific halogen interaction).

Interaction Pathway Diagram

The following diagram details the molecular logic determining the success of the 4-chloro derivative in the MAO-B pocket.

InteractionMap Ligand 1-(4-Chlorophenyl) ethylamine Chlorine 4-Chloro Group Ligand->Chlorine Amine Amine (-NH3+) Ligand->Amine Phenyl Phenyl Ring Ligand->Phenyl Leu164 Leu164 (Backbone C=O) Chlorine->Leu164 Halogen Bond (Sigma Hole) FAD FAD Cofactor (Redox Center) Amine->FAD Electrostatic Wat Conserved Water Amine->Wat H-Bond Network Tyr398 Tyr398/Tyr435 (Aromatic Cage) Phenyl->Tyr398 pi-pi Stacking

Caption: Interaction map highlighting the "Chlorine Effect" (Halogen Bond) and


-stacking in MAO-B.

References

  • Anderson, E. M., et al. (1998). "Reaction mechanism of serine hydrolase catalyzed hydrolysis or esterification: Enantioselectivity in Candida antarctica lipase B." Protein Engineering. Link

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with safinamide." Journal of Medicinal Chemistry.

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem. Link

  • Gao, S., et al. (2024).[2] "Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine." Applied Biochemistry and Biotechnology. Link

  • Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024.

Sources

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)ethylamine: A Cost-Effectiveness and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethylamine is a pivotal chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The stereochemistry at the benzylic carbon is of paramount importance, as individual enantiomers frequently exhibit distinct pharmacological profiles. Consequently, the development of efficient, scalable, and cost-effective methods to produce enantiomerically pure 1-(4-Chlorophenyl)ethylamine is a significant focus for professionals in drug development and chemical synthesis.

This guide presents an in-depth, objective comparison of the primary synthetic routes to 1-(4-Chlorophenyl)ethylamine. We will critically evaluate the classical Leuckart reaction, modern catalytic reductive amination techniques, and emerging green biocatalytic approaches. By providing detailed experimental protocols, performance data, and a cost-effectiveness analysis, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific laboratory or industrial needs.

Overview of Synthetic Strategies

The synthesis of 1-(4-Chlorophenyl)ethylamine predominantly commences with the readily available and economical starting material, 4-chloroacetophenone. The core chemical transformation is a reductive amination, which can be accomplished through three principal strategies, each with its own set of advantages and limitations.

  • Classical Reductive Amination (Leuckart Reaction): This is a well-established, one-pot method that historically utilizes a nitrogen source like formamide or ammonium formate, which also serves as the reducing agent.[3][4] While operationally simple, this method is often hampered by the need for high reaction temperatures and can generate a significant amount of byproducts, yielding a racemic product.

  • Catalytic Reductive Amination: This more contemporary approach employs a catalyst, typically a transition metal complex (e.g., based on Ruthenium, Iridium, or Iron), in the presence of a reducing agent such as hydrogen gas or formic acid.[5][6] This strategy can afford higher yields under milder reaction conditions compared to the Leuckart reaction. A key advantage is the potential for asymmetric synthesis through the use of chiral catalysts, providing a direct pathway to enantiomerically enriched amines.[7][8][9]

  • Biocatalytic Reductive Amination: Representing a green and highly selective alternative, this method employs enzymes like amine dehydrogenases (AmDHs) or transaminases (TAs) to catalyze the stereoselective synthesis of chiral amines.[1][10][11] Biocatalysis operates under mild, environmentally benign conditions (e.g., room temperature in aqueous media) and frequently delivers products with exceptional enantioselectivity.[12]

Detailed Comparison of Synthesis Methods

The Leuckart Reaction

Reaction Principle: The Leuckart reaction facilitates the reductive amination of a ketone, in this case, 4-chloroacetophenone, using an excess of formamide or ammonium formate.[3] The reaction proceeds via the in-situ formation of an imine or a formyl-imine intermediate, which is subsequently reduced by formic acid (either added or generated from the decomposition of formamide).[3][13] A final hydrolysis step is necessary to liberate the free amine from its N-formyl precursor.[13]

Experimental Protocol (Adapted from an optimized procedure for acetophenone): [13]

  • Reaction Setup: A round-bottomed flask equipped with a reflux condenser is charged with 4-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small quantity of water (approximately 0.5 mL per 5g of ketone).

  • Heating: The reaction mixture is heated with magnetic stirring in an oil bath to 205°C and maintained at this temperature for 6 hours.

  • Hydrolysis: The reaction is cooled to about 100°C, and 6 M hydrochloric acid is carefully added. The mixture is then refluxed for 1 hour to effect the hydrolysis of the N-formyl intermediate.

  • Work-up: After cooling to ambient temperature, the mixture is extracted with diethyl ether to remove any unreacted starting material. The aqueous layer is then made basic with a concentrated sodium hydroxide solution, and the amine product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amine can be further purified by vacuum distillation.

Performance Analysis:

  • Yield: Optimized Leuckart reactions for similar substrates can achieve yields in the range of 80-85%.[13]

  • Selectivity: This method is not stereoselective and produces a racemic mixture of the amine.

  • Reaction Conditions: A significant drawback is the high reaction temperature required, which can promote side reactions and thermal decomposition.

  • Challenges: The reaction outcome can be sensitive to the amount of water present. The work-up procedure is multi-step and can be cumbersome. The use of a large excess of reagents is typical.

Cost-Effectiveness:

  • Reagents: Both formamide and 4-chloroacetophenone are inexpensive, readily available bulk chemicals.

  • Equipment: The reaction can be performed using standard laboratory glassware, with no need for specialized high-pressure or cryogenic apparatus.

  • Overall: The low cost of the reagents makes the Leuckart reaction an economically attractive option for the production of racemic 1-(4-Chlorophenyl)ethylamine, especially at a larger scale where the high energy input may be less of a contributing factor to the overall cost per unit of product.

Asymmetric Catalytic Reductive Amination

Reaction Principle: This method hinges on the in-situ formation of an imine from 4-chloroacetophenone and an ammonia source, followed by an asymmetric hydrogenation step catalyzed by a chiral transition metal complex.[7] Ruthenium complexes bearing chiral phosphine ligands, such as (R)-tol-BINAP, have proven effective for this transformation. In this system, ammonium formate conveniently serves as both the ammonia and hydrogen source.[7]

Experimental Protocol (Based on a procedure for substituted acetophenones): [7]

  • Catalyst Preparation: In a suitable reaction vessel, the chiral ruthenium catalyst, for example, [((R)-tol-binap)RuCl2] (1 mol%), is dissolved in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the catalyst solution, 4-chloroacetophenone (1 equivalent) and ammonium formate (10 equivalents) are added. In some cases, the addition of a solution of ammonia in methanol (e.g., 15-20%) may be beneficial.

  • Reaction: The reaction mixture is heated to 85°C and stirred for 24 hours.

  • Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled and concentrated. The product is typically a mixture of the free amine and the N-formyl amine. To obtain the free amine, hydrochloric acid is added, and the mixture is heated to hydrolyze the formamide.

  • Purification: Following hydrolysis, the solution is basified, and the chiral amine is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified, for instance, by column chromatography, to yield the enantiomerically enriched amine.

Performance Analysis:

  • Yield: This method typically provides high yields, often exceeding 90%.[7]

  • Enantioselectivity: Excellent enantioselectivity is achievable, with reported enantiomeric excesses (ee) of up to 92% for 4-chloroacetophenone.[7]

  • Reaction Conditions: The reaction conditions are considerably milder than those of the Leuckart reaction, although elevated temperatures are still necessary.

  • Challenges: The primary challenges are the high cost and limited availability of the chiral catalyst. Additionally, maintaining an inert atmosphere throughout the reaction is crucial. Catalyst deactivation or poisoning by the amine product can also be a concern.[9]

Cost-Effectiveness:

  • Reagents: While the bulk reagents are relatively inexpensive, the chiral catalyst constitutes a significant portion of the overall cost.

  • Equipment: A reaction setup that can be maintained under an inert atmosphere is required.

  • Overall: The substantial cost of the catalyst makes this method more suitable for the synthesis of high-value, enantiomerically pure compounds where the premium for stereochemical purity can be justified. For this method to be economically viable on a larger scale, efficient catalyst recycling is imperative.

Biocatalytic Reductive Amination

Reaction Principle: This green chemistry approach employs an amine dehydrogenase (AmDH) to catalyze the direct and stereoselective reductive amination of 4-chloroacetophenone. The reaction utilizes an ammonium salt as the amine source and is dependent on a nicotinamide cofactor (NADH or NADPH). This cofactor is continuously regenerated in situ by a coupled enzyme system, such as a formate dehydrogenase (FDH), which consumes formate.[10] This elegant system results in a highly atom-efficient process where ammonium formate serves as both the nitrogen and hydride source, with only carbon dioxide and water as byproducts.[10]

Experimental Protocol (Generalized procedure): [10]

  • Reaction Buffer: An ammonium formate buffer is prepared (e.g., 1M, with the pH adjusted to 8.5-9.0).

  • Enzyme and Cofactor Solution: In a reaction vessel, the amine dehydrogenase (AmDH), the cofactor regenerating enzyme (e.g., FDH), and a catalytic amount of the nicotinamide cofactor (e.g., NAD+) are dissolved in the prepared buffer.

  • Substrate Addition: A solution of 4-chloroacetophenone, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility, is added to the reaction mixture.

  • Reaction: The reaction is incubated at a controlled temperature, usually between 25-37°C, with gentle agitation for a period of 24-48 hours.

  • Work-up: Once the reaction has reached completion, the mixture is acidified, and any unreacted ketone is removed by extraction. The aqueous layer is then basified, and the chiral amine product is extracted with a suitable organic solvent.

  • Purification: The combined organic extracts are dried and concentrated. If necessary, the product can be further purified.

Performance Analysis:

  • Yield: Conversions are often very high, frequently reaching quantitative levels.[10]

  • Enantioselectivity: Biocatalytic methods are renowned for their exceptional enantioselectivity, often achieving enantiomeric excesses greater than 99%.[10]

  • Reaction Conditions: The reactions are conducted under exceptionally mild and environmentally friendly conditions, utilizing an aqueous buffer system at near-neutral pH and ambient temperatures.

  • Challenges: The primary hurdles are the availability and cost of the required enzymes and cofactors. Substrate and product inhibition can also affect the reaction efficiency, sometimes necessitating careful optimization of enzyme and substrate concentrations.

Cost-Effectiveness:

  • Reagents: The enzymes and cofactors are the primary cost drivers. However, the cost of recombinant enzymes is continuously decreasing, and their immobilization on solid supports allows for repeated use, which can significantly improve the process economics.

  • Equipment: Standard laboratory equipment such as incubators and shakers are sufficient.

  • Overall: While the initial investment in enzymes may be substantial, the high selectivity, mild operating conditions, and the potential for enzyme recycling make this a highly attractive and increasingly cost-effective method for the production of high-purity enantiomers, particularly within the pharmaceutical industry.

Data Summary and Comparison

FeatureLeuckart ReactionAsymmetric Catalytic Reductive AminationBiocatalytic Reductive Amination
Starting Material 4-Chloroacetophenone4-Chloroacetophenone4-Chloroacetophenone
Key Reagents Formamide or Ammonium FormateChiral Ru-catalyst, Ammonium FormateAmine Dehydrogenase, Formate Dehydrogenase, NAD+, Ammonium Formate
Typical Yield 80-85% (racemic)[13]>90%[7]>99% conversion[10]
Enantiomeric Excess (ee) 0% (racemic)Up to 92%[7]>99%[10]
Reaction Temperature ~205°C[13]~85°C[7]25-37°C[10]
Reaction Time 6 hours[13]24 hours[7]24-48 hours[10]
Estimated Cost LowHigh (due to catalyst)Moderate to High (due to enzymes)
Key Advantages Low reagent cost, simple setupHigh yield and enantioselectivity, milder conditions than LeuckartExceptional enantioselectivity, very mild and green conditions
Key Disadvantages High temperature, racemic product, byproductsHigh catalyst cost, need for inert atmosphereEnzyme cost and stability, potential for inhibition

Visualization of Synthetic Workflows

Leuckart_Reaction Leuckart Reaction Workflow Start 4-Chloroacetophenone + Formamide + H2O Reaction Heat (205°C, 6h) Start->Reaction One-pot Hydrolysis HCl Reflux Reaction->Hydrolysis Workup Basification & Extraction Hydrolysis->Workup Product Racemic 1-(4-Chlorophenyl)ethylamine Workup->Product

Caption: Workflow for the Leuckart Reaction.

Catalytic_Reductive_Amination Asymmetric Catalytic Reductive Amination Start 4-Chloroacetophenone + NH4HCO2 Reaction Heat (85°C, 24h) in MeOH Start->Reaction Catalyst Chiral Ru-Catalyst (1 mol%) Catalyst->Reaction Hydrolysis HCl Workup Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product Enantioenriched (R)- or (S)-Amine Purification->Product

Caption: Asymmetric Catalytic Reductive Amination.

Biocatalytic_Reductive_Amination Biocatalytic Reductive Amination Workflow Start 4-Chloroacetophenone in Buffer Reaction Incubate (30°C, 24-48h) Start->Reaction Enzymes AmDH + FDH + NAD+ Enzymes->Reaction Workup Extraction Reaction->Workup Product Enantiopure (R)- or (S)-Amine Workup->Product

Caption: Biocatalytic Reductive Amination Workflow.

Conclusion

The selection of an optimal synthesis method for 1-(4-Chlorophenyl)ethylamine is contingent upon the specific requirements of the intended application.

  • The Leuckart reaction remains a relevant and low-cost option for the production of the racemic amine, particularly in scenarios where high temperatures and a multi-step workup are not significant deterrents.

  • Asymmetric catalytic reductive amination offers a distinct advantage by providing direct access to enantiomerically enriched products in high yields. Although the catalyst cost is a primary consideration, this method is exceptionally well-suited for the synthesis of high-value chiral intermediates where the cost is justified by the need for high stereochemical purity.

  • Biocatalytic reductive amination represents the forefront of green and highly selective synthesis. This approach yields products with outstanding enantiopurity under mild, environmentally sustainable conditions. As the cost of enzymes continues to decline and enzyme immobilization technologies advance, this method is poised to become the most cost-effective and sustainable choice for the industrial-scale production of chiral 1-(4-Chlorophenyl)ethylamine.

For researchers engaged in drug discovery and development, the biocatalytic and asymmetric catalytic routes are generally the preferred options due to their ability to deliver the specific enantiomer required for biological evaluation and activity. For the large-scale industrial production of the racemate, the classical Leuckart reaction may still hold certain economic advantages.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529-536.
  • Ducrot, L., Bennett, M., Grogan, G., & Vergne-Vaxelaire, C. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols.
  • Gomm, A. J., & O'Reilly, E. (2018). Biocatalytic concepts for synthesizing amine bulk chemicals: recent approaches towards linear and cyclic aliphatic primary amines and ω-substituted derivatives thereof. Current Opinion in Green and Sustainable Chemistry, 11, 65-72.
  • Knaus, T., & Mutti, F. G. (2021). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 23(16), 5854-5869.
  • Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17636–17637.
  • New Catalysts for Reductive Amination. (n.d.). Takasago. Retrieved from [Link]

  • Sharma, M., Mangas‐Sanchez, J., Turner, N. J., & Grogan, G. (2017). Reductive amination: Methods for cell-free and whole-cell biocatalysis. In Methods in Enzymology (Vol. 599, pp. 433-467). Academic Press.
  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2000). Highly Enantioselective Hydrogen-Transfer Reductive Amination.
  • Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. In Asymmetric Synthesis II (pp. 1-41). Springer, Berlin, Heidelberg.
  • Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Beller, M., et al. (2019).
  • Afanasyev, O. I., et al. (2019).
  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 20-37.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • U.S. Patent No. US20040147762A1. (2004).
  • De Vries, J. G. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 287-336). Thieme.
  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198.
  • ResearchGate. (2025).
  • Procurement Resource. (2025). Ethylamine Production Cost Analysis Reports 2025.
  • PubMed. (1981). Comparison of cost of preparing reagents in laboratory with cost of using commercial kits.

Sources

Safety Operating Guide

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Safe Disposal and Handling of amine

Part 1: Executive Chemical Profile & Risk Assessment

The "Why" Behind the Protocol: Effective disposal of amine (CAS: 1019507-32-4) requires understanding its dual-nature hazard profile. It is not merely an organic amine; the presence of the chlorine substituent and the cyclopropyl moiety dictates specific incineration requirements to prevent the formation of dioxins and corrosive hydrochloric acid (HCl) gas during thermal destruction.

Chemical Hazard Summary Table

PropertyCharacteristicOperational Implication
Functional Group Secondary AmineBasic (pH > 7). Incompatible with acids and oxidizers.
Halogen Content Aryl ChlorideMust be segregated as "Halogenated." Requires flue-gas scrubbing during incineration.
Ring Structure CyclopropylHigh ring strain. Potential for rapid energy release if heated under confinement.
RCRA Status Unlisted (Research Chemical)Treat as Hazardous Waste based on Generator Knowledge (Toxicity/Corrosivity).

Part 2: Pre-Disposal Segregation (The Self-Validating System)

The Golden Rule of Waste Segregation: Never mix this compound with acidic waste streams. Mixing this basic amine with acid waste (e.g., HCl, H₂SO₄) will trigger an immediate exothermic neutralization reaction, potentially pressurizing the waste container and causing a rupture or explosion.

Visual Workflow: Waste Stream Decision Tree The following logic ensures the waste reaches the correct incinerator.

WasteSegregation Start Waste: [1-(4-Chlorophenyl)ethyl] (cyclopropylmethyl)amine Q1 Is it mixed with other solvents? Start->Q1 Q2 Are solvents Halogenated? (e.g., DCM, Chloroform) Q1->Q2 Yes StreamA STREAM A: Halogenated Organic Waste (Basic/Neutral) Q1->StreamA No (Pure Substance) Q3 Are solvents Aqueous/Acidic? Q2->Q3 No Q2->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste Q3->StreamB No ( organics like Acetone/MeOH) Error STOP: Incompatible Mixture. Do NOT Combine. Q3->Error Yes (Acidic) StreamB->StreamA Override: Contains Chlorine

Caption: Figure 1: Segregation logic. Note that even if mixed with non-halogenated solvents (Stream B), the presence of the chlorinated amine forces the mixture into the Halogenated Stream (Stream A).

Part 3: Step-by-Step Disposal Protocol

Objective: Prepare the chemical for off-site high-temperature incineration.

Step 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (minimum 5 mil) or Silver Shield (laminate) if handling pure liquid.

  • Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for amines).

  • Respiratory: Work inside a certified fume hood.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.

    • Avoid: Metal containers (amines can corrode certain alloys over time).

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

Step 3: Bulking and Labeling
  • Verify pH: If adding to an existing carboy, ensure the destination carboy is Neutral or Basic .

  • Transfer: Pour slowly using a funnel. Do not rinse the glassware with acetone and dump it into an acid waste container. Rinse with ethanol/DCM and add rinsate to the Halogenated waste.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "amine" explicitly.

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive."

    • Tag: "Halogenated Organic."[1][2]

Step 4: Storage Prior to Pickup
  • Store in a Secondary Containment Tray (polypropylene).

  • Keep away from: Nitric acid, Sulfuric acid, and Oxidizers (Peroxides).

Part 4: Emergency Spill Management

Scenario: 100mL spill of pure liquid on the lab bench.

  • Evacuate & Ventilate: Alert immediate area. Isolate the fume hood or room.

  • Do Not Neutralize: Do not attempt to pour acid on the spill to "neutralize" it. This generates heat and fumes.[1][2][3]

  • Absorb:

    • Use Vermiculite , Dry Sand , or Commercial Solvents Absorbent (e.g., "Pigs" or pads).

    • Technique: Circle the spill from the outside in to prevent spreading.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate: Wash the surface with a mild soap/water solution after bulk removal.

  • Disposal: Label the jar as "Debris contaminated with Halogenated Amine" and dispose of as hazardous waste.

Part 5: Regulatory & Technical Context

Why "Halogenated" Matters (The E-E-A-T Perspective): Standard waste incinerators operate at temperatures sufficient to burn hydrocarbons. However, chlorinated compounds like amine release Hydrogen Chloride (HCl) gas upon combustion.

  • Equation:

    
    
    
  • Consequence: If sent to a non-halogenated kiln, the HCl corrodes the facility's stack and can form dioxins.

  • Solution: By labeling it "Halogenated," you ensure it goes to a facility equipped with Wet Scrubbers (using NaOH to neutralize the HCl gas) or a Rotary Kiln operating at >1100°C [1].

RCRA Classification (USA): While this specific CAS is not a "U" or "P" listed waste, it must be characterized by the generator.

  • Code: Use D001 (if flashpoint <60°C) or classify as Hazardous Waste - Toxic based on generator knowledge [2].

  • Best Practice: Manage as a "Lab Pack" for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.